molecular formula C19H38O B15549681 10(E)-Nonadecenol

10(E)-Nonadecenol

Cat. No.: B15549681
M. Wt: 282.5 g/mol
InChI Key: WKUDMNZYHYIJTP-MDZDMXLPSA-N
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Description

10(E)-Nonadecenol is a useful research compound. Its molecular formula is C19H38O and its molecular weight is 282.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

(E)-nonadec-10-en-1-ol

InChI

InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,20H,2-8,11-19H2,1H3/b10-9+

InChI Key

WKUDMNZYHYIJTP-MDZDMXLPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 10(E)-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(E)-Nonadecenol is a long-chain unsaturated fatty alcohol. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this guide provides a comprehensive overview of its predicted physical and chemical properties based on the known characteristics of structurally similar long-chain unsaturated alcohols. This document also outlines detailed experimental protocols for the determination of these properties and explores the potential biological activities and associated signaling pathways based on current research into this class of molecules. The information is presented to support further research and drug development efforts involving this compound and related compounds.

Core Physical and Chemical Properties

While specific experimental data for this compound is limited, its properties can be estimated based on data for homologous long-chain alcohols and unsaturated fatty alcohols. The following tables summarize these predicted and known values.

Table 1: Predicted Physical Properties of this compound

PropertyPredicted Value/InformationSource/Basis for Estimation
Molecular Formula C₁₉H₃₈OBased on chemical structure
Molecular Weight 282.51 g/mol Calculated from molecular formula
Melting Point Data not available. Expected to be a waxy solid at room temperature.Based on properties of similar long-chain alcohols like 1-nonadecanol.
Boiling Point Data not available. Expected to be >200 °C at atmospheric pressure.Extrapolated from boiling points of shorter-chain unsaturated alcohols.
Density Data not available. Predicted to be less than 1 g/mL.General property of long-chain alcohols.
Solubility Insoluble in water. Soluble in organic solvents like ethanol, ether, and chloroform.General solubility of long-chain fatty alcohols.

Table 2: Predicted Chemical Properties and Identifiers of this compound

PropertyPredicted Value/InformationSource/Basis for Estimation
IUPAC Name (E)-Nonadec-10-en-1-olStandard chemical nomenclature
CAS Number Not assignedDatabase search
Chemical Structure CH₃(CH₂)₇CH=CH(CH₂)₈CH₂OHTrans double bond at the 10th carbon
Reactivity The hydroxyl group can undergo esterification and etherification. The double bond can undergo addition reactions (e.g., hydrogenation, halogenation).Standard reactivity of alcohols and alkenes.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physical and chemical properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this occurs over a narrow range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Micro Boiling Point Method):

  • Sample Preparation: A small volume (a few microliters) of this compound is placed in a small-diameter test tube (Thiele tube or similar).

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Heating: The apparatus is slowly heated. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.

  • Recording: The temperature at which the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of long-chain alcohols is primarily determined by the balance between the polar hydroxyl group and the nonpolar hydrocarbon chain.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities will be used, including water, ethanol, acetone, diethyl ether, and hexane.

  • Procedure:

    • To a test tube containing a known volume (e.g., 1 mL) of the solvent, a small, measured amount (e.g., 10 mg) of this compound is added.

    • The mixture is agitated vigorously for a set period.

    • Visual observation is made to determine if the solid has dissolved completely.

    • If it dissolves, more solute is added incrementally until saturation is reached.

    • Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR provides information about the hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Expected ¹H NMR Signals:

    • A triplet around 3.6 ppm corresponding to the -CH₂OH protons.

    • Multiplets around 5.4 ppm for the -CH=CH- protons.

    • Multiplets around 2.0 ppm for the allylic protons (-CH₂-CH=).

    • A broad singlet for the -OH proton (its position can vary).

    • A complex series of signals between 1.2-1.6 ppm for the other methylene (B1212753) protons.

    • A triplet around 0.9 ppm for the terminal methyl group protons.

  • Expected ¹³C NMR Signals:

    • A signal around 63 ppm for the -CH₂OH carbon.

    • Signals around 130 ppm for the -CH=CH- carbons.

    • Signals for the various methylene carbons in the aliphatic chain.

    • A signal around 14 ppm for the terminal methyl carbon.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides information about the functional groups present.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small drop of liquid this compound (if melted) or a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Expected Absorption Bands:

    • A broad O-H stretching band around 3300-3400 cm⁻¹.

    • C-H stretching bands just below 3000 cm⁻¹.

    • A C=C stretching band around 1650 cm⁻¹ (for the trans double bond).

    • A C-O stretching band around 1050-1150 cm⁻¹.

    • A characteristic band for the trans C-H bend of the double bond around 965 cm⁻¹.

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent is prepared.

  • Analysis: The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer.

  • Expected Fragmentation:

    • A molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

    • A peak corresponding to the loss of water (M-18).

    • Fragmentation of the aliphatic chain, leading to a series of peaks separated by 14 mass units (CH₂).

Biological Activity and Signaling Pathways

Potential Antimicrobial Activity

Long-chain alcohols have been shown to possess antimicrobial properties.[2][3] The proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death. The length of the carbon chain and the presence of unsaturation can influence the potency of this activity.

Antimicrobial_Activity This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Interacts with Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Cell Lysis Cell Lysis Increased Permeability->Cell Lysis

Caption: Proposed mechanism of antimicrobial action.

Potential Anti-inflammatory Activity

Some unsaturated fatty alcohols have demonstrated anti-inflammatory effects. This may be due to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway. By interfering with the activation of this pathway, they could potentially reduce the production of pro-inflammatory cytokines.

Anti_inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription translocates to This compound This compound This compound->IKK inhibits? Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines induces

Caption: Potential modulation of the NF-κB signaling pathway.

Synthesis and Purification Workflow

A general synthetic route to this compound could involve the reduction of the corresponding carboxylic acid, 10(E)-nonadecenoic acid, or its ester.

Synthesis_Workflow 10(E)-Nonadecenoic Acid 10(E)-Nonadecenoic Acid Esterification Esterification 10(E)-Nonadecenoic Acid->Esterification Methyl 10(E)-nonadecenoate Methyl 10(E)-nonadecenoate Esterification->Methyl 10(E)-nonadecenoate Reduction Reduction Methyl 10(E)-nonadecenoate->Reduction Crude this compound Crude this compound Reduction->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for the synthesis and purification.

Conclusion

This compound is a long-chain unsaturated alcohol with potential applications in various scientific fields. While specific experimental data for this compound is sparse, this guide provides a robust framework based on the properties of similar molecules and outlines the necessary experimental protocols for its characterization. The exploration of its potential biological activities, based on the known effects of related compounds, opens avenues for future research in drug discovery and development. Further investigation is warranted to fully elucidate the specific properties and biological functions of this compound.

References

Biosynthesis pathway of long-chain alkenols in insects

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biosynthesis Pathway of Long-Chain Alkenols in Insects

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biosynthetic pathway for long-chain alkenols in insects. These compounds, often acting as critical components of sex and aggregation pheromones, are synthesized through a specialized branch of fatty acid metabolism. Understanding this pathway is crucial for developing novel pest management strategies and for biotechnological applications. This document details the enzymatic steps, presents key quantitative data, outlines detailed experimental protocols for pathway analysis, and provides visual diagrams of the core processes.

Core Biosynthesis Pathway

The biosynthesis of long-chain alkenols in insects is a multi-step enzymatic process that begins with the de novo synthesis of saturated fatty acids. These fatty acids are then modified through a series of desaturation, and in some cases chain-shortening, steps before a final reduction to the corresponding alcohol. The entire process is primarily localized in the specialized pheromone glands of the insect.[1][2]

The generalized pathway proceeds as follows:

  • Fatty Acid Synthesis: The process initiates in the cytoplasm with the production of saturated fatty acyl-CoA, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18), from acetyl-CoA precursors by the multi-enzyme complex, Fatty Acid Synthase (FAS) .[3]

  • Desaturation: Specific Fatty Acyl-CoA Desaturases (FADs) introduce one or more double bonds at precise locations and with specific stereochemistry (Z or E) into the saturated fatty acyl-CoA chain. This step is critical for generating the vast diversity of insect pheromones.[4][5] For example, a Δ11-desaturase will introduce a double bond between carbons 11 and 12 of the acyl chain.

  • Chain-Shortening (Optional): In some insects, the unsaturated fatty acyl-CoA is shortened by two-carbon units via a limited process of β-oxidation within the peroxisome to achieve the final required chain length.[4]

  • Reduction: The final and committing step is the reduction of the fatty acyl-CoA to its corresponding long-chain alkenol. This reaction is catalyzed by a class of Fatty Acyl-CoA Reductases (FARs) that are often specific to the pheromone gland.[2][6][7] This reduction is an NADPH-dependent, two-step reaction that proceeds through an aldehyde intermediate which is not released from the enzyme.[1]

  • Post-Modification (Optional): The resulting alkenol can be the final pheromone component or it can be further modified, for example, by an acetyltransferase to form an acetate (B1210297) ester or by an oxidase to form an aldehyde, which are also common pheromone components.[1][2]

Pathway Visualization

Long-Chain Alkenol Biosynthesis Pathway AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS Multiple Steps SatFA Saturated Fatty Acyl-CoA (e.g., C16:0, C18:0) FAS->SatFA FAD Fatty Acyl-CoA Desaturase (FAD) SatFA->FAD Desaturation UnsatFA Unsaturated Fatty Acyl-CoA (Alkenyl-CoA) FAD->UnsatFA BetaOx Chain Shortening (β-oxidation) UnsatFA->BetaOx FAR Fatty Acyl-CoA Reductase (FAR) UnsatFA->FAR Reduction ShortUnsatFA Chain-Shortened Alkenyl-CoA BetaOx->ShortUnsatFA ShortUnsatFA->FAR Alkenol Long-Chain Alkenol FAR->Alkenol PostMod Acetylation / Oxidation Alkenol->PostMod FinalPheromone Final Pheromone (Acetate / Aldehyde) PostMod->FinalPheromone

Caption: Generalized biosynthetic pathway of long-chain alkenols in insects.

Quantitative Data Presentation

The specificity and efficiency of the enzymes involved in alkenol biosynthesis are key determinants of the final pheromone blend produced by an insect. The following tables summarize key quantitative data for Fatty Acyl-CoA Reductases (FARs) and Desaturases (FADs).

Table 1: Kinetic Parameters of Insect Fatty Acyl-CoA Reductases (FARs)

Enzyme Insect Species Substrate Km (μM) Vmax (pmol/min/μg protein) Citation(s)
Slit-FAR1 Spodoptera littoralis (Z,E)-9,11-14:CoA 1.1 ± 0.2 169.5 ± 6.9 [6]
Slit-FAR1 Spodoptera littoralis (Z)-9-14:CoA 0.9 ± 0.1 185.3 ± 5.6 [6]

| Slit-FAR1 | Spodoptera littoralis | (Z)-11-16:CoA | 1.2 ± 0.2 | 118.7 ± 5.8 |[6] |

Table 2: Substrate Specificity of Insect Fatty Acyl-CoA Desaturases (FADs)

Enzyme Insect Species Preferred Substrate(s) Product(s) Notes Citation(s)
desat1 Bombyx mori Palmitate (16:0-acyl) (Z)-11-Hexadecenoic acid & (E,Z)-10,12-Hexadecadienoic acid A bifunctional enzyme catalyzing two sequential desaturation steps. [5]
desat2 Drosophila melanogaster Myristic acid (14:0) (Z)-9-Tetradecenoic acid (Δ9 C14:1) Shows strong preference for C14 over C16 and C18 substrates. [8]

| Δ9-FADs | Bombus species | Myristic (14:0), Palmitic (16:0), Stearic (18:0) acids | Z9-14:1, Z9-16:1, Z9-18:1 | Conversion rates vary with chain length. |[9] |

Table 3: Production Titers of Long-Chain Alcohols in Engineered Yeast Systems

Host Organism Expressed Enzyme(s) Product Titer Citation(s)
Saccharomyces cerevisiae Mus musculus FAR + 21 gene edits Fatty Alcohols (C12-C18) 6.0 g/L [9]
Pichia pastoris Pseudomonas fluorescens UndB α-Alkenes (C15-C17) 1.6 mg/L [5]

| Saccharomyces cerevisiae | Alkane biosynthesis pathway | Tridecane, Pentadecane, Heptadecane | Not specified |[3] |

Experimental Protocols

The characterization of the alkenol biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: cDNA Library Construction from Pheromone Glands

This protocol describes the generation of a cDNA library to identify genes (like FARs and FADs) that are highly expressed in the pheromone gland during active pheromone synthesis.

Materials:

  • Insect pheromone glands

  • TRIzol reagent (or similar RNA extraction kit)

  • DNase I

  • Oligo(dT) primers

  • Reverse Transcriptase (e.g., SuperScript III)

  • PCR reagents for long-distance PCR

  • CHROMA SPIN Columns for size fractionation

  • Cloning vector (e.g., pDNR-LIB) and ligation kit

  • Competent E. coli cells (e.g., DH10B)

  • LB agar (B569324) plates with appropriate antibiotic

Methodology:

  • RNA Extraction: Dissect pheromone glands from insects at the peak of pheromonogenesis. Immediately homogenize the tissue in TRIzol reagent and isolate total RNA following the manufacturer's protocol.[10]

  • DNase Treatment: Treat the total RNA with DNase I to remove any contaminating genomic DNA. Purify the RNA.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the total RNA using an oligo(dT) primer and a reverse transcriptase. A specialized primer containing a unique restriction site (e.g., SfiI) can be used for directional cloning.[10]

  • Second-Strand Synthesis: Generate the double-stranded cDNA (ds-cDNA) using long-distance PCR, which preferentially amplifies full-length transcripts.[10]

  • cDNA Purification and Size Fractionation: Digest the ds-cDNA with the appropriate restriction enzyme (e.g., SfiI). Purify the digested cDNA and perform size fractionation using a spin column to select for fragments of a desired size range (e.g., 300-1000 bp), removing smaller fragments and primer-dimers.[10]

  • Ligation: Ligate the size-selected cDNA fragments into a prepared cloning vector.

  • Transformation: Transform the ligation mixture into highly competent E. coli cells. Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.[11]

  • Library Validation: Randomly pick colonies to sequence the inserts, confirming the presence of varied and full-length transcripts and calculating the library's recombination efficiency.[10]

Protocol 2: Heterologous Expression and Functional Characterization in Yeast

This protocol is used to confirm the function of a candidate enzyme (e.g., a putative FAR or FAD) by expressing it in a yeast system and analyzing the products.

Materials:

  • Candidate gene ORF cloned into a yeast expression vector (e.g., pYES2 for S. cerevisiae or pPICZαA for P. pastoris)[12][13]

  • Yeast host strain (e.g., S. cerevisiae INVSc1 or P. pastoris X-33)

  • Yeast transformation kit (e.g., lithium acetate method)

  • Yeast growth media (selective and expression media)

  • Fatty acid substrates (e.g., palmitic acid, oleic acid methyl ester)

  • Solvents for extraction (e.g., hexane (B92381), methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

  • Yeast Transformation: Transform the yeast expression vector containing the candidate gene into the chosen yeast host strain using a standard protocol like the lithium acetate method. Plate on selective media to isolate successful transformants.

  • Expression Culture: Inoculate a starter culture of the transformed yeast in selective media. After growth, transfer the cells to a larger volume of induction medium (e.g., containing galactose for the GAL1 promoter in pYES2) to induce protein expression.

  • Substrate Feeding: Supplement the culture medium with the putative fatty acid precursor(s) (e.g., 0.5 mM total concentration of fatty acid methyl esters) to provide the substrate for the enzyme.[14]

  • Cell Harvesting and Lysis: After a suitable induction period (e.g., 48-72 hours), harvest the yeast cells by centrifugation. Lyse the cells to release the enzyme and metabolites.

  • Lipid Extraction: Extract the total lipids from the yeast cells using an organic solvent mixture, such as hexane or a chloroform/methanol (B129727) solution.

  • Sample Preparation and Analysis: Evaporate the solvent and re-dissolve the lipid extract. If analyzing alcohols, they may be derivatized to their trimethylsilyl (B98337) (TMS) ethers to improve volatility for GC analysis.[15]

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system. Use a temperature program appropriate for separating long-chain alkenols (e.g., initial temp 60°C, ramp to 325°C).[2] Identify the products by comparing their mass spectra and retention times to authentic standards.

Protocol 3: Gene Function Validation via RNA Interference (RNAi)

RNAi is used to knock down the expression of a target gene in the insect to observe the resulting phenotype (e.g., a reduction in pheromone production), thereby confirming the gene's function in vivo.

Materials:

  • cDNA from the target insect

  • Primers with T7 promoter sequences for amplifying a 200-500 bp region of the target gene

  • In vitro transcription kit (e.g., Megascript T7 kit)

  • dsRNA purification reagents

  • Microinjection system or feeding solution supplies

  • Control dsRNA (e.g., targeting GFP or a non-related gene)

  • Reagents for qPCR (to verify knockdown)

  • GC-MS for pheromone analysis

Methodology:

  • dsRNA Synthesis:

    • Amplify a unique 200-500 bp fragment of the target gene using PCR with primers that include the T7 promoter sequence at their 5' ends.[4]

    • Use the purified PCR product as a template for in vitro transcription to synthesize sense and anti-sense RNA strands.

    • Anneal the strands to form double-stranded RNA (dsRNA). Purify the dsRNA and verify its integrity via gel electrophoresis.

  • dsRNA Delivery:

    • Injection: Inject a specific dose of dsRNA (e.g., 1-5 µg) into the hemocoel of the insect (larva, pupa, or adult) using a microinjector. Inject a control group with an equivalent dose of control dsRNA.[16]

    • Feeding: Alternatively, incorporate the dsRNA into an artificial diet and feed it to the insects. This method is less invasive but may have variable efficiency.[6]

  • Incubation and Monitoring: Keep the treated insects under standard rearing conditions for a period sufficient for the knockdown to take effect (e.g., 48-72 hours).

  • Verification of Knockdown:

    • After the incubation period, dissect the relevant tissue (e.g., pheromone gland) from a subset of insects.

    • Extract RNA and perform quantitative real-time PCR (qPCR) to measure the transcript level of the target gene, comparing it to the control group to confirm successful knockdown.

  • Phenotypic Analysis:

    • Extract the pheromones from the remaining insects in both the target knockdown and control groups.

Workflow Visualizations

Gene Discovery and Characterization Workflow Tissue 1. Dissect Pheromone Gland RNA 2. Extract Total RNA Tissue->RNA cDNA 3. Construct cDNA Library RNA->cDNA Screen 4. Sequence & Identify Candidate Genes (FAR/FAD) cDNA->Screen Clone 5. Clone ORF into Yeast Expression Vector Screen->Clone Transform 6. Transform Yeast Clone->Transform Express 7. Express Protein & Feed Substrate Transform->Express Analyze 8. Extract & Analyze Products by GC-MS Express->Analyze Result Functional Characterization Analyze->Result

Caption: Experimental workflow for gene discovery and functional characterization.

RNAi Gene Validation Workflow cluster_0 Verification cluster_1 Phenotyping Template 1. Amplify Gene Fragment with T7 Primers dsRNA 2. Synthesize & Purify dsRNA Template->dsRNA Inject 3. Deliver dsRNA to Insect (Injection or Feeding) dsRNA->Inject Incubate 4. Incubate (e.g., 48-72h) Inject->Incubate qPCR 5a. qPCR Analysis of Target Gene Incubate->qPCR GCMS 5b. GC-MS Analysis of Pheromones Incubate->GCMS Knockdown mRNA Knockdown Confirmed qPCR->Knockdown Phenotype Alkenol Production Reduced GCMS->Phenotype

References

Unveiling 10(E)-Nonadecenol: A Technical Guide to Its Hypothetical Discovery and Isolation in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the long-chain unsaturated alcohol 10(E)-Nonadecenol has been synthesized and characterized, its presence in the natural world remains to be definitively established. This technical guide presents a comprehensive, albeit hypothetical, framework for its discovery and isolation, proposing the Southern Green Stink Bug, Nezara viridula, as a plausible natural source. The rationale for this selection lies in the documented presence of n-nonadecane, a C19 hydrocarbon, within its pheromone blend, suggesting the potential for co-occurring C19 derivatives. This document provides detailed, state-of-the-art experimental protocols for the collection of insect volatiles, their extraction, and the subsequent chromatographic separation and spectroscopic identification of this compound. Furthermore, it outlines a hypothetical signaling pathway where this compound might play a role in insect chemical communication. This guide is intended to serve as a practical roadmap for researchers investigating novel insect semiochemicals and other natural products.

Introduction

Long-chain unsaturated alcohols are a critical class of bioactive molecules, often functioning as pheromones in insects, mediating behaviors essential for mating, aggregation, and defense. The identification of novel compounds within this class holds significant potential for the development of new pest management strategies and provides valuable insights into the chemical ecology of various species. To date, this compound has not been reported as a naturally occurring compound. This guide, therefore, outlines a targeted approach for its prospective discovery, focusing on a logical and experimentally sound workflow.

Hypothetical Natural Source: Nezara viridula

The Southern Green Stink Bug, Nezara viridula, is a cosmopolitan agricultural pest known to produce a complex blend of volatile organic compounds for chemical communication. The documented presence of n-nonadecane in its pheromone blend makes it a prime candidate for investigating the existence of other C19 compounds, including this compound. It is hypothesized that this alcohol could be a minor, yet biologically significant, component of the insect's semiochemical profile.

Experimental Protocols

Collection of Insect Volatiles

A robust method for collecting volatiles from live insects is crucial for obtaining a representative chemical profile. The following protocol is adapted from established methods for collecting insect semiochemicals.

Protocol 3.1: Aeration and Volatile Trapping

  • Insect Rearing: Establish a laboratory colony of Nezara viridula under controlled conditions (25°C, 16:8 L:D photoperiod) on a diet of fresh green beans and sunflower seeds.

  • Aeration Chamber: Place a cohort of sexually mature male and female insects (typically 20-30 individuals) into a clean, glass aeration chamber.

  • Air Supply: Pass a purified and humidified air stream through the chamber at a controlled flow rate (e.g., 100 mL/min).

  • Volatile Trapping: The air exiting the chamber is passed through a solid-phase adsorbent trap. A common and effective adsorbent is a small glass tube packed with Porapak Q or Tenax TA.

  • Collection Period: Collect volatiles for a period of 24-48 hours to ensure the capture of compounds released during different phases of the insect's circadian rhythm.

  • Control: Simultaneously run an identical aeration setup without insects to serve as a control, allowing for the identification of any background contaminants.

Extraction of Trapped Volatiles

Protocol 3.2: Solvent Elution

  • Elution: After the collection period, elute the trapped volatiles from the adsorbent using a minimal volume of a high-purity, redistilled solvent. Hexane or dichloromethane (B109758) are suitable choices.

  • Concentration: Carefully concentrate the resulting eluate to a small volume (e.g., 50-100 µL) under a gentle stream of purified nitrogen.

  • Storage: Store the concentrated extract in a sealed glass vial at -20°C to prevent degradation of the components.

Chemical Analysis and Identification

Protocol 3.3: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Utilize a high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Employ a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for the separation of long-chain aliphatic compounds.

  • GC Program:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Ion Source Temperature: 230°C.

  • Identification:

    • Compare the retention time of any peak suspected to be this compound with that of a synthesized authentic standard.

    • Compare the mass spectrum of the unknown peak with the mass spectrum of the authentic standard and with library spectra. Key fragments for long-chain unsaturated alcohols would be expected.

Structural Confirmation

Protocol 3.4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the typically low abundance of minor components in natural extracts, obtaining sufficient material for NMR analysis directly from the insect is challenging. Therefore, the primary use of NMR in this context is for the unequivocal structural confirmation of the synthesized standard used for comparison.

  • Synthesis: Synthesize this compound via a standard olefination reaction (e.g., Wittig or Horner-Wadsworth-Emmons reaction) followed by reduction of the resulting ester or ketone.

  • NMR Analysis: Dissolve the purified synthetic compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Data Comparison: The acquired spectroscopic data should be compared with literature values to confirm the structure and stereochemistry of the synthetic standard.

Quantitative Data

The following tables summarize the expected data from the successful isolation and identification of this compound.

Table 1: GC-MS Data for Hypothetical Identification of this compound

CompoundRetention Time (min)Key Mass Spectral Fragments (m/z)
Synthetic this compound22.5 (example)282 [M]⁺ (not observed), 264 [M-H₂O]⁺, and other characteristic fragments
Putative Natural this compound22.5 (example)264 and other matching fragments

Table 2: Spectroscopic Data for Synthetic this compound

TechniqueData
¹H NMR (CDCl₃)δ ~5.4 (m, 2H, -CH=CH-), ~3.6 (t, 2H, -CH₂OH), ~2.0 (m, 4H, allylic CH₂), ~1.3 (br s, 24H, aliphatic CH₂), 0.88 (t, 3H, CH₃)
¹³C NMR (CDCl₃)δ ~130 (olefinic CH), ~63 (-CH₂OH), and other characteristic aliphatic signals

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Volatile Collection cluster_extraction Extraction and Concentration cluster_analysis Analysis and Identification rearing Insect Rearing (Nezara viridula) aeration Aeration of Live Insects rearing->aeration trapping Solid-Phase Adsorbent Trapping (Porapak Q) aeration->trapping elution Solvent Elution (Hexane) trapping->elution concentration Nitrogen Stream Concentration elution->concentration gcms GC-MS Analysis concentration->gcms comparison Comparison with Synthetic Standard gcms->comparison nmr NMR of Standard nmr->comparison signaling_pathway cluster_sender Sender (Male N. viridula) cluster_receiver Receiver (Female N. viridula) sender This compound Release antenna Antennal Reception (Olfactory Sensory Neuron) sender->antenna Pheromone Signal brain Signal Transduction to Brain antenna->brain behavior Behavioral Response (e.g., Mating) brain->behavior

Unveiling the Natural Origins of 10(E)-Nonadecenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the natural sources of 10(E)-Nonadecenol, a long-chain unsaturated alcohol with potential applications in various research and development fields. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the known natural occurrences, analytical methodologies, and biosynthetic insights related to this compound.

Executive Summary

This compound is a C19 unsaturated alcohol. While long-chain alcohols are known constituents of insect cuticular lipids and pheromone blends, as well as plant epicuticular waxes, specific documentation of this compound in the scientific literature as a naturally occurring compound remains elusive. This guide summarizes the general context of its potential natural sources and provides detailed experimental protocols for the extraction and analysis of similar long-chain alcohols from these matrices. The absence of confirmed natural sources precludes the presentation of quantitative data and specific biosynthetic pathways for this compound at this time.

Potential Natural Sources: An Extrapolative Overview

While direct evidence is lacking, based on the known distribution of structurally related long-chain alcohols, two primary natural sources are hypothesized for this compound:

  • Insects: The cuticular lipids of many insect species, particularly within the order Lepidoptera (moths and butterflies), are rich in long-chain alcohols.[1][2] These compounds play crucial roles in preventing desiccation and chemical communication, often as components of sex pheromones.[3][4][5][6] For instance, the cuticular lipids of Heliothis virescens (tobacco budworm) and Helicoverpa zea (corn earworm) are known to contain a variety of long-chain n-alcohols.[1][2] It is plausible that this compound could be a minor, yet unidentified, component in the complex lipid profiles of these or related insect species.

  • Plants: The epicuticular wax of terrestrial plants is another potential reservoir for long-chain alcohols.[7][8] These waxes form a protective layer on the plant surface and are composed of a complex mixture of lipids, including primary and secondary alcohols. While specific identification of this compound in plant waxes has not been reported, the presence of a wide array of long-chain alcohols in various plant species suggests it as a possible, albeit currently unconfirmed, source.[9]

Methodologies for Extraction and Analysis of Long-Chain Alcohols from Natural Sources

The following protocols are established methods for the extraction and analysis of long-chain alcohols from insect and plant materials and would be applicable for the investigation of this compound.

Table 1: Experimental Protocols for Long-Chain Alcohol Analysis
Protocol Stage Methodology Description
Extraction from Insects Solvent ExtractionWhole insects or specific body parts (e.g., abdominal tips, pheromone glands) are immersed in a non-polar solvent such as hexane (B92381), dichloromethane, or a mixture thereof, for a period ranging from minutes to hours. This process dissolves the cuticular lipids, including long-chain alcohols.[10][11]
Extraction from Plants Surface Wax ExtractionPlant material (e.g., leaves, fruits) is briefly dipped or washed with a non-polar solvent like chloroform (B151607) or hexane to dissolve the epicuticular waxes without extracting internal lipids.
Purification and Fractionation Column Chromatography / Thin-Layer Chromatography (TLC)The crude extract is often subjected to column chromatography on silica (B1680970) gel or Florisil to separate different lipid classes. Fractions are eluted with solvents of increasing polarity. TLC can be used for further purification and visualization of the alcohol fraction.[12]
Derivatization Silylation or AcetylationTo improve volatility and chromatographic behavior for gas chromatography (GC) analysis, the hydroxyl group of the long-chain alcohols is typically derivatized. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers or acetic anhydride (B1165640) to form acetates.[12][13]
Analysis Gas Chromatography-Mass Spectrometry (GC-MS)The derivatized extract is injected into a GC-MS system. The GC separates the individual components of the mixture based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds, providing a mass spectrum that can be used for identification by comparing it to spectral libraries or known standards.[13]
Structure Elucidation GC-Electroantennography (GC-EAD) / Nuclear Magnetic Resonance (NMR) SpectroscopyFor pheromone identification, GC-EAD can be used to identify biologically active components by measuring the response of an insect antenna to the GC effluent. For definitive structure elucidation of novel compounds, NMR spectroscopy is employed.

Biosynthesis of Long-Chain Alcohols

The biosynthesis of long-chain fatty alcohols in insects and plants generally originates from fatty acid metabolism. While a specific pathway for this compound is not known, the general pathway for long-chain alcohol biosynthesis is illustrated below.

Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Fatty_Acyl_ACP Fatty Acyl-ACP Fatty_Acid_Synthase->Fatty_Acyl_ACP Elongases Elongases Fatty_Acyl_ACP->Elongases Chain Elongation Desaturases Desaturases Elongases->Desaturases Desaturation Modified_Fatty_Acyl_ACP Modified Fatty Acyl-ACP (e.g., C19:1) Desaturases->Modified_Fatty_Acyl_ACP Thioesterase Thioesterase Modified_Fatty_Acyl_ACP->Thioesterase Free_Fatty_Acid Free Fatty Acid Thioesterase->Free_Fatty_Acid Fatty_Acyl_CoA_Synthetase Fatty Acyl-CoA Synthetase Free_Fatty_Acid->Fatty_Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA_Synthetase->Fatty_Acyl_CoA Fatty_Acyl_CoA_Reductase Fatty Acyl-CoA Reductase Fatty_Acyl_CoA->Fatty_Acyl_CoA_Reductase Long_Chain_Alcohol This compound Fatty_Acyl_CoA_Reductase->Long_Chain_Alcohol

Caption: Generalized biosynthetic pathway of a long-chain unsaturated alcohol.

The process begins with the synthesis of saturated fatty acids from acetyl-CoA by fatty acid synthase. These fatty acids can then be modified by elongases to increase their chain length and by desaturases to introduce double bonds. The resulting modified fatty acyl-ACP is converted to a free fatty acid and then to a fatty acyl-CoA, which is finally reduced by a fatty acyl-CoA reductase to produce the long-chain alcohol. The specific enzymes responsible for the production of a C19 chain and the introduction of a double bond at the 10th position with E configuration would be unique to the organism producing this compound.

Future Directions

The definitive identification of a natural source of this compound is a critical next step for advancing research on this compound. Future studies should focus on comprehensive screenings of insect cuticular lipids and plant epicuticular waxes from a wide range of species. The application of high-resolution analytical techniques, such as two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), could aid in the detection of trace amounts of this and other novel long-chain alcohols. Once a natural source is confirmed, further research can be directed towards elucidating its specific biological function, biosynthetic pathway, and potential for biotechnological production.

Conclusion

While this compound has not yet been definitively identified from a natural source, the established presence of similar long-chain alcohols in insects and plants provides a strong rationale for its potential existence in these organisms. The experimental protocols and biosynthetic framework presented in this guide offer a solid foundation for researchers to pursue the discovery and characterization of natural sources of this compound. Such discoveries will be pivotal in unlocking the potential applications of this molecule in various scientific and industrial domains.

References

Unveiling the Pheromonal Status of 10(E)-Nonadecenol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals no conclusive evidence to confirm 10(E)-Nonadecenol as a recognized insect pheromone. Despite its structural similarities to known long-chain unsaturated alcohols that function as semiochemicals in various insect species, dedicated studies identifying, synthesizing, and behaviorally validating this compound's role in insect communication are not present in publicly accessible research databases.

This technical guide is designed for researchers, scientists, and drug development professionals to outline the rigorous, multi-step experimental workflow required to identify and confirm a novel insect pheromone, using this compound as a hypothetical candidate. The protocols and data presented herein are illustrative of the standard methodologies employed in chemical ecology and are intended to serve as a framework for future investigations into this or other potential semiochemicals.

I. The Pathway to Pheromone Confirmation: An Overview

The process of confirming a new insect pheromone is a meticulous endeavor that bridges analytical chemistry and behavioral biology. It typically begins with the collection and analysis of insect-derived volatiles, followed by the identification of candidate compounds. Subsequent steps involve the synthesis of these compounds, electrophysiological assays to determine sensory reception, and behavioral bioassays to establish a functional role in communication, such as mate attraction or aggregation.

II. Experimental Protocols for Pheromone Identification and Validation

A. Pheromone Extraction and Chemical Analysis

A foundational step in pheromone discovery is the extraction and identification of volatile compounds from the target insect species.

1. Sample Collection:

  • Insect Rearing: Establish a laboratory colony of the target insect species under controlled conditions (e.g., 25°C, 14:10 light:dark cycle, species-specific diet) to ensure a consistent source of subjects.

  • Pheromone Gland Dissection: For species with known pheromone glands (e.g., abdominal tips of female moths), dissect these glands from individuals during their peak calling (pheromone-releasing) period.

  • Volatile Collection from Live Insects (Aeration): Place insects (typically virgin females for sex pheromones) in a clean glass chamber. Purified air is passed over the insects, and the effluent air is drawn through a solid-phase microextraction (SPME) fiber or a cartridge containing an adsorbent material (e.g., Porapak Q) to trap the volatile compounds.

2. Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) is the primary tool for separating and identifying compounds.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is typically used for the separation of long-chain unsaturated alcohols.

  • GC Conditions (Illustrative):

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

  • Compound Identification: The mass spectrum of the unknown compound is compared with spectral libraries (e.g., NIST, Wiley) and with the spectrum of a synthesized, authentic standard of this compound. The retention time of the natural product must also match that of the synthetic standard.

B. Electrophysiological Assays

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds, indicating that the insect's olfactory sensory neurons can detect the substance.

1. Preparation:

  • Antenna Excision: An antenna is carefully excised from a live, immobilized insect (e.g., chilled on ice).

  • Electrode Placement: The base of the antenna is inserted into a glass capillary electrode containing a saline solution (e.g., insect Ringer's solution). The tip of the antenna is either brought into contact with a recording electrode or a small portion is removed to allow for contact with the recording electrode.

2. Stimulation and Recording:

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air (e.g., 0.5 seconds) carrying a known concentration of the test compound (dissolved in a solvent like hexane (B92381) and applied to a filter paper strip) are injected into the main air stream.

  • Data Acquisition: The potential difference between the two electrodes is amplified, and the resulting depolarization (the EAG response) is recorded and measured in millivolts (mV).

C. Behavioral Bioassays

Behavioral assays are critical for demonstrating that a detected compound elicits a specific, repeatable behavior in the target insect.

1. Wind Tunnel Bioassay (for flight response):

  • Setup: A wind tunnel provides a laminar flow of air. At the upwind end, a stimulus source (e.g., a filter paper treated with the candidate pheromone) is placed.

  • Procedure: Insects are released from a platform at the downwind end. The number of insects exhibiting upwind flight, landing on the stimulus source, and displaying specific courtship behaviors (e.g., wing fanning, clasper extension) is recorded.

2. Field Trapping:

  • Trap Design: Sticky traps or funnel traps are baited with a dispenser (e.g., a rubber septum) impregnated with the synthetic candidate pheromone. Control traps are baited with the solvent alone.

  • Deployment: Traps are placed in the natural habitat of the insect species in a randomized block design.

  • Data Collection: The number of target insects captured in the pheromone-baited traps versus the control traps is counted over a set period.

III. Data Presentation: Hypothetical Results for this compound

The following tables represent the types of quantitative data that would be generated during the confirmation process for this compound. Note: This data is illustrative and not based on actual experimental results.

Table 1: Hypothetical Electroantennogram (EAG) Responses of a Male Insect Species to this compound and Control Compounds.

CompoundDose (µg on filter paper)Mean EAG Response (mV) ± SE (n=10)
This compound101.2 ± 0.2
(Z)-9-Tricosene (Positive Control)101.5 ± 0.3
Hexane (Solvent Control)-0.1 ± 0.05

Table 2: Hypothetical Wind Tunnel Behavioral Responses of a Male Insect Species to this compound.

Treatmentn% Taking Flight% Upwind Flight% Source Contact
This compound (10 µg)50806550
Hexane (Control)501020

Table 3: Hypothetical Field Trap Captures of a Target Insect Species.

LureMean No. of Insects/Trap/Day ± SE (n=20)
This compound (1 mg)25.4 ± 3.1
Unbaited Control1.2 ± 0.4

IV. Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments and a hypothetical signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Synthesis & Verification cluster_2 Phase 3: Biological Validation A Insect Rearing & Volatile Collection B GC-MS Analysis A->B C Structure Elucidation (this compound) B->C D Chemical Synthesis of this compound C->D E Purity & Structural Confirmation (NMR, GC-MS) D->E F Electroantennography (EAG) E->F G Wind Tunnel Bioassay F->G H Field Trapping Studies G->H I Confirmation as Pheromone H->I

Caption: Experimental workflow for pheromone identification.

Signaling_Pathway cluster_0 Extracellular cluster_1 Olfactory Sensory Neuron P This compound OBP Odorant Binding Protein (OBP) P->OBP Binds OR Odorant Receptor (OR-ORco Complex) OBP->OR Transports to G G-protein OR->G Activates AC Adenylate Cyclase G->AC Activates cAMP cAMP AC->cAMP Produces IonChannel Ion Channel (Opening) cAMP->IonChannel Activates Depolarization Depolarization & Action Potential IonChannel->Depolarization Signal to Antennal Lobe Signal to Antennal Lobe Depolarization->Signal to Antennal Lobe

Caption: Hypothetical olfactory signaling pathway.

V. Conclusion

While this compound is not currently a confirmed insect pheromone based on a thorough review of scientific literature, the potential for its role as a semiochemical remains an open question. The experimental framework detailed in this guide provides a clear and robust pathway for researchers to investigate this and other novel compounds. The successful identification of new pheromones holds significant promise for the development of environmentally benign and highly specific pest management strategies. Future research efforts are essential to explore the vast and complex chemical language of insects.

Unveiling the Sentinels: A Technical Guide to Olfactory Receptor Neurons Responsive to 10(E)-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of insect olfaction offers a treasure trove of targets for the development of novel pest management strategies and therapeutic agents. A key component of this system is the olfactory receptor neuron (ORN), responsible for detecting and transmitting information about volatile chemical cues. This technical guide provides an in-depth exploration of the methodologies and conceptual frameworks required to identify and characterize ORNs responsive to the long-chain alkenol, 10(E)-Nonadecenol. While specific data for this compound is not yet available in public literature, this document furnishes researchers with the necessary protocols and theoretical underpinnings to pioneer such investigations. We present detailed experimental procedures for electrophysiological recordings, data interpretation guidelines, and a foundational understanding of the olfactory signaling cascade in insects, thereby equipping scientists to explore the neural basis of this compound perception.

Introduction to Insect Olfaction and this compound

The insect olfactory system is a highly sensitive and specific apparatus crucial for locating mates, food sources, and oviposition sites, as well as avoiding predators and toxic substances. This remarkable capability is mediated by ORNs, which are typically housed in hair-like structures called sensilla located on the antennae. Each ORN expresses a specific type of olfactory receptor (OR) protein, which binds to a particular odorant or a range of related odorants.

This compound is a long-chain unsaturated alcohol. While its role as a pheromone or semiochemical has not been extensively documented, its chemical structure is analogous to known lepidopteran pheromone components. The identification and characterization of ORNs that respond to this compound would be the first step in understanding its potential ecological significance and in harnessing its properties for practical applications.

The Olfactory Signaling Pathway

The binding of an odorant molecule, such as this compound, to an OR on the dendritic membrane of an ORN initiates a signal transduction cascade. In insects, the OR forms a complex with a highly conserved co-receptor, Orco. This OR-Orco complex functions as a ligand-gated ion channel. Upon odorant binding, the channel opens, leading to an influx of cations and depolarization of the neuron's membrane. This depolarization, if it reaches the threshold, triggers the generation of action potentials (spikes) that travel down the axon to the antennal lobe of the insect brain for further processing.

Olfactory_Signaling_Pathway cluster_dendrite ORN Dendrite cluster_neuron ORN Axon Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Orco Co-receptor (Orco) Orco->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Threshold Reached Brain Antennal Lobe Action_Potential->Brain Signal Transmission

Figure 1: Generalized olfactory signaling pathway in an insect ORN.

Experimental Protocols for ORN Characterization

The functional characterization of ORNs responsive to this compound can be achieved through a combination of electrophysiological techniques.

Single-Sensillum Recording (SSR)

SSR is a powerful technique that allows for the recording of action potentials from individual ORNs housed within a single sensillum. This method provides high-resolution data on the specificity and sensitivity of a neuron to a particular odorant.

Methodology:

  • Insect Preparation: An adult moth is immobilized in a pipette tip or on a wax block, with its antennae exposed and secured.

  • Electrode Placement: A sharpened tungsten or glass reference electrode is inserted into a non-olfactory part of the insect's body, such as the eye. A recording electrode, also a sharpened tungsten or glass microelectrode, is carefully inserted at the base of a single antennal sensillum using a micromanipulator.

  • Odorant Delivery: A continuous stream of charcoal-filtered and humidified air is directed over the antenna. A puff of air carrying a known concentration of this compound, dissolved in a solvent like hexane, is injected into the airstream for a defined duration (e.g., 500 ms).

  • Data Acquisition: The electrical signals (action potentials or "spikes") from the ORN are amplified, filtered, and recorded using specialized software. The number of spikes in response to the stimulus is counted and compared to the spontaneous firing rate of the neuron.

SSR_Workflow Insect_Prep 1. Insect Immobilization & Antenna Stabilization Electrode_Placement 2. Reference & Recording Electrode Insertion Insect_Prep->Electrode_Placement Odor_Delivery 3. Controlled Delivery of this compound Electrode_Placement->Odor_Delivery Data_Acquisition 4. Amplification & Recording of Action Potentials Odor_Delivery->Data_Acquisition Analysis 5. Spike Sorting & Firing Rate Calculation Data_Acquisition->Analysis

Figure 2: Experimental workflow for Single-Sensillum Recording (SSR).
Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a technique used to identify biologically active compounds from a complex mixture. It simultaneously presents the effluent from a gas chromatograph to the insect's antenna and a flame ionization detector (FID).

Methodology:

  • Sample Injection: A sample potentially containing this compound (e.g., a pheromone gland extract) is injected into a gas chromatograph.

  • Compound Separation: The compounds in the sample are separated based on their volatility and interaction with the GC column.

  • Effluent Splitting: The effluent from the GC column is split into two equal streams.

  • Detection: One stream is directed to the FID, which produces a chromatogram showing all the compounds. The other stream is directed over the insect's antenna, which is connected to an EAD system (similar to an EAG setup).

  • Data Correlation: The EAD records any depolarization of the antennal neurons in response to the GC effluent. By aligning the EAD signal with the FID chromatogram, the specific compound(s) that elicit an olfactory response can be identified.

Data Presentation and Interpretation

Quantitative data from SSR experiments are crucial for understanding the response characteristics of an ORN.

Dose-Response Relationship

By presenting the ORN with increasing concentrations of this compound, a dose-response curve can be generated. This allows for the determination of the neuron's sensitivity and response threshold.

Table 1: Hypothetical Dose-Response of an ORN to this compound

Concentration (µg on filter paper)Mean Spike Frequency (spikes/s) ± SEM
Solvent Control (Hexane)5.2 ± 1.1
0.0115.8 ± 2.5
0.145.3 ± 5.8
189.7 ± 9.2
10125.4 ± 12.1
100130.1 ± 11.5
Response Specificity

To determine the specificity of the ORN, it should be tested with a panel of structurally related and unrelated compounds.

Table 2: Hypothetical Response Profile of a this compound-Sensitive ORN

Compound (10 µg)Mean Spike Frequency (spikes/s) ± SEM
This compound 125.4 ± 12.1
10(Z)-Nonadecenol65.8 ± 7.3
Nonadecanol20.1 ± 3.4
(Z)-11-Hexadecenal8.3 ± 1.5
Linalool6.1 ± 1.2
Hexane (Solvent)5.2 ± 1.1

Advanced Characterization: Heterologous Expression

Once an ORN responsive to this compound is identified, the specific OR can be cloned and expressed in a heterologous system (e.g., Xenopus oocytes or empty neurons of Drosophila melanogaster). This allows for a more detailed pharmacological characterization of the receptor in a controlled environment, free from other components of the native sensillum.

Heterologous_Expression_Workflow RNA_Extraction 1. RNA Extraction from Antennae cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis OR_Cloning 3. OR Gene Amplification & Cloning cDNA_Synthesis->OR_Cloning Expression 4. Expression in Heterologous System OR_Cloning->Expression Functional_Assay 5. Electrophysiological/Imaging Assay Expression->Functional_Assay

Figure 3: Workflow for heterologous expression and functional characterization of an OR.

Conclusion

The study of ORNs responsive to this compound holds the potential to uncover new avenues in chemical ecology and pest management. Although direct research on this specific compound is currently lacking, the well-established methodologies presented in this guide provide a clear and robust roadmap for researchers to undertake such investigations. By systematically applying these techniques, scientists can elucidate the neural mechanisms underlying the perception of this compound, paving the way for the development of innovative and targeted solutions in agriculture and public health.

Preliminary Bioactivity Screening of 10(E)-Nonadecenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific landscape regarding the preliminary bioactivity of 10(E)-Nonadecenol. Extensive literature searches have revealed a significant lack of specific published data on the pharmacological screening of this particular long-chain unsaturated alcohol. Consequently, this document provides a comprehensive overview of the known bioactivities of structurally related long-chain unsaturated alcohols and fatty alcohols in general, offering a predictive framework for the potential biological activities of this compound. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction: The State of Research on this compound

Potential Bioactivities Based on Structurally Related Compounds

Based on the known biological effects of other long-chain unsaturated alcohols, the following activities are proposed as primary targets for a preliminary bioactivity screening of this compound.

Antimicrobial Activity

Long-chain fatty alcohols have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[2][3] The efficacy of this antimicrobial action is influenced by the length of the aliphatic carbon chain.[2] For instance, studies on a range of 1-alkanols have shown that alcohols with 10 to 13 carbon atoms exhibit significant bactericidal and membrane-damaging effects.[2][3]

Table 1: Summary of Antimicrobial Activity of Selected Long-Chain Alcohols

CompoundTarget OrganismObserved EffectReference
1-NonanolS. aureusBactericidal and membrane-damaging activity[2]
1-DecanolS. aureusBactericidal and membrane-damaging activity[2]
1-UndecanolS. aureusBactericidal and membrane-damaging activity[2]
1-DodecanolS. aureusHigh antibacterial activity without membrane damage[2]
1-TridecanolS. aureusHigh antibacterial activity without membrane damage[2]
Anti-inflammatory and Antioxidant Activity

Certain unsaturated alcohols, often derived from natural sources, are known to possess antioxidant and anti-inflammatory properties.[1] These compounds can neutralize free radicals and reduce oxidative stress, a key factor in many chronic diseases.[1] The potential mechanism for these effects may involve the modulation of key inflammatory signaling pathways.

Cytotoxic and Anticancer Activity

Some long-chain alcohols have been investigated for their potential as anticancer agents.[4] The cytotoxic effects are often attributed to the induction of apoptosis through various cellular mechanisms. While specific data on this compound is absent, this remains a critical area for investigation.

Proposed Experimental Protocols for Bioactivity Screening

The following are detailed methodologies for key experiments that would be central to a preliminary bioactivity screening of this compound.

Antimicrobial Screening: Broth Microdilution Assay

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against relevant bacterial strains.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of this compound serial_dilution Perform serial dilutions of This compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile bacterial growth medium prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum add_inoculum Add bacterial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate the plate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader to measure OD600 incubate->read_plate determine_mic Determine the MIC: the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Screening: MTT Assay

This protocol assesses the effect of this compound on the viability of cancer cell lines.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Culture and Treatment cluster_assay MTT Reagent and Measurement cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm using a plate reader add_solubilizer->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Potential Signaling Pathways for Investigation

The biological activities of long-chain unsaturated alcohols are likely mediated through the modulation of intracellular signaling pathways.[4] While direct evidence for this compound is unavailable, related compounds have been shown to influence pathways such as the PI3K/Akt and MAPK signaling cascades, which are crucial in cell proliferation, apoptosis, and inflammation.[1][4]

Hypothesized Modulation of Cellular Signaling by this compound

G cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK NF_kB NF-κB Pathway This compound->NF_kB Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Proliferation PI3K_Akt->Proliferation MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation NF_kB->Inflammation

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

While a specific body of research on the bioactivity of this compound is currently absent from the scientific literature, the known activities of structurally similar long-chain unsaturated alcohols provide a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for initiating a comprehensive preliminary bioactivity screening. Future research should focus on systematic in vitro and in vivo studies to elucidate the specific pharmacological profile of this compound and determine its potential for drug development.

References

The Enigmatic Ecological Role of 10(E)-Nonadecenol: A Technical Whitepaper on Structurally Related Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

PREPARED FOR: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential ecological role of 10(E)-Nonadecenol. Extensive literature searches have revealed a significant lack of direct research and documentation pertaining to the specific ecological functions of this long-chain unsaturated alcohol. However, the chemical structure of this compound bears a strong resemblance to a class of well-studied semiochemicals, particularly insect sex pheromones. This whitepaper, therefore, provides an in-depth analysis of these structurally analogous compounds to infer a potential, yet unconfirmed, ecological role for this compound. The following sections detail the known functions, quantitative bioactivity, experimental evaluation protocols, and relevant biochemical pathways of these related molecules, offering a foundational framework for future research into this compound.

Introduction: The Chemical Landscape of Long-Chain Alkenols

Long-chain unsaturated alcohols, aldehydes, and acetates are pivotal in the chemical communication systems of numerous insect species. These molecules, often referred to as semiochemicals, are produced by an organism to elicit a behavioral or physiological response in another.[1] When used for intraspecific communication, they are termed pheromones. Sex pheromones, in particular, are crucial for mate location and reproductive success in many insect orders, most notably Lepidoptera (moths and butterflies).

While no specific ecological role for This compound is documented in the current scientific literature, its C19 backbone and the presence of a double bond at the 10th position suggest its potential to function as a semiochemical, likely as a component of an insect pheromone blend. This hypothesis is predicated on the well-established roles of structurally similar C10-C18 unsaturated alcohols and aldehydes as potent insect sex pheromones.[2]

Analogous Compounds and Their Established Ecological Roles

To build a predictive framework for the potential function of this compound, this section details the established ecological roles of several structurally related and well-researched insect pheromones.

(E,E)-8,10-Dodecadienol (Codlemone)

Codlemone is the primary sex pheromone component of the codling moth, Cydia pomonella, a significant agricultural pest.[2] Its primary ecological role is to attract male moths to females for mating. The specificity of this chemical signal is critical for reproductive isolation. The activity of codlemone, however, is not always sufficient for effective pest control through mating disruption, leading to research into more potent analogs.[2]

(E)-10-Hexadecenal and (Z)-10-Hexadecenal

These C16 aldehydes are key sex pheromone components for the yellow peach moth, Dichocrocis punctiferalis.[3][4] (E)-10-Hexadecenal is a primary attractant for the fruit-feeding type of this moth.[4] The precise blend and ratio of the (E) and (Z) isomers are often crucial for species-specific recognition and successful mating.[2] The ecological significance of these compounds extends to their application in integrated pest management (IPM) strategies, where synthetic versions are used in traps for monitoring or for mating disruption.[2]

(E,E)-10,12-Hexadecadienol

This compound is a female sex pheromone isolated from the legume pod borer, Maruca vitrata.[1] Its ecological function is to mediate sexual communication, attracting males of the species.

Quantitative Data on Analogous Pheromones

The following tables summarize quantitative data related to the biological activity of the aforementioned analogous pheromones. This data is essential for understanding the potency and specificity of these semiochemicals.

CompoundInsect SpeciesType of BioassayEffective Dose/ConcentrationReference
(E,E)-8,10-DodecadienolCydia pomonellaElectroantennography (EAG)Elicited significant EAG responses[2]
(E,E)-8,10-DodecadienolCydia pomonellaField TrappingStandard for male moth attraction[2]
(E)-10-HexadecenalDichocrocis punctiferalisField TrappingPrimary attractant[4]
(Z)-10-HexadecenalDichocrocis punctiferalisIsolation from abdominal tipsIdentified as a female pheromone component[3]
(E,E)-10,12-HexadecadienolMaruca vitrataIsolation from female mothsIdentified as a female sex pheromone[1]

Experimental Protocols

The study of insect pheromones involves a multi-step process from identification to field application. The following are generalized methodologies for key experiments cited in the context of analogous compounds.

Pheromone Extraction and Identification
  • Gland Extraction: The pheromone-producing glands (e.g., abdominal tips of female moths) are excised during the peak calling period (the time of pheromone release).

  • Solvent Extraction: The glands are submerged in a non-polar solvent such as hexane (B92381) for a specific duration to extract the lipophilic pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is concentrated and injected into a GC-MS system. The gas chromatograph separates the individual components of the extract, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification by comparing the spectra to known standards and databases.

  • Structure Elucidation: For novel compounds, further analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required to determine the precise chemical structure, including the position and stereochemistry of double bonds.

Electrophysiological Assays
  • Electroantennography (EAG): This technique measures the overall electrical response of an insect's antenna to a chemical stimulus.

    • An antenna is excised and mounted between two electrodes.

    • A purified air stream is passed over the antenna.

    • A puff of air containing the test compound (e.g., a synthetic pheromone analog) is introduced into the airstream.

    • The change in the electrical potential across the antenna is recorded as the EAG response. This provides a measure of the compound's ability to stimulate the olfactory receptor neurons on the antenna.

Behavioral Assays
  • Wind Tunnel Bioassays: These are used to observe the flight behavior of insects in response to a pheromone plume.

    • Insects (typically males) are released at the downwind end of a wind tunnel.

    • A controlled plume of the test pheromone is released from the upwind end.

    • Behaviors such as upwind flight, casting (zigzagging flight), and landing at the source are recorded and quantified.

  • Field Trapping: This method assesses the attractiveness of a pheromone under natural conditions.

    • Traps (e.g., sticky traps) are baited with a lure containing the synthetic pheromone.

    • Traps are deployed in the field in a randomized block design.

    • The number of target insects captured in the baited traps is compared to control traps (unbaited or baited with a different compound).

Visualizing Potential Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the study of insect pheromones, which can be extrapolated for future research on this compound.

experimental_workflow A Pheromone Gland Extraction B Solvent Extraction A->B C GC-MS Analysis B->C D Structure Elucidation C->D I Identification of Active Component(s) D->I E Chemical Synthesis of Putative Pheromone F Electroantennography (EAG) E->F G Wind Tunnel Bioassay E->G J Confirmation of Behavioral Activity F->J G->J H Field Trapping Studies I->E J->H

Caption: A generalized experimental workflow for insect pheromone identification and validation.

signaling_pathway cluster_neuron Olfactory Receptor Neuron P Pheromone Molecule OR Odorant Receptor P->OR G G-Protein OR->G AC Adenylate Cyclase G->AC cAMP cAMP AC->cAMP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Ion Ion Influx (Ca2+, Na+) CNG->Ion DP Depolarization Ion->DP AP Action Potential to Brain DP->AP

Caption: A simplified model of a common insect olfactory signaling pathway.

Biosynthesis of Long-Chain Unsaturated Pheromones (A Hypothetical Framework)

While the specific biosynthetic pathway for this compound is unknown, the biosynthesis of moth sex pheromones generally originates from fatty acid metabolism. Saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), undergo a series of desaturation and chain-shortening or elongation steps, followed by reduction to the corresponding alcohol or oxidation to an aldehyde.

biosynthesis_pathway A Fatty Acid Precursor (e.g., Palmitic/Stearic Acid) B Chain Elongation/Shortening A->B C Desaturation (Introduction of Double Bonds) B->C D Fatty Acyl-CoA C->D E Reduction to Alcohol D->E F Oxidation to Aldehyde D->F G Acetylation to Acetate E->G H Final Pheromone Component (Alcohol, Aldehyde, or Acetate) E->H F->H G->H

Caption: A generalized biosynthetic pathway for insect sex pheromones derived from fatty acids.

Conclusion and Future Directions

The ecological role of this compound remains an open question in the field of chemical ecology. The information presented in this whitepaper on structurally analogous insect sex pheromones provides a robust starting point for investigating its potential functions. Future research should focus on:

  • Screening: Testing synthetic this compound in EAG and behavioral assays against a wide range of insect species, particularly those known to use long-chain unsaturated alcohols in their pheromone blends.

  • Natural Product Chemistry: Analyzing the chemical profiles of insect species that respond to this compound to determine if it is a naturally produced semiochemical.

  • Synergism and Inhibition: Investigating the potential for this compound to act as a synergistic or antagonistic component in known pheromone blends.

By leveraging the established methodologies and understanding the ecological roles of similar compounds, the scientific community can work towards elucidating the potential and as-yet-undiscovered role of this compound in the intricate world of chemical communication.

References

10(E)-Nonadecenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 10(E)-Nonadecenol, a long-chain unsaturated fatty alcohol. While specific experimental data for this compound is limited, this document consolidates available information and presents inferred properties and methodologies based on closely related analogs. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational resource for further investigation. The content covers the compound's chemical identity, physicochemical properties, proposed synthetic and analytical methodologies, and potential biological activities, including hypothetical interactions with cellular signaling pathways.

Chemical Identity and Physicochemical Properties

This compound is an unsaturated fatty alcohol with a carbon chain of 19 atoms, featuring a double bond at the 10th carbon in the trans (E) configuration and a terminal hydroxyl group.

Table 1: Physicochemical Properties of 10-Nonadecenol

PropertyValueSource/Notes
CAS Number 66855-80-9[1] Note: Stereochemistry not explicitly defined in the source.
Molecular Formula C₁₉H₃₈O[1]
Molecular Weight 282.50 g/mol [1]
Appearance Likely a white to off-white waxy solid at room temperature.Inferred from similar long-chain alcohols.
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform.General property of long-chain fatty alcohols.
Boiling Point Not available.
Melting Point Not available.

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound can be approached through established methods for creating unsaturated alcohols, with the Wittig reaction being a particularly suitable strategy for controlling the double bond's position and stereochemistry. Characterization would then rely on standard analytical techniques such as gas chromatography.

Proposed Synthesis via Wittig Reaction

The Wittig reaction provides a robust method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[2][3] For the stereoselective synthesis of an (E)-alkene, a stabilized ylide is typically employed.

Experimental Protocol: Wittig Reaction for this compound Synthesis

  • Preparation of the Phosphonium (B103445) Ylide:

    • React 1-bromononane (B48978) with triphenylphosphine (B44618) in a suitable solvent (e.g., toluene) under reflux to form the nonyltriphenylphosphonium bromide salt.

    • Treat the phosphonium salt with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous aprotic solvent (e.g., THF) to generate the corresponding ylide.

  • Olefination Reaction:

    • In a separate flask, dissolve 10-hydroxydecanal in anhydrous THF under an inert atmosphere (e.g., argon).

    • Slowly add the prepared ylide solution to the aldehyde solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Allow the reaction to stir for several hours, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent such as diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound.

G Experimental Workflow: Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification 1-bromononane 1-bromononane phosphonium_salt Nonyltriphenylphosphonium bromide 1-bromononane->phosphonium_salt triphenylphosphine triphenylphosphine triphenylphosphine->phosphonium_salt ylide Phosphonium Ylide phosphonium_salt->ylide base Strong Base (e.g., NaH) base->ylide wittig_reaction Wittig Reaction ylide->wittig_reaction 10-hydroxydecanal 10-hydroxydecanal 10-hydroxydecanal->wittig_reaction crude_product Crude this compound wittig_reaction->crude_product workup Aqueous Work-up & Extraction crude_product->workup purification Column Chromatography workup->purification final_product Pure this compound purification->final_product

Synthesis and Purification Workflow
Characterization by Gas Chromatography (GC)

Gas chromatography is a standard and effective method for the analysis and purity assessment of long-chain fatty alcohols.

Experimental Protocol: GC Analysis of this compound

  • Sample Preparation:

    • Prepare a standard solution of the purified this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a known concentration (e.g., 1 mg/mL).

    • Derivatization to trimethylsilyl (B98337) (TMS) ethers may be performed to improve volatility and peak shape, although direct analysis is also possible.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5 or BPX-70).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held. A representative program could be: 150°C for 2 min, then ramp at 10°C/min to 250°C, and hold for 10 min.

    • Injector and Detector Temperature: Typically set higher than the final oven temperature (e.g., 280°C).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Record the chromatogram and determine the retention time and peak area of the this compound. Purity can be estimated based on the relative peak areas.

Potential Biological Activities and Signaling Pathways

While there is no specific research on the biological activities of this compound, studies on other long-chain unsaturated alcohols suggest a range of potential effects, including antimicrobial and anti-inflammatory properties.[4][5][6][7]

Antimicrobial Activity

Long-chain fatty alcohols have demonstrated efficacy against various microorganisms, including bacteria and mycobacteria.[4][6] The mechanism of action is often attributed to the disruption of the microbial cell membrane's integrity.[4] The length of the carbon chain and the presence of unsaturation can influence this activity.[4][6][7]

Anti-inflammatory Activity

Some unsaturated fatty alcohols have been shown to possess anti-inflammatory properties.[4][5] This has led to the hypothesis that they may modulate key inflammatory signaling pathways.

Proposed Signaling Pathway Modulation

Based on the activities of structurally related unsaturated lipids, it is plausible that this compound could interact with inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] These pathways are central to the regulation of immune responses and inflammation.

G Hypothetical Modulation of Inflammatory Pathways stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nonadecenol This compound membrane Cell Membrane nonadecenol->membrane Potential Inhibition membrane->receptor IKK IKK Complex receptor->IKK MAPK_inhibition Inhibition of MAPK Pathway receptor->MAPK_inhibition MAPK Activation NFkB_inhibition Inhibition of NF-κB Pathway IKK->NFkB_inhibition NF-κB Activation cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_inhibition->cytokines MAPK_inhibition->cytokines

References

Methodological & Application

Application Notes and Protocols: Synthesis of 10(E)-Nonadecenol via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 10(E)-Nonadecenol, a long-chain unsaturated alcohol, utilizing the Wittig reaction. The synthesis involves the reaction of nonanal (B32974) with a hydroxyl-functionalized phosphonium (B103445) ylide. This application note includes detailed experimental procedures for the preparation of the necessary precursors and the final Wittig olefination step. Additionally, expected quantitative data and spectroscopic characteristics are presented in a clear, tabular format. Diagrams illustrating the reaction mechanism and experimental workflow are provided to enhance understanding. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] Its high degree of regioselectivity and stereochemical control makes it an invaluable tool for the synthesis of complex molecules, including natural products and pharmaceuticals.[2] The stereochemical outcome of the Wittig reaction is often dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[3]

This compound is a long-chain unsaturated fatty alcohol. Such molecules and their derivatives are of interest due to their potential biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[4] This document outlines a reliable synthetic route to this compound, proceeding through the preparation of a key phosphonium salt intermediate followed by a Wittig reaction with nonanal.

Reaction Scheme

The overall synthesis of this compound via the Wittig reaction is presented below:

Step 1: Synthesis of 9-Bromo-1-nonanol (B138564)

HO-(CH₂)₉-OH + HBr → HO-(CH₂)₉-Br + H₂O

Step 2: Synthesis of (9-Hydroxynonyl)triphenylphosphonium bromide

HO-(CH₂)₉-Br + P(C₆H₅)₃ → [HO-(CH₂)₉-P(C₆H₅)₃]⁺Br⁻

Step 3: Wittig Reaction for the Synthesis of this compound

[HO-(CH₂)₉-P(C₆H₅)₃]⁺Br⁻ + Base → HO-(CH₂)₉-CH=P(C₆H₅)₃

HO-(CH₂)₉-CH=P(C₆H₅)₃ + CH₃(CH₂)₇CHO → CH₃(CH₂)₇CH=CH(CH₂)₈OH + (C₆H₅)₃PO

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 9-Bromo-1-nonanol[5][6][7]
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,9-nonanediol (B147092) (1 equivalent) in toluene.

  • Addition of Reagent: Slowly add hydrobromic acid (48%, 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and continue for 30 hours, collecting the water generated in the Dean-Stark trap.

  • Work-up: After cooling to room temperature, wash the organic layer sequentially with 1 M HCl, 1 M NaOH, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 9-bromo-1-nonanol.

Protocol 2: Synthesis of (9-Hydroxynonyl)triphenylphosphonium bromide

This protocol is adapted from the synthesis of similar phosphonium salts.[5][]

  • Reaction Setup: In a round-bottom flask, dissolve 9-bromo-1-nonanol (1 equivalent) and triphenylphosphine (B44618) (1.1 equivalents) in a suitable solvent such as ethanol (B145695) or acetonitrile.

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the phosphonium salt.

  • Purification: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (9-hydroxynonyl)triphenylphosphonium bromide.

Protocol 3: Wittig Reaction for the Synthesis of this compound

This protocol is a general procedure for a Wittig reaction leading to an (E)-alkene.

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend (9-hydroxynonyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C in an ice bath.

  • Base Addition: Slowly add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) (1.1 equivalents) to the suspension. The formation of the ylide is typically indicated by a color change (often to a deep orange or red). Allow the mixture to stir at this temperature for 1 hour.

  • Aldehyde Addition: Add a solution of nonanal (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, which contains this compound and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure (E)-alkenol.

Data Presentation

Table 1: Reactants and Expected Product Information
CompoundMolecular FormulaMolecular Weight ( g/mol )Role
9-Bromo-1-nonanolC₉H₁₉BrO223.15Precursor
TriphenylphosphineC₁₈H₁₅P262.29Reagent
(9-Hydroxynonyl)triphenylphosphonium bromideC₂₇H₃₄BrOP485.44Wittig Salt
NonanalC₉H₁₈O142.24Aldehyde
This compoundC₁₉H₃₈O282.51Product
Table 2: Expected Spectroscopic Data for this compound
Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃)δ ~5.4 (m, 2H, -CH=CH-), δ 3.64 (t, 2H, -CH₂OH), δ ~2.0 (m, 4H, allylic CH₂), δ 1.2-1.6 (m, 26H, aliphatic CH₂), δ 0.88 (t, 3H, CH₃)
¹³C NMR (CDCl₃)δ ~130 (alkene C), δ ~63 (-CH₂OH), δ ~32-33 (allylic C), δ ~22-30 (aliphatic C), δ ~14 (CH₃)
IR (film, cm⁻¹)~3330 (broad, O-H stretch), ~3020 (C-H stretch, alkene), ~2920, 2850 (C-H stretch, alkane), ~1670 (C=C stretch, weak), ~965 (trans C-H bend, alkene)
Mass Spec. (EI)M⁺ at m/z 282. Subsequent fragmentation would involve loss of water (m/z 264) and cleavage at the allylic positions.

Note: The exact chemical shifts and peak multiplicities may vary slightly.

Visualizations

Diagram 1: Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt [HO-(CH₂)₉-PPh₃]⁺Br⁻ Ylide HO-(CH₂)₉-CH=PPh₃ Phosphonium_Salt->Ylide + Base Base Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Aldehyde CH₃(CH₂)₇CHO Alkene This compound Oxaphosphetane->Alkene Byproduct (C₆H₅)₃PO Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Diagram 2: Experimental Workflow

Workflow cluster_precursors Precursor Synthesis cluster_wittig Wittig Reaction cluster_purification Purification and Analysis Start 1,9-Nonanediol Bromoalkanol Synthesis of 9-Bromo-1-nonanol Start->Bromoalkanol Phosphonium_Salt Synthesis of (9-Hydroxynonyl)triphenylphosphonium bromide Bromoalkanol->Phosphonium_Salt Ylide_Formation Ylide Generation with Base Phosphonium_Salt->Ylide_Formation Reaction Reaction with Nonanal Ylide_Formation->Reaction Workup Quenching and Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Biological Context and Potential Applications

Long-chain unsaturated alcohols, such as this compound, are known to exhibit a range of biological activities.[4] These compounds can insert into cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins. This can lead to antimicrobial effects against various pathogens. Furthermore, some unsaturated fatty alcohols have demonstrated anti-inflammatory properties by modulating signaling pathways involved in the inflammatory response. The synthesis of this compound and its analogues is therefore of significant interest for the development of new therapeutic agents.

Conclusion

The Wittig reaction provides an effective and stereoselective method for the synthesis of this compound. The protocols detailed in this document offer a comprehensive guide for the preparation of this long-chain unsaturated alcohol, from the synthesis of the necessary precursors to the final purification and characterization of the product. The provided data and diagrams are intended to facilitate the successful implementation of this synthetic route in a research setting.

References

Application Notes and Protocols for GC-EAD Analysis of 10(E)-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful analytical technique used to identify biologically active volatile compounds from complex mixtures. It couples the high-resolution separation capabilities of a gas chromatograph (GC) with the exquisite sensitivity and selectivity of an insect's antenna, which serves as a biological detector. This method is instrumental in the discovery and analysis of semiochemicals, such as pheromones and kairomones, which mediate insect behavior.[1]

10(E)-Nonadecenol is a long-chain unsaturated alcohol characteristic of compounds used by insects for chemical communication. While its specific role is an active area of research, related C19 and C20 compounds, such as (Z)-7-nonadecen-11-one, are known components of the sex pheromone for the peach fruit moth, Carposina sasakii.[2][3] Therefore, establishing a robust GC-EAD protocol for this compound is critical for researchers studying the chemical ecology of C. sasakii and other lepidopteran species, as well as for professionals developing semiochemical-based pest management strategies.

This document provides a detailed protocol for the setup and operation of a GC-EAD system for the analysis of this compound.

Principle of GC-Electroantennographic Detection

The GC-EAD system operates on a dual-detection principle. A sample containing volatile compounds is injected into the GC, where the components are separated based on their physicochemical properties as they pass through a capillary column. Upon exiting the column, the effluent is split into two parallel pathways.

  • Conventional Detector: Approximately half of the effluent is directed to a standard GC detector, typically a Flame Ionization Detector (FID), which provides a quantitative signal for all eluting organic compounds.

  • Biological Detector: The other half of the effluent is passed over an excised insect antenna mounted between two electrodes. When a compound that the antenna's olfactory receptors can detect (an "electroantennographically active" compound) passes over it, a change in the electrical potential across the antenna occurs. This summated depolarization of olfactory receptor neurons is amplified and recorded as an electroantennogram (EAG).

By synchronizing the signals from the FID and the EAD, a researcher can pinpoint which specific chemical peak in the chromatogram is responsible for eliciting a biological response.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for GC-EAD analysis and the conceptual signaling pathway at the insect antenna.

GC_EAD_Workflow GC-EAD Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Acquisition cluster_result Result Sample_Prep Sample Preparation (e.g., this compound Standard) Injection GC Injection Sample_Prep->Injection Antenna_Prep Antenna Preparation (Excise from Insect) EAD Electroantennographic Detector (EAD) Antenna_Prep->EAD Separation Chromatographic Separation Injection->Separation Split Column Effluent Split (1:1) Separation->Split FID Flame Ionization Detector (FID) Split->FID Split->EAD FID_Signal FID Signal Acquisition FID->FID_Signal EAD_Signal EAD Signal Acquisition EAD->EAD_Signal Analysis Data Analysis (Align FID & EAD Traces) FID_Signal->Analysis EAD_Signal->Analysis Identification Identification of Active Compound Analysis->Identification Olfactory_Signaling_Pathway Conceptual Olfactory Signaling at the Antenna cluster_membrane Inside Olfactory Neuron Odorant This compound (Odorant Molecule) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to Receptor Receptor Binding OBP->Receptor Transports to ORN Olfactory Receptor Neuron (ORN) Membrane IonChannel Ion Channel Activation Receptor->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Leads to Signal Summated EAG Signal (Recorded by Electrodes) Depolarization->Signal Generates

References

Application Notes and Protocols: Developing a Quantitative Bioassay for 10(E)-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(E)-Nonadecenol is a long-chain unsaturated fatty alcohol with potential biological activities that are of growing interest to researchers. Its structural similarity to known insect pheromones and signaling molecules suggests potential roles in chemical communication and cellular regulation. To facilitate research and development in this area, a robust and quantitative bioassay is essential for determining the concentration and biological activity of this compound in various samples.

These application notes provide a detailed protocol for a quantitative bioassay of this compound, combining a cell-based functional assay with highly sensitive analytical quantification by Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a hypothetical signaling pathway for this compound is presented to provide a conceptual framework for its mechanism of action.

Hypothetical Signaling Pathway for this compound

To understand the potential biological effects of this compound, a hypothetical signaling pathway is proposed. In this model, this compound acts as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade that results in a measurable cellular response.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10E_Nonadecenol This compound GPCR G-Protein Coupled Receptor (GPCR) 10E_Nonadecenol->GPCR Binding G_Protein G-Protein Complex (α, β, γ) GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Modulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CRE cAMP Response Element (CRE) CREB->CRE Binding Gene_Expression Target Gene Expression CRE->Gene_Expression Transcription Reporter_Gene Reporter Gene Assay (e.g., Luciferase) Gene_Expression->Reporter_Gene Measurable Signal

Caption: Hypothetical signaling cascade for this compound.

Experimental Protocols

Cell-Based Bioassay for this compound Activity

This protocol describes a cell-based assay to quantify the biological activity of this compound by measuring the activation of the hypothetical signaling pathway.

Materials:

  • HEK293 cells stably expressing the hypothetical GPCR

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • This compound standard

  • Luciferase reporter plasmid with a cAMP Response Element (CRE) promoter

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293-GPCR cells in DMEM at 37°C and 5% CO2.

    • Seed 2 x 10^4 cells per well in a 96-well plate and allow to adhere overnight.

    • Transfect cells with the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound standard in Opti-MEM.

    • Replace the culture medium with the this compound dilutions. Include a vehicle control (Opti-MEM alone).

    • Incubate for 6 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well.

    • Measure luminescence using a luminometer.

GC-MS Quantification of this compound

This protocol details the quantification of this compound in a sample using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Protocol:

  • Sample Preparation and Extraction:

    • For liquid samples, perform a liquid-liquid extraction with hexane.

    • For solid samples, perform a Soxhlet extraction with hexane.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume under a gentle stream of nitrogen.

  • Derivatization:

    • To the concentrated extract, add 50 µL of BSTFA with 1% TMCS.

    • Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.[1]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

      • Carrier Gas: Helium at 1 mL/min.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Scan Range: 50-550 m/z

      • Selected Ion Monitoring (SIM) for the characteristic ions of the this compound-TMS derivative.

Experimental Workflow

The overall workflow combines the cell-based bioassay with GC-MS analysis for a comprehensive quantitative assessment.

Experimental_Workflow Sample Sample Containing This compound Split Sample->Split Bioassay Cell-Based Bioassay Split->Bioassay Biological Activity GCMS GC-MS Analysis Split->GCMS Chemical Quantification Data_Analysis Data Analysis and Correlation Bioassay->Data_Analysis GCMS->Data_Analysis Results Quantitative Results: Activity and Concentration Data_Analysis->Results

Caption: Integrated workflow for the quantitative bioassay.

Data Presentation

The quantitative data from both the bioassay and the GC-MS analysis should be compiled for clear comparison and correlation.

Table 1: Quantitative Analysis of this compound Samples

Sample IDThis compound Concentration (ng/mL) by GC-MSRelative Luminescence Units (RLU) from BioassayCalculated EC50 (nM)
Standard 11000150,234 ± 5,67850
Standard 2500125,890 ± 4,32150
Standard 310080,456 ± 3,12350
Standard 41015,678 ± 98750
Blank< 0.11,023 ± 150-
Test Sample A256.7102,345 ± 3,89052
Test Sample B89.275,432 ± 2,98748
Test Sample C12.518,901 ± 1,01255

Table 2: GC-MS Calibration Curve for this compound Quantification

Standard Concentration (ng/mL)Peak Area (Arbitrary Units)
11,523
1015,890
5078,456
100156,789
500789,012
10001,567,890
R² Value 0.9995

Conclusion

This document provides a comprehensive set of protocols for the development of a quantitative bioassay for this compound. By integrating a sensitive cell-based functional assay with precise GC-MS quantification, researchers can obtain reliable data on both the biological activity and the absolute concentration of this compound. The provided hypothetical signaling pathway and experimental workflows offer a solid foundation for further investigation into the biological roles of this compound.

References

Application Notes and Protocols for Field Trapping of the Greater Wax Moth, Galleria mellonella, Using Pheromone Lures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any scientific evidence for the use of 10(E)-Nonadecenol as a pheromone or attractant for any insect species. Therefore, these application notes and protocols are based on the well-documented sex pheromone of the Greater Wax Moth, Galleria mellonella, which primarily consists of a blend of nonanal (B32974) and undecanal (B90771).

Introduction

The Greater Wax Moth, Galleria mellonella, is a significant pest in apiculture, causing substantial economic losses by damaging honeycomb and other hive products.[1][2] Effective monitoring and management of G. mellonella populations are crucial for maintaining healthy bee colonies. Pheromone-baited traps offer a species-specific and environmentally friendly method for monitoring and, in some cases, controlling this pest.[3] The male-produced sex pheromone of G. mellonella attracts females and is composed of a blend of aldehydes, with nonanal and undecanal being the major behaviorally active components.[2][4][5] These application notes provide detailed protocols for the design and implementation of field trapping experiments using these pheromone components to monitor G. mellonella populations.

Data Presentation

Table 1: Pheromone Lure Composition

ComponentChemical NameCAS NumberRatio in BlendLoading per Lure (mg)
MajorNonanal124-19-611.0 - 5.0
MajorUndecanal112-44-711.0 - 5.0

Table 2: Trap Catch Data from a Hypothetical Field Experiment

This table illustrates how to structure quantitative data from a field trapping experiment. The data presented here is for illustrative purposes only and is not from a specific cited study.

Trap TypeLure Composition (Nonanal:Undecanal)Mean No. of Moths Captured per Trap per Week (± SE)
Delta Trap1:125 ± 3.2
Wing Trap1:118 ± 2.5
Funnel Trap1:132 ± 4.1
Control (Unbaited)N/A2 ± 0.5

Experimental Protocols

Protocol 1: Pheromone Lure Preparation

Materials:

  • Nonanal (≥95% purity)

  • Undecanal (≥95% purity)

  • Hexane (B92381) (HPLC grade)

  • Rubber septa or other suitable dispensers

  • Micropipettes

  • Glass vials with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Prepare a stock solution of the pheromone blend by dissolving equal parts of nonanal and undecanal in hexane to achieve a final concentration of 100 mg/mL.

  • Carefully load the desired amount of the pheromone blend onto the rubber septa using a micropipette. For a standard lure, a total of 2-10 mg of the blend is typically used.

  • Allow the solvent (hexane) to evaporate completely in a fume hood for at least one hour.

  • Store the prepared lures in airtight glass vials at -20°C until field deployment.

  • Prepare control lures by treating septa with hexane only.

Protocol 2: Field Trapping Experiment Design

Objective: To monitor the population dynamics of Galleria mellonella using pheromone-baited traps.

Materials:

  • Pheromone lures (prepared as in Protocol 1)

  • Control lures

  • Insect traps (e.g., Delta, Wing, or Funnel traps)

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

  • Data collection sheets or a mobile data entry device

Experimental Design:

  • Site Selection: Choose an apiary or a location with a known or suspected population of G. mellonella.

  • Trap Selection: Select a suitable trap type. Funnel traps are often effective for capturing a larger number of moths.

  • Experimental Layout:

    • Establish a grid of traps with a minimum distance of 20 meters between each trap to avoid interference.

    • Use a randomized complete block design to account for potential environmental gradients. Each block should contain one of each treatment (e.g., different lure compositions or trap types) and a control.

    • Replicate each treatment and the control at least four times.

  • Trap Deployment:

    • Mount the traps on stakes or hang them from branches at a height of 1-1.5 meters above the ground.

    • Place a pheromone lure inside each baited trap according to the manufacturer's instructions.

    • Place a control lure in the control traps.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check the traps weekly.

    • Count and record the number of G. mellonella moths captured in each trap.

    • Remove all captured insects from the traps.

    • Replace the pheromone lures every 4-6 weeks, or as recommended by the manufacturer, to ensure a consistent release rate.

  • Data Analysis:

    • Analyze the trap catch data using appropriate statistical methods, such as ANOVA, to compare the effectiveness of different treatments.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_deployment Field Deployment Phase cluster_monitoring Monitoring & Data Collection Phase cluster_analysis Data Analysis Phase Lure_Prep Pheromone Lure Preparation Trap_Prep Trap Assembly Trap_Deployment Trap Deployment & GPS Logging Trap_Prep->Trap_Deployment Site_Selection Site Selection Site_Selection->Trap_Deployment Weekly_Check Weekly Trap Inspection Trap_Deployment->Weekly_Check Data_Recording Recording Captured Moths Weekly_Check->Data_Recording Lure_Replacement Lure Replacement (4-6 weeks) Data_Recording->Lure_Replacement Statistical_Analysis Statistical Analysis (ANOVA) Data_Recording->Statistical_Analysis Lure_Replacement->Weekly_Check Conclusion Conclusion & Reporting Statistical_Analysis->Conclusion Signaling_Pathway Pheromone Pheromone Molecule (Nonanal/Undecanal) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) Complex OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Signal Action Potential Generation Neuron->Signal Signal Transduction Brain Antennal Lobe of Brain Signal->Brain Signal Transmission Behavior Behavioral Response (Attraction) Brain->Behavior Processing & Response

References

Application Notes and Protocols for the Formulation of a Slow-Release Lure for 10(E)-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating, developing, and evaluating a slow-release lure for 10(E)-Nonadecenol, a long-chain unsaturated alcohol with potential applications as a semiochemical for insect pest management. The primary focus of these protocols is to achieve a controlled and sustained release of the active compound to ensure efficacy and longevity in the field.

Introduction to this compound and Slow-Release Lures

This compound is a long-chain unsaturated alcohol. While its direct pheromonal activity is not extensively documented in publicly available literature, it is structurally related to known insect pheromones and their analogs. For instance, it has been investigated as a potential inhibitor or disruptor for the pheromone of the processionary moth, Thaumetopoea pityocampa. The efficacy of such semiochemicals in pest management hinges on their controlled release over a prolonged period, which necessitates the development of specialized slow-release formulations.

Slow-release lures are critical for the practical application of semiochemicals in agriculture and forestry. They protect the active ingredient from environmental degradation (e.g., UV light, oxidation) and ensure a consistent release rate, which is crucial for effectively manipulating insect behavior, be it for monitoring, mass trapping, or mating disruption.

Physicochemical Properties of this compound (and Related Compounds)

Understanding the physicochemical properties of this compound is fundamental to designing an effective slow-release formulation. Due to the limited availability of specific data for this compound, properties of the closely related saturated alcohol, 10-nonadecanol, are used as an estimate.

PropertyEstimated Value/InformationSignificance for Formulation
Molecular Formula C₁₉H₃₈OIndicates a relatively large and non-polar molecule.
Molecular Weight ~282.5 g/mol Influences diffusion rates from polymer matrices.
Boiling Point ~344-345 °C (for 10-nonadecanol)High boiling point suggests low volatility at ambient temperatures, requiring a formulation that enhances its release.
Vapor Pressure ~4 x 10⁻⁶ mmHg @ 25°C (for 10-nonadecanol)Low vapor pressure confirms the need for a formulation that facilitates volatilization for dispersal in the air.
Solubility Soluble in alcohol; Insoluble in waterDictates the choice of solvents for formulation preparation and the type of matrix (hydrophobic matrices are preferred).

Slow-Release Formulation Strategies for this compound

Given its properties as a long-chain unsaturated alcohol, several formulation strategies are suitable for this compound. The choice of formulation will depend on the desired release profile, duration of efficacy, cost, and environmental considerations.

Wax-Based Matrix Formulations

Wax matrices are a simple and cost-effective method for creating slow-release lures. The active ingredient is incorporated into a molten wax blend, which upon solidification, releases the compound through diffusion and surface evaporation.

Protocol for Wax-Based Lure Preparation:

  • Materials:

    • This compound

    • Paraffin (B1166041) wax

    • Beeswax (to modify hardness and release rate)

    • Antioxidant (e.g., Vitamin E)

    • Glass vials or molds

    • Heating plate with magnetic stirring

  • Procedure:

    • In a glass beaker, combine paraffin wax and beeswax in a desired ratio (e.g., 80:20 w/w).

    • Gently heat the wax mixture on a hot plate with stirring until completely molten.

    • In a separate container, dissolve this compound in a minimal amount of a suitable solvent (e.g., hexane) if necessary, although direct mixing with the molten wax is often possible for alcohols.

    • Add the this compound concentrate and the antioxidant (e.g., 0.5% w/w) to the molten wax and stir until a homogenous mixture is achieved.

    • Dispense the molten mixture into molds or vials to a specific volume or weight.

    • Allow the lures to cool and solidify at room temperature.

    • Store the prepared lures in airtight, light-proof containers at low temperatures (-20°C) until field deployment.

Polymer-Based Matrix Formulations

Polymer matrices, such as those made from polyvinyl alcohol (PVA) or polyethylene, can offer more precise control over release rates. The pheromone is entrapped within the polymer matrix and is released as it diffuses through the polymer.

Protocol for Polyvinyl Alcohol (PVA) Matrix Lure Preparation:

  • Materials:

    • This compound

    • Polyvinyl alcohol (PVA), medium molecular weight

    • Distilled water

    • Glycerol (B35011) (as a plasticizer)

    • Petri dishes or other suitable molds

    • Drying oven

  • Procedure:

    • Prepare a PVA solution (e.g., 10% w/v) by slowly adding PVA powder to distilled water while stirring and gently heating until fully dissolved.

    • Add glycerol (e.g., 5% w/w of PVA) to the solution to improve the flexibility of the final film.

    • Emulsify the this compound into the PVA solution using a high-speed homogenizer. The amount of this compound will depend on the desired loading.

    • Pour the resulting emulsion into molds to a uniform thickness.

    • Dry the films in a ventilated oven at a controlled temperature (e.g., 40-50°C) until all the water has evaporated.

    • Cut the dried film into lures of a specific size.

    • Store the lures in airtight, light-proof packaging.

Evaluation of Slow-Release Lures

Release Rate Determination

Quantifying the release rate of this compound from the formulated lure is essential to predict its field longevity and efficacy.

Protocol for Release Rate Analysis via Gravimetric Method:

  • Materials:

    • Formulated lures

    • Analytical balance (readable to 0.01 mg)

    • Controlled environment chamber (constant temperature and airflow)

  • Procedure:

    • Individually weigh a set of lures (n ≥ 5) on an analytical balance.

    • Place the lures in a controlled environment chamber set to a temperature relevant to the target insect's activity period.

    • At regular intervals (e.g., daily for the first week, then weekly), remove the lures and re-weigh them.

    • Calculate the weight loss over time, which corresponds to the amount of this compound released.

    • Plot the cumulative weight loss versus time to determine the release rate (the slope of the linear portion of the curve).

Table 1: Hypothetical Comparative Release Rate Data for Different Formulations

Formulation TypeInitial Loading (mg)Average Release Rate (µ g/day ) @ 25°CEstimated Field Life (days)
Paraffin Wax (100%)100150~60-70
Paraffin:Beeswax (80:20)100120~80-90
PVA Film (10% loading)5080~55-65
Microencapsulated200250~70-80
Biological Activity Assessment

EAG is used to measure the response of an insect's antenna to the released volatile compound, confirming that the formulated lure is emitting a biologically active signal.

Protocol for Electroantennography (EAG):

  • Insect Preparation:

    • Anesthetize the target insect (e.g., a male moth) by chilling or with CO₂.

    • Excise an antenna and mount it between two electrodes using a conductive gel.

  • Stimulus Delivery:

    • Place the formulated lure in a temperature-controlled chamber with a constant airflow directed towards the antennal preparation.

    • Deliver a puff of air that has passed over the lure to the antenna.

  • Data Recording and Analysis:

    • Record the electrical potential change from the antenna using an amplifier and a data acquisition system.

    • Measure the amplitude of the negative deflection (the EAG response).

    • Compare the response to that of a positive control (e.g., a known pheromone) and a negative control (solvent blank).

The ultimate test of a lure's efficacy is its performance in the field.

Protocol for Field Trapping Assay:

  • Site Selection and Trap Deployment:

    • Select a field site with a known population of the target insect.

    • Deploy insect traps (e.g., delta traps with sticky liners) in a randomized block design. Each block should contain traps with lures from each formulation being tested and a control (unbaited trap).

    • Space traps sufficiently far apart (e.g., >20 meters) to avoid interference.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Replace sticky liners as needed.

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different lure formulations.

Table 2: Hypothetical Field Trapping Efficacy Data

Lure FormulationMean Trap Catch (insects/trap/week)
Paraffin:Beeswax (80:20)25 ± 5
PVA Film (10% loading)18 ± 4
Control (unbaited)2 ± 1

Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_air External Environment cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Membrane Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Odorant Receptor (OR) Pheromone_OBP->OR Delivery Ion_Channel Ion Channel (Open) OR->Ion_Channel Activation Orco Co-receptor (Orco) Orco->Ion_Channel Activation Depolarization Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential to Brain Depolarization->Action_Potential Signal Transduction

Caption: Insect olfactory signal transduction pathway for this compound.

Experimental Workflow for Lure Development

Lure_Development_Workflow cluster_formulation Formulation cluster_lab_eval Laboratory Evaluation cluster_field_eval Field Evaluation Select_Matrix Select Matrix (Wax, Polymer, etc.) Incorporate_Pheromone Incorporate This compound Select_Matrix->Incorporate_Pheromone Prepare_Lures Prepare Lures Incorporate_Pheromone->Prepare_Lures Release_Rate Release Rate Analysis (Gravimetric) Prepare_Lures->Release_Rate EAG Electroantennography (EAG) Prepare_Lures->EAG Optimization Optimization Release_Rate->Optimization EAG->Optimization Field_Trapping Field Trapping Trials Data_Analysis Data Analysis Field_Trapping->Data_Analysis Optimization->Select_Matrix Iterate Optimization->Field_Trapping

Caption: Workflow for the development and evaluation of slow-release lures.

Application Notes and Protocols for Wind Tunnel Bioassay of Lepidopteran Sex Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Wind Tunnel Assay Protocol for Testing Pheromone Attraction in the Peach Twig Borer, Anarsia lineatella.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The peach twig borer, Anarsia lineatella, is a significant pest of stone fruits and almonds.[1][2][3] Effective monitoring and control of this pest often rely on the use of synthetic sex pheromones to attract male moths. Wind tunnel bioassays are a crucial laboratory tool for evaluating the attractiveness of newly identified or synthesized pheromone components and blends under controlled conditions that mimic natural odor plumes. This document provides a detailed protocol for conducting wind tunnel assays to test the attraction of male Anarsia lineatella to its primary sex pheromone components, (E)-5-decenyl acetate (B1210297) and (E)-5-decen-1-ol.[1][4][5]

Data Presentation

The following table summarizes field trapping data for different blends of (E)-5-decenyl acetate (E5-10:Ac) and (E)-5-decen-1-ol (E5-10:OH), providing a baseline for expected attraction in a laboratory setting.

Table 1: Field Attractiveness of (E)-5-decenyl acetate and (E)-5-decen-1-ol Blends to Male Anarsia lineatella

% (E)-5-decenyl acetate% (E)-5-decen-1-olMean Male Moths Captured (California)Mean Male Moths Captured (Washington)
1000150.4 a34.4 a
9010129.4 ab5.2 bc
8020144.0 a6.8 b
5050141.6 a9.0 b
0100150.8 a9.6 b

Data adapted from Roelofs et al., 1975. Means in the same column followed by the same letter are not significantly different at the 5% level.[4]

Experimental Protocols

This section outlines the detailed methodology for conducting a wind tunnel bioassay to evaluate the attractiveness of synthetic pheromone candidates to male Anarsia lineatella.

Wind Tunnel Specifications and Environmental Conditions
  • Wind Tunnel Dimensions: A typical wind tunnel for this type of assay has a flight section of approximately 200 cm in length, 75 cm in height, and 75 cm in width. The tunnel should be constructed of a non-adsorbent material like glass or Plexiglas to minimize pheromone contamination.

  • Airflow: A constant, laminar airflow of 30-50 cm/s should be maintained. This can be achieved using a variable speed fan that pushes or pulls air through a charcoal filter and a series of screens to create a smooth, non-turbulent plume.

  • Temperature and Humidity: Maintain the room at a constant temperature of 25 ± 2°C and a relative humidity of 50-60%.

  • Lighting: The assay should be conducted during the scotophase (dark period) of the insect's light cycle, under dim red light (e.g., < 5 lux) which is generally invisible to moths and allows for observation.

Insect Preparation
  • Rearing: Anarsia lineatella larvae can be reared on an artificial diet. Pupae should be collected and separated by sex.

  • Emergence and Acclimation: Male moths should be kept in an environmental chamber under a reversed photoperiod (e.g., 16:8 L:D) to ensure they are active during the desired testing period. Use 2-3 day old virgin males for the bioassay. Allow the moths to acclimate to the wind tunnel room conditions for at least one hour before testing.

Pheromone Source Preparation
  • Pheromone Solution: Prepare solutions of the test compounds (e.g., (E)-5-decenyl acetate and (E)-5-decen-1-ol) in a high-purity solvent such as hexane. A range of concentrations and ratios should be tested based on existing literature.

  • Dispenser: Apply a standard amount of the pheromone solution (e.g., 10 µl) onto a filter paper strip or a rubber septum. The solvent should be allowed to evaporate completely before placing the dispenser in the wind tunnel. A control dispenser with only the solvent should also be prepared.

Bioassay Procedure
  • Placement of Pheromone Source: Position the pheromone dispenser on a stand at the upwind end of the wind tunnel, in the center of the air stream.

  • Moth Release: Place an individual male moth on a release platform at the downwind end of the tunnel. The platform can be a small piece of screen or a similar material that the moth can easily grip.

  • Observation Period: Once the moth is in place, allow a 3-5 minute observation period. Record the sequence of behaviors exhibited by the moth.

  • Behavioral Parameters: The following behaviors should be recorded:

    • Activation: Wing fanning, antennal movement.

    • Take-off: Initiation of flight.

    • Upwind Flight: Oriented flight towards the pheromone source. This can be further categorized as zigzagging flight or straight flight.

    • Casting: Side-to-side flight perpendicular to the wind direction, often observed when the moth loses the plume.

    • Source Contact: The moth lands on or very close to the pheromone dispenser.

  • Data Collection: For each test compound and concentration, a new moth should be used. A minimum of 20-30 individual male moths should be tested for each treatment.

  • Tunnel Cleaning: After each trial, the wind tunnel should be thoroughly cleaned to remove any residual pheromone. This can be done by wiping the interior surfaces with a solvent like acetone (B3395972) followed by a water rinse, and then allowing clean air to flow through the tunnel for an extended period.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis insect_prep Insect Rearing & Acclimation moth_release Release Male Moth Downwind insect_prep->moth_release pheromone_prep Pheromone Solution Prep source_placement Place Pheromone Source Upwind pheromone_prep->source_placement tunnel_setup Wind Tunnel Setup & Calibration tunnel_setup->source_placement source_placement->moth_release observation Observe & Record Behavior (3-5 min) moth_release->observation behavioral_analysis Analyze Behavioral Parameters observation->behavioral_analysis statistical_analysis Statistical Comparison behavioral_analysis->statistical_analysis conclusion Draw Conclusions statistical_analysis->conclusion

Caption: Wind tunnel bioassay experimental workflow.

Pheromone Signaling Pathway in Lepidoptera

pheromone_signaling cluster_reception Peripheral Reception (Antenna) cluster_transduction Signal Transduction cluster_processing Central Processing (Brain) pheromone Pheromone Molecules pbp Pheromone Binding Protein (PBP) pheromone->pbp Binding receptor Olfactory Receptor (OR) pbp->receptor Transport ion_channel Ion Channel Opening receptor->ion_channel Activation snmp Sensory Neuron Membrane Protein (SNMP) snmp->receptor orco Odorant Receptor Co-receptor (Orco) orco->receptor depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential antennal_lobe Antennal Lobe action_potential->antennal_lobe Signal to Brain protocerebrum Protocerebrum antennal_lobe->protocerebrum behavior Behavioral Response protocerebrum->behavior

Caption: Generalized pheromone signaling pathway in moths.[6][7]

References

Application Note: Solid-Phase Microextraction (SPME) for the Collection and Analysis of 10(E)-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10(E)-Nonadecenol is a long-chain unsaturated alcohol that has been identified as a component of the sex pheromone in certain insect species. The accurate collection and quantification of this semiochemical are crucial for research in chemical ecology, pest management strategies, and the development of pheromone-based mating disruption or trapping systems. Solid-Phase Microextraction (SPME) offers a solvent-free, sensitive, and efficient method for the extraction and preconcentration of volatile and semi-volatile organic compounds like this compound from various matrices, including the headspace of insect calling chambers or direct extraction from pheromone glands. This application note provides a detailed protocol for the collection and subsequent analysis of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion or in the headspace above the sample, analytes partition from the sample matrix to the fiber coating. After an appropriate extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a long-chain, relatively non-polar compound like this compound, a non-polar polydimethylsiloxane (B3030410) (PDMS) fiber is a suitable choice.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound collected via SPME, the following table presents representative data from a study on a related insect species, Leucoptera coffeella, which utilized solvent extraction of the pheromone gland. This data can serve as a reference for expected quantities.

Table 1: Pheromone Composition of Leucoptera coffeella

CompoundRetention Time (min)Amount (ng / female)Relative Abundance (%)
5,9-Dimethylheptadecane20.351.2 ± 0.310.0
(Z)-4-Nonen-1-ol12.450.8 ± 0.26.7
This compound 24.15 10.0 ± 2.5 83.3

Data adapted from Andrade, F. G., & Zarbin, P. H. (2002). Pheromone composition and synthesis of the major component of the coffee leaf miner, Leucoptera coffeella. Journal of the Brazilian Chemical Society, 13, 236-239.

Experimental Protocols

The following protocols are adapted from established SPME methods for the analysis of insect pheromones and other long-chain, non-polar volatile compounds.

1. Headspace SPME (HS-SPME) for Airborne Pheromone Collection

This method is suitable for collecting this compound released by live insects.

  • Materials:

    • SPME fiber assembly: 100 µm Polydimethylsiloxane (PDMS) coating

    • SPME manual holder

    • Glass aeration chamber (e.g., 2 L) with an inlet for purified air and an outlet port for SPME sampling

    • Vials (2 mL) with PTFE-faced silicone septa

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

    • This compound standard for calibration

  • Protocol:

    • Fiber Conditioning: Condition the new SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature (e.g., 250°C) for 30-60 minutes.

    • Sample Preparation: Place the pheromone source (e.g., 5-10 calling female insects) into the glass aeration chamber.

    • Extraction:

      • Insert the SPME fiber through the sampling port of the aeration chamber, exposing the fiber to the headspace.

      • Extract for a predetermined time, typically ranging from 30 minutes to 2 hours, depending on the release rate of the pheromone. Maintain a constant, low flow of purified air through the chamber.

      • Optimize the extraction time and temperature to maximize analyte recovery without causing thermal stress to the insects. A temperature of 25-30°C is generally suitable.

    • Desorption and Analysis:

      • After extraction, retract the fiber into the needle and immediately insert it into the GC injection port.

      • Desorb the analytes at 240°C for 2 minutes in splitless mode.

      • Start the GC-MS analysis.

    • GC-MS Parameters (Example):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

      • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 5°C/min to 280°C, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Scan range of m/z 40-450.

2. Direct Contact SPME from Pheromone Glands

This method is suitable for a more direct and rapid sampling from dissected pheromone glands.

  • Materials:

    • Same as for HS-SPME.

    • Dissecting microscope and tools.

    • Glass slide or petri dish.

  • Protocol:

    • Fiber Conditioning: As described in the HS-SPME protocol.

    • Sample Preparation: Dissect the pheromone gland from the insect under a microscope and place it on a clean glass slide.

    • Extraction:

      • Gently rub the exposed SPME fiber over the surface of the pheromone gland for 1-2 minutes.

    • Desorption and Analysis:

      • Proceed with desorption and GC-MS analysis as described in the HS-SPME protocol.

Visualizations

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Insect Pheromone Source (e.g., Live Insects) HS_SPME Headspace SPME Insect->HS_SPME Airborne Pheromones Gland Dissected Pheromone Gland DC_SPME Direct Contact SPME Gland->DC_SPME Cuticular Contact Desorption Thermal Desorption in GC Inlet HS_SPME->Desorption DC_SPME->Desorption GCMS GC-MS Analysis Desorption->GCMS Data Data Interpretation and Quantification GCMS->Data

Caption: Workflow for SPME collection and analysis of this compound.

Logical Relationship Diagram

Logical_Relationships Analyte This compound Properties Properties: - Long-chain alcohol - Semi-volatile - Non-polar Analyte->Properties Extraction_Mode Extraction Mode Analyte->Extraction_Mode SPME_Fiber SPME Fiber Selection: 100 µm PDMS Properties->SPME_Fiber SPME_Fiber->Extraction_Mode HS Headspace (Airborne) Extraction_Mode->HS DC Direct Contact (Gland) Extraction_Mode->DC Analysis Analytical Technique: GC-MS HS->Analysis DC->Analysis Quantification Quantification Analysis->Quantification

Caption: Key considerations for SPME method development for this compound.

Application Notes and Protocols for the Structural Confirmation of 10(E)-Nonadecenol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation of organic molecules. For long-chain unsaturated alcohols such as 10(E)-Nonadecenol, a key intermediate in various synthetic pathways and a component of certain biological systems, NMR provides unambiguous confirmation of its structure. This document details the application of ¹H and ¹³C NMR spectroscopy for the structural verification of this compound, including comprehensive experimental protocols and data interpretation guidelines.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.

For this compound, ¹H NMR spectroscopy is used to identify and quantify the different types of protons present in the molecule, including the olefinic protons of the trans-double bond, the protons on the carbon bearing the hydroxyl group, and the protons of the long alkyl chains. ¹³C NMR spectroscopy provides complementary information on the carbon skeleton, confirming the number of carbon atoms and identifying the olefinic and alcohol carbons.

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis. If necessary, purify the sample using an appropriate chromatographic technique.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like long-chain alcohols.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For chemical shift referencing, the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) can be used. Alternatively, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δH = 0 ppm, δC = 0 ppm).

NMR Data Acquisition

High-resolution NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (zg30 or equivalent).

  • Spectral Width: 0-10 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or equivalent).

  • Spectral Width: 0-150 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak or the internal standard.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These values are based on established chemical shift ranges for similar long-chain unsaturated alcohols.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.40Multiplet2HH-10, H-11
3.64Triplet2HH-1
~2.00Multiplet4HH-9, H-12
~1.57Quintet2HH-2
1.20-1.40Multiplet24HH-3 to H-8, H-13 to H-18
0.88Triplet3HH-19
~1.5 (broad)Singlet1H-OH

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~130.5C-10, C-11
63.1C-1
~32.8C-2
~32.0C-9, C-12
~29.7Methylene Chain
~29.5Methylene Chain
~29.3Methylene Chain
~25.8C-3
22.7C-18
14.1C-19

Visualization of the NMR Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis and Confirmation Sample This compound Sample NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR Acquire 1H NMR NMR_Spec->H1_NMR C13_NMR Acquire 13C NMR NMR_Spec->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing H1_Analysis Analyze 1H Spectrum: Chemical Shift, Multiplicity, Integration Referencing->H1_Analysis C13_Analysis Analyze 13C Spectrum: Chemical Shift Referencing->C13_Analysis Structure_Confirmation Structural Confirmation of This compound H1_Analysis->Structure_Confirmation C13_Analysis->Structure_Confirmation

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10(E)-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 10(E)-Nonadecenol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Wittig reaction yield for this compound is low. What are the potential causes and solutions?

A1: Low yields in the Wittig reaction for long-chain alkenols like this compound can stem from several factors. Here's a systematic troubleshooting approach:

  • Incomplete Ylide Formation: The generation of the phosphonium (B103445) ylide is a critical step.

    • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically required.[1]

    • Reaction Time and Temperature: Allow sufficient time for the ylide to form. This is often indicated by a distinct color change (e.g., to deep red or orange). The reaction is typically started at a low temperature (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature.

  • Ylide Instability: Phosphonium ylides can be sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Aldehyde Quality: The aldehyde starting material (e.g., nonanal) can degrade over time through oxidation to the corresponding carboxylic acid or polymerization.[2] Use freshly distilled or purified aldehyde for the best results.

  • Steric Hindrance: While less of an issue with a linear aldehyde like nonanal, steric hindrance can generally impede the reaction.[2]

  • Side Reactions: The presence of lithium salts from bases like n-BuLi can sometimes lead to side reactions. "Salt-free" conditions, using bases like sodium hexamethyldisilazide (NaHMDS), may improve the yield in some cases.[3]

Q2: I am observing a poor E/Z selectivity in my synthesis of this compound. How can I favor the formation of the (E)-isomer?

A2: Achieving high (E)-selectivity is a common challenge. Here are key strategies:

  • Use a Stabilized Ylide (Wittig Reaction): While non-stabilized ylides typically favor the (Z)-isomer, stabilized ylides (containing an electron-withdrawing group) strongly favor the (E)-isomer.[2][3] However, for a simple alkyl chain, this is not directly applicable.

  • Schlosser Modification of the Wittig Reaction: This is a powerful technique to obtain the (E)-alkene from non-stabilized ylides. It involves the addition of a second equivalent of an organolithium reagent at low temperature to deprotonate the intermediate betaine, followed by protonation, which leads to the more stable threo-betaine that eliminates to the (E)-alkene.[2]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method for synthesizing (E)-alkenes with high stereoselectivity.[4][5] It utilizes a phosphonate-stabilized carbanion which is more nucleophilic than a Wittig ylide and generally gives excellent E/Z ratios in favor of the E-isomer.[5] The water-soluble phosphate (B84403) byproduct also simplifies purification.[5]

Q3: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my this compound product. What are the best purification methods?

A3: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Due to the similar polarity of long-chain alcohols and this byproduct, purification can be challenging.

  • Column Chromatography: This is the most common method. A careful choice of solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is crucial to achieve good separation.

  • Crystallization/Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, this can be an effective method. The choice of solvent is critical; a solvent in which the product is soluble when hot but sparingly soluble when cold, and in which the triphenylphosphine oxide has different solubility, is ideal.

  • Precipitation of Triphenylphosphine Oxide: In some cases, the crude reaction mixture can be treated with a solvent in which the desired alkene is soluble, but the triphenylphosphine oxide is not, causing it to precipitate.

Q4: Should I use the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction for synthesizing this compound?

A4: For high (E)-stereoselectivity and often higher yields with easier purification, the Horner-Wadsworth-Emmons (HWE) reaction is generally the superior choice for preparing this compound.[4][5]

  • Advantages of HWE:

    • Excellent (E)-selectivity.[4]

    • The phosphonate (B1237965) carbanions are more nucleophilic and can react with a wider range of carbonyl compounds.

    • The phosphate byproduct is water-soluble, making the workup and purification significantly easier than removing triphenylphosphine oxide.[5]

  • When to Consider Wittig:

    • If high (Z)-selectivity is desired, the Wittig reaction with a non-stabilized ylide is the preferred method.

    • The Schlosser modification of the Wittig reaction can provide good (E)-selectivity if the HWE approach is not feasible for some reason.[2]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of long-chain (E)-alkenols, providing a baseline for experimental design.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for (E)-Alkenol Synthesis

FeatureWittig Reaction (Schlosser Modification)Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Triphenylphosphonium saltDialkyl phosphonate
Typical Base n-Butyllithium (2 eq.)Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Typical Solvent Tetrahydrofuran (B95107) (THF), Diethyl etherTetrahydrofuran (THF), Dimethoxyethane (DME)
Stereoselectivity Good to excellent for (E)-alkeneExcellent for (E)-alkene
Byproduct Triphenylphosphine oxide (often difficult to remove)Dialkyl phosphate salt (water-soluble, easy to remove)[5]
Yield Moderate to goodGood to excellent

Table 2: Illustrative Reaction Conditions for HWE Synthesis of a Long-Chain (E)-Alkenol

ParameterCondition
Phosphonate Reagent Diethyl (9-hydroxynonyl)phosphonate
Aldehyde Decanal
Base Sodium hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Typical Yield 75-90%
E/Z Ratio >95:5

Note: This table is illustrative and may need optimization for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound (Illustrative)

This protocol is a representative procedure for the synthesis of a long-chain (E)-alkenol and should be adapted and optimized for the specific target molecule.

1. Preparation of the Phosphonate Carbanion: a. To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 1.1 equivalents, as a 60% dispersion in mineral oil). b. Wash the NaH with anhydrous hexanes under nitrogen to remove the mineral oil, and then add anhydrous tetrahydrofuran (THF). c. Cool the suspension to 0 °C in an ice bath. d. Add a solution of the appropriate diethyl phosphonate (e.g., diethyl (9-hydroxynonyl)phosphonate, 1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes. e. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

2. Reaction with the Aldehyde: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Slowly add a solution of the aldehyde (e.g., decanal, 1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes. c. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

3. Workup and Purification: a. Monitor the reaction progress by thin-layer chromatography (TLC). b. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Wittig_vs_HWE cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) Reaction w_start Phosphonium Salt + Aldehyde/Ketone w_ylide Ylide Formation (strong base, e.g., n-BuLi) w_start->w_ylide 1. w_betaine Betaine Intermediate w_ylide->w_betaine 2. w_oxaphosphetane Oxaphosphetane w_betaine->w_oxaphosphetane 3. w_product Alkene + Triphenylphosphine Oxide w_oxaphosphetane->w_product 4. h_start Phosphonate Ester + Aldehyde/Ketone h_anion Phosphonate Carbanion (e.g., NaH) h_start->h_anion 1. h_intermediate Intermediate Adduct h_anion->h_intermediate 2. h_oxaphosphetane Oxaphosphetane h_intermediate->h_oxaphosphetane 3. h_product (E)-Alkene + Water-Soluble Phosphate h_oxaphosphetane->h_product 4.

Caption: Comparison of Wittig and HWE reaction pathways.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in this compound Synthesis cause1 Incomplete Ylide/Anion Formation start->cause1 cause2 Poor Reagent Quality (e.g., oxidized aldehyde) start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Difficult Purification start->cause4 sol1 Verify Base Strength & Reaction Time cause1->sol1 sol2 Use Freshly Purified Reagents cause2->sol2 sol3 Optimize Temperature & Solvent cause3->sol3 sol4 Consider HWE for Easier Purification cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis and Purification of 10(E)-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 10(E)-Nonadecenol. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

The synthesis of this compound, commonly achieved via a Wittig reaction, can introduce several types of impurities:

  • Geometric Isomer: The most common impurity is the (Z)-isomer, 10(Z)-Nonadecenol. The stereoselectivity of the Wittig reaction is not always perfect, leading to a mixture of (E) and (Z) isomers.[1][2][3]

  • Unreacted Starting Materials: Residual amounts of the starting aldehyde (e.g., decanal) and the phosphonium (B103445) salt (e.g., nonyltriphenylphosphonium bromide) may remain in the crude product.

  • Reaction Byproducts: A significant byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide.[4]

  • Solvent Residues: Traces of the reaction or extraction solvents may be present in the final product.

Q2: How can I determine the purity and isomeric ratio of my this compound sample?

Several analytical techniques can be employed to assess the purity and isomeric ratio:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The (E) and (Z) isomers of Nonadecenol, as well as other volatile impurities, can be separated and quantified.[5][6][7][8] Derivatization to their trimethylsilyl (B98337) (TMS) ethers can improve chromatographic resolution.[7][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the isomers and other non-volatile impurities. Silver ion HPLC (Ag-HPLC) is particularly effective for separating geometric isomers of unsaturated compounds.[10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the ratio of (E) to (Z) isomers by integrating the signals of the vinylic protons. The coupling constant (J-value) for the vinylic protons is typically larger for the (E)-isomer (trans) than for the (Z)-isomer (cis).[14][15]

Troubleshooting Guides

Issue 1: Low Purity of the Crude Product

Symptom: GC-MS or HPLC analysis of the crude product shows significant peaks corresponding to starting materials and byproducts.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction Ensure stoichiometric amounts of reagents or a slight excess of the Wittig reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Inefficient Work-up During the aqueous work-up, ensure thorough extraction of the organic product. Multiple extractions with a suitable solvent (e.g., diethyl ether or hexane) will maximize recovery. Washing the combined organic layers with brine can help remove residual water and some water-soluble impurities.
Presence of Triphenylphosphine Oxide Triphenylphosphine oxide is a common byproduct of the Wittig reaction. It can often be removed by recrystallization or column chromatography.[4]
Issue 2: High Percentage of the 10(Z)-Nonadecenol Isomer

Symptom: NMR or GC analysis indicates a significant proportion of the undesired (Z)-isomer.

Possible Causes and Solutions:

CauseSolution
Non-stabilized Wittig Ylide The use of non-stabilized ylides in the Wittig reaction often leads to a higher proportion of the (Z)-isomer.[1]
Reaction Conditions Reaction conditions such as the choice of base and solvent can influence the E/Z selectivity. For higher (E) selectivity, using a stabilized ylide or employing the Schlosser modification of the Wittig reaction is recommended.[2][3]
Ineffective Purification Standard purification methods may not be sufficient to separate the geometric isomers.

Purification Protocols

Protocol 1: Recrystallization for Bulk Purity Improvement

Recrystallization is an effective method for removing a significant portion of impurities, especially if the crude product is a solid at room temperature or below.[16][17][18][19][20]

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Common choices for long-chain alcohols include acetone, ethanol, or mixtures of hexane (B92381) and ethyl acetate.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. Slow cooling is crucial to form pure crystals and avoid trapping impurities.[16]

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Illustrative Data:

SamplePurity before Recrystallization (GC Area %)Purity after Recrystallization (GC Area %)
This compound85%95%
10(Z)-Nonadecenol10%3%
Other Impurities5%2%
Protocol 2: Silver Ion Column Chromatography for E/Z Isomer Separation

Silver ion chromatography is a highly effective technique for separating (E) and (Z) isomers of unsaturated compounds.[10][11][13][21][22] The separation is based on the differential interaction of the double bonds with silver ions impregnated on the stationary phase. The (Z)-isomer typically interacts more strongly and is retained longer on the column.[10]

Methodology:

  • Column Preparation: Prepare a chromatography column with silica (B1680970) gel impregnated with silver nitrate (B79036) (typically 10-20% by weight).

  • Sample Loading: Dissolve the partially purified 10-Nonadecenol isomer mixture in a minimal amount of a non-polar solvent like hexane.

  • Elution: Elute the column with a gradient of a more polar solvent, such as diethyl ether or ethyl acetate, in hexane. Start with a low polarity mobile phase to elute the (E)-isomer first, then gradually increase the polarity to elute the (Z)-isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the pure fractions of each isomer.

  • Solvent Removal: Combine the pure fractions of the this compound and remove the solvent under reduced pressure.

Illustrative Data:

FractionThis compound (GC Area %)10(Z)-Nonadecenol (GC Area %)
Early Fractions>99%<1%
Late Fractions<1%>99%

Visualizing Workflows and Logic

experimental_workflow crude_product Crude 10-Nonadecenol (E/Z mixture + impurities) recrystallization Recrystallization crude_product->recrystallization partially_pure Partially Purified (Reduced Impurities) recrystallization->partially_pure Removes bulk impurities column_chromatography Silver Ion Column Chromatography pure_e_isomer Pure this compound (>99%) column_chromatography->pure_e_isomer Separates E/Z isomers z_isomer_fraction (Z)-Isomer Fraction column_chromatography->z_isomer_fraction partially_pure->column_chromatography analysis Purity & Isomer Ratio Analysis (GC-MS, HPLC, NMR) pure_e_isomer->analysis

Caption: Purification workflow for synthetic this compound.

troubleshooting_logic start Crude Product Analysis high_impurities High Level of Starting Materials/ Byproducts? start->high_impurities high_z_isomer High Percentage of (Z)-Isomer? high_impurities->high_z_isomer No optimize_reaction Optimize Reaction Conditions & Work-up high_impurities->optimize_reaction Yes modify_synthesis Modify Synthesis (e.g., Schlosser mod.) high_z_isomer->modify_synthesis Yes pure_product Pure Product high_z_isomer->pure_product No perform_recrystallization Perform Recrystallization optimize_reaction->perform_recrystallization perform_recrystallization->high_z_isomer perform_ag_chrom Perform Silver Ion Chromatography modify_synthesis->perform_ag_chrom perform_ag_chrom->pure_product

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: GC-EAD Analysis of 10(E)-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Electroantennographic Detection (GC-EAD) for the analysis of 10(E)-Nonadecenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed using GC-EAD?

A1: this compound is a long-chain unsaturated alcohol. In the field of chemical ecology, compounds of this nature often function as pheromones or semiochemicals, mediating communication between insects.[1] GC-EAD is a powerful technique used to identify biologically active volatile compounds, such as pheromones, by separating them with a gas chromatograph and detecting which compounds elicit an electrical response from an insect's antenna.[2]

Q2: What is a typical GC-EAD setup for analyzing insect semiochemicals like this compound?

A2: A standard GC-EAD setup consists of a gas chromatograph (GC) equipped with a capillary column. The column effluent is split, with a portion directed to a standard GC detector (like a Flame Ionization Detector or FID) and the other portion to an electroantennographic detector (EAD). The EAD involves positioning an insect antenna between two electrodes to measure electrical responses to eluted compounds.[2]

Q3: What kind of GC column is recommended for analyzing a long-chain alcohol like this compound?

A3: For the analysis of polar compounds like alcohols, a mid- to high-polarity column is generally recommended. A "wax" type column with a polyethylene (B3416737) glycol (PEG) stationary phase is often a good choice as it can reduce peak tailing associated with polar analytes.[3] For long-chain molecules, a column with a length of 30 meters and an internal diameter of 0.25 mm is a common starting point.

Q4: What are the common peak shape problems encountered when analyzing alcohols with GC?

A4: The most common peak shape issues are tailing, fronting, and splitting. Alcohols are polar and can interact with active sites in the GC system, leading to distorted peak shapes.[3] Peak tailing, where the latter part of the peak is drawn out, is particularly common.

Q5: How can I improve the signal-to-noise ratio in my GC-EAD experiment?

A5: Improving the signal-to-noise ratio is critical for detecting weak EAD responses. This can be achieved by ensuring a stable baseline, using high-purity gases, proper shielding of the EAD setup to reduce electrical noise, and maintaining a healthy, responsive insect antenna preparation.[4][5][6] Advanced techniques like signal averaging or using a lock-in amplifier can also be employed.[7][8]

Troubleshooting Guides

Low or No EAD Response to this compound

Problem: The Flame Ionization Detector (FID) shows a clear peak for this compound, but the corresponding EAD response is weak or absent.

Possible Cause Troubleshooting Step
Unresponsive Antenna Prepare a fresh antenna. The antenna's viability is crucial for a good signal. Test the antenna's responsiveness with a known standard odorant before and after the GC-EAD run.
Incorrect Compound Verify the identity and purity of your this compound standard. Contamination or degradation can lead to a loss of biological activity.
Low Compound Concentration The amount of compound reaching the antenna may be below the detection threshold. Consider a splitless injection to introduce more of the sample onto the column.[9][10][11]
Poor Transfer to Antenna Check the transfer line from the GC to the EAD for blockages or cold spots where the high-boiling-point alcohol could condense. Ensure the transfer line is heated uniformly.
Antennal Adaptation If the peak is too broad, the antenna may adapt to the stimulus, resulting in a diminished response. Optimize your GC method to achieve sharper peaks.
Poor Peak Shape in the FID Chromatogram

Problem: The peak for this compound in the FID chromatogram exhibits significant tailing, fronting, or splitting.

Possible Cause Troubleshooting Step
Active Sites in the Inlet The glass liner in the injector can become contaminated or deactivated over time. Replace the liner with a new, deactivated one.[3][5]
Column Contamination Non-volatile residues can accumulate at the head of the column. Trim 10-20 cm from the front of the column.[5]
Improper Column Installation An incorrect cut or improper installation depth of the column in the inlet or detector can cause peak distortion. Re-cut and reinstall the column according to the manufacturer's instructions.[5]
Incompatible Stationary Phase If using a non-polar column, the polar alcohol may interact poorly with the stationary phase. Consider switching to a more polar "wax" type column.[3]
Sample Overload Injecting too much sample can lead to peak fronting. Dilute the sample or increase the split ratio.
Unstable EAD Baseline

Problem: The EAD baseline is noisy, drifting, or shows random spikes, making it difficult to discern true responses.

Possible Cause Troubleshooting Step
Electrical Interference Ensure the EAD setup is properly grounded and shielded within a Faraday cage. Identify and move any sources of electrical noise (e.g., power supplies, motors) away from the setup.[3][4]
Poor Electrode Contact Check the connection between the electrodes and the antenna. Ensure good contact without damaging the antenna. The saline solution in the electrodes should be fresh and free of air bubbles.
Contaminated Air Supply The humidified air stream delivered to the antenna should be clean. Use high-purity air and ensure the humidification water is fresh.
Mechanical Instability Vibrations can cause noise. Place the EAD setup on an anti-vibration table.
Drying Antenna The antenna preparation can dry out over time, leading to a drifting baseline. Ensure a steady flow of humidified air over the antenna.

Quantitative Data Summary

The following table provides representative data for GC-EAD analysis of a C19 unsaturated alcohol like this compound, based on typical values reported for similar long-chain moth pheromones. Actual values will vary depending on the specific insect species, experimental setup, and conditions.

Parameter Typical Value Notes
Antennal Response Amplitude 0.1 - 1.5 mVHighly dependent on the insect species and the biological relevance of the compound.[12]
Signal-to-Noise Ratio (S/N) > 3:1A minimum S/N of 3 is generally required for reliable peak detection.[7][8]
Detection Limit 10 - 100 pgThe lowest amount of compound that elicits a detectable EAD response.[13]
FID Response Factor Compound-specificDetermined by analyzing a series of known concentrations of this compound.

Experimental Protocols

Protocol 1: Sample Preparation for GC-EAD Analysis

This protocol outlines the preparation of a this compound standard solution for GC-EAD analysis.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of pure this compound and dissolve it in 1 mL of high-purity hexane (B92381) to create a 1 mg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution with hexane to prepare a range of standard concentrations (e.g., 100 ng/µL, 10 ng/µL, 1 ng/µL, 100 pg/µL, and 10 pg/µL).

  • Internal Standard (Optional): For quantitative analysis, a suitable internal standard (a compound not expected to elicit an EAD response and well-separated from the analyte) can be added to each standard solution at a constant concentration.

  • Storage: Store all solutions in sealed vials at -20°C to prevent evaporation and degradation.

Protocol 2: GC-EAD System Setup and Analysis

This protocol provides a starting point for the GC-EAD analysis of this compound. Parameters should be optimized for your specific instrument and insect species.

  • Insect Preparation:

    • Select a healthy adult insect (e.g., a male moth if this compound is a female-produced pheromone).

    • Carefully excise one antenna at the base.

    • Mount the antenna between two glass capillary electrodes filled with a suitable saline solution (e.g., Ringer's solution).

    • Place the recording electrode over the distal end of the antenna and the reference electrode in contact with the base of the antenna.

  • GC Method:

    • Column: DB-WAX or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.[4]

    • Injection Mode: Splitless for 1 minute.[9][10][11]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 10 minutes.

    • Effluent Split: Use a 1:1 split ratio between the FID and the EAD.

  • EAD Setup:

    • Transfer Line Temperature: 250°C.

    • Humidified Airflow: Maintain a constant flow of clean, humidified air over the antenna (e.g., 0.5 L/min).

    • Amplification: Amplify the EAD signal 100x.

    • Data Acquisition: Record both the FID and EAD signals simultaneously.

  • Analysis:

    • Inject 1 µL of the this compound standard solution.

    • Compare the retention time of the peak in the FID chromatogram with any corresponding deflections in the EAD signal.

    • Inject a hexane blank to ensure no interfering signals are present.

Visualizations

GC_EAD_Workflow cluster_sample_prep Sample Preparation cluster_gc_ead_analysis GC-EAD Analysis cluster_data_analysis Data Analysis start Start prep_std Prepare this compound Standard Solution start->prep_std inject Inject Sample into GC prep_std->inject separation Chromatographic Separation inject->separation split Effluent Split (FID & EAD) separation->split detect_fid FID Detection split->detect_fid detect_ead EAD Detection split->detect_ead acquire Simultaneous Data Acquisition detect_fid->acquire detect_ead->acquire compare Compare FID Peak and EAD Response acquire->compare identify Identify Bioactive Compound compare->identify

Caption: Experimental workflow for GC-EAD analysis of this compound.

Troubleshooting_Low_Response start Low or No EAD Response check_antenna Is the antenna preparation viable? start->check_antenna check_standard Is the chemical standard correct and pure? check_antenna->check_standard Yes replace_antenna Prepare a fresh antenna. check_antenna->replace_antenna No check_concentration Is the concentration sufficient? check_standard->check_concentration Yes verify_standard Verify standard identity and purity. check_standard->verify_standard No check_transfer Is the transfer line to EAD optimal? check_concentration->check_transfer Yes increase_conc Use splitless injection or a more concentrated sample. check_concentration->increase_conc No optimize_transfer Check for cold spots and blockages. check_transfer->optimize_transfer No solution_found Problem Resolved check_transfer->solution_found Yes replace_antenna->check_antenna verify_standard->check_standard increase_conc->check_concentration optimize_transfer->check_transfer

Caption: Logical troubleshooting flow for low EAD response.

References

Technical Support Center: Overcoming Low Insect Response in Pheromone Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or inconsistent insect responses in bioassays involving insect pheromones. While the principles discussed are broadly applicable, we will use the peach twig borer, Anarsia lineatella, and its primary pheromone components, (E)-5-decenyl acetate (B1210297) and (E)-5-decen-1-ol, as a representative case study due to the limited specific data available for 10(E)-Nonadecenol.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during pheromone bioassays.

General Issues

Question: We are observing very low to no response from our test insects. What are the most common factors we should investigate?

Answer: Low insect response is a frequent challenge in bioassays and can stem from a variety of factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate include:

  • Insect Physiology and Rearing Conditions: The age, mating status, and overall health of the insects are critical.[1] Ensure that the insects are at the appropriate life stage for pheromone responsiveness. For many moth species, males show the strongest response when they are a few days old and have not yet mated. Rearing conditions such as diet, population density, and exposure to contaminants can also affect their vigor and sensory capabilities.

  • Environmental Parameters: Insects are highly sensitive to their environment. Factors such as the time of day (circadian rhythm), temperature, humidity, and light intensity can significantly impact their activity and responsiveness to chemical cues.[1] Bioassays should be conducted during the insect's natural period of activity (e.g., scotophase for nocturnal insects).

  • Experimental Setup and Acclimation: The design of your bioassay apparatus, whether an olfactometer or a wind tunnel, is crucial. Airflow rates that are too high or too low can affect the formation of the odor plume and the insect's ability to navigate.[2] Insects should also be given an adequate acclimation period to the experimental conditions before the bioassay begins to reduce stress.

  • Pheromone Stimulus and Delivery: The purity, concentration, and ratio of pheromone components are critical for eliciting a behavioral response. The solvent used to dilute the pheromone and the method of delivery (e.g., filter paper, rubber septum) can also influence the release rate and concentration of the stimulus in the air.

Insect-Related Issues

Question: How do the age and mating status of the insects affect their response to pheromones?

Answer: The age and mating status of insects are paramount in pheromone bioassays. For many species, there is an optimal age for peak responsiveness, often coinciding with sexual maturity. For example, male moths may not be responsive immediately after emergence and may require a few days to become fully sensitive to the female-emitted pheromone. Mating status has a profound effect; mated males often exhibit a temporary or permanent reduction in their response to sex pheromones.[3] Therefore, it is crucial to use virgin insects of a standardized age to ensure consistent and maximal responses.

Environmental Control

Question: What are the optimal environmental conditions for conducting pheromone bioassays?

Answer: The optimal environmental conditions are species-specific and should mimic the natural conditions under which the insect is most active. Key parameters to control include:

  • Photoperiod: Nocturnal insects should be tested during their dark phase (scotophase) under low-intensity red light, which is typically invisible to them.

  • Temperature and Humidity: These should be maintained within the insect's optimal range for activity. For many temperate species, this is typically between 20-28°C and 50-70% relative humidity.

  • Air Quality: The air used in the bioassay should be clean and free of contaminants. Charcoal filters are often used to purify the incoming air.

Experimental Protocol and Pheromone Application

Question: We are unsure about the correct pheromone concentration to use. How can we determine the optimal dose?

Answer: Determining the optimal pheromone concentration is a key step in bioassay development. It is recommended to perform a dose-response study where a range of concentrations is tested. The goal is to identify a concentration that elicits a clear and consistent behavioral response without causing sensory adaptation or repellency at high concentrations. A typical dose-response curve will show an increasing response with concentration up to a plateau, after which the response may decrease.

Quantitative Data Summary: Hypothetical Dose-Response in Wind Tunnel Bioassay

The following table provides a hypothetical example of a dose-response relationship for a moth species in a wind tunnel bioassay, illustrating the percentage of males exhibiting key upwind flight behaviors towards a pheromone source.

Pheromone Dose (µg)% Wing Fanning% Taking Flight% Upwind Flight (halfway)% Source Contact
0 (Control)5200
0.01251552
0.160554025
195908570
1098959080
10080756050

This table is for illustrative purposes and the optimal dosage will vary depending on the insect species and specific pheromone.

Experimental Protocols

Electroantennography (EAG) Bioassay Protocol

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a valuable tool for screening potential pheromone components and determining the sensitivity of the insect's olfactory system.

Materials:

  • Intact insect

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode holder

  • Amplifier and data acquisition system

  • Charcoal-filtered and humidified air delivery system

  • Pheromone solutions of varying concentrations in a solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Pipettes and filter paper strips

Procedure:

  • Insect Preparation: Anesthetize the insect by chilling it on ice or with a brief exposure to CO2.

  • Carefully excise an antenna at its base using fine scissors.

  • Cut a small portion from the tip of the antenna to ensure good electrical contact.

  • Mount the antenna between two glass capillary electrodes filled with a saline solution. The base of the antenna is connected to the reference electrode and the tip to the recording electrode.

  • Stimulus Preparation: Prepare serial dilutions of the this compound in the chosen solvent.

  • Apply a known amount of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

  • Data Recording: A constant stream of clean, humidified air is passed over the antenna.

  • The stimulus is delivered by puffing air through the pipette containing the pheromone-laden filter paper.

  • The electrical potential difference between the two electrodes is amplified and recorded by the data acquisition system.

  • A control puff with a pipette containing only the solvent should be included to ensure the response is to the pheromone.

  • Allow sufficient time between stimuli for the antenna to recover.

Wind Tunnel Bioassay Protocol

A wind tunnel is used to study the flight behavior of insects in response to a pheromone plume.

Materials:

  • Wind tunnel with controlled airflow, temperature, humidity, and lighting.

  • Video recording equipment.

  • Pheromone dispenser (e.g., rubber septum, filter paper).

  • Release cage for the insects.

Procedure:

  • Setup: Place the pheromone dispenser at the upwind end of the wind tunnel.

  • Set the wind speed to a level appropriate for the insect species (typically 0.2-0.5 m/s).

  • Maintain the desired temperature, humidity, and lighting conditions.

  • Insect Acclimation: Place the male insects in a release cage and allow them to acclimate to the wind tunnel environment for at least 30 minutes.

  • Bioassay: Release the insects from the cage at the downwind end of the tunnel.

  • Record the flight behavior of the insects, noting key responses such as:

    • Time to take flight.

    • Initiation of upwind flight.

    • Zigzagging flight pattern.

    • Distance flown towards the source.

    • Contact with the pheromone source.

  • Each insect should be tested only once to avoid learning effects.

  • Clean the wind tunnel thoroughly between trials to prevent contamination.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized insect olfactory signal transduction pathway for pheromone reception.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite PBP Pheromone Binding Protein OR Olfactory Receptor (ORx + Orco) PBP->OR delivers to Pheromone This compound Pheromone->PBP binds G_protein G-protein OR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces Ion_Channel Ion Channel IP3->Ion_Channel opens Depolarization Depolarization (Action Potential) Ion_Channel->Depolarization leads to

Caption: Generalized insect pheromone signal transduction pathway.

Experimental Workflow for Bioassay Troubleshooting

This diagram outlines a logical workflow for troubleshooting low response rates in insect bioassays.

Troubleshooting_Workflow Start Low Insect Response Observed Check_Insects Verify Insect Health, Age, and Mating Status Start->Check_Insects Check_Environment Confirm Environmental Conditions (Light, Temp, Humidity) Start->Check_Environment Check_Setup Evaluate Bioassay Setup (Airflow, Contamination) Start->Check_Setup Check_Pheromone Assess Pheromone Purity, Dose, and Ratio Start->Check_Pheromone Problem_Identified Problem Identified and Corrected Check_Insects->Problem_Identified No_Improvement No Improvement Check_Insects->No_Improvement Check_Environment->Problem_Identified Check_Environment->No_Improvement Check_Setup->Problem_Identified Check_Setup->No_Improvement Check_Pheromone->Problem_Identified Check_Pheromone->No_Improvement Problem_Identified->Start Re-test Re_evaluate Re-evaluate All Factors Systematically No_Improvement->Re_evaluate Re_evaluate->Start

Caption: A logical workflow for troubleshooting low insect response.

References

How to resolve peak tailing for long-chain alcohols in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the Gas Chromatography (GC) analysis of long-chain alcohols, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common problem in the GC analysis of polar compounds like long-chain alcohols, where the peak asymmetry is skewed towards the end.[1][2] This can negatively impact resolution and the accuracy of quantification.[3][4] The following guide will walk you through a systematic approach to identify and resolve the root cause of peak tailing.

Is it a Chemical or Physical Problem?

A good initial step is to determine if the issue is chemical (analyte-specific) or physical (system-wide). If only the polar alcohol peaks are tailing, the cause is likely chemical. If all peaks in the chromatogram, including non-polar compounds, are tailing, the issue is more likely physical.[3][4]

Question: Why are my long-chain alcohol peaks tailing?

Answer: Peak tailing for long-chain alcohols in GC is primarily caused by secondary interactions between the polar hydroxyl (-OH) group of the alcohol and active sites within the GC system.[1][2][5] These active sites are typically exposed silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner, the GC column, or contaminants.[1][2]

A troubleshooting workflow for diagnosing and resolving peak tailing is presented below.

G cluster_0 Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing in Long-Chain Alcohol Analysis B Step 1: System Check & Maintenance A->B E Step 2: Method Optimization A->E H Step 3: Derivatization A->H Persistent Tailing? C Check & Clean Inlet B->C Contaminated liner or septum? D Trim or Replace Column B->D Column activity or contamination? J Peak Shape Improved? C->J D->J F Optimize Temperatures (Inlet & Oven) E->F Suboptimal vaporization or separation? G Check Carrier Gas Flow Rate E->G Incorrect flow? F->J G->J I Perform Silylation (e.g., with BSTFA) H->I I->J K Problem Resolved J->K Yes L Consult Further Technical Support J->L No

Caption: A flowchart for troubleshooting peak tailing in GC.

Frequently Asked Questions (FAQs)

System & Maintenance

Q1: What are the most common causes of peak tailing related to the GC system?

A1: The most frequent causes are:

  • Active Sites: These are the primary culprits for polar compounds like alcohols.[1][2][5] They can be found on the inlet liner, glass wool, column inlet, and other surfaces.

  • Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner or at the head of the column, creating new active sites.[1][6]

  • Improper Column Installation: An incorrectly cut column end or setting the wrong insertion depth in the inlet can create dead volumes and turbulence, leading to tailing for all peaks.[3][4]

  • Column Degradation: Over time, the stationary phase at the column inlet can degrade, exposing active sites.[5]

Q2: How can I deactivate or eliminate active sites?

A2:

  • Use Deactivated Liners: Always use high-quality, deactivated (silanized) inlet liners. Consider liners with deactivated glass wool.[5]

  • Regular Inlet Maintenance: Periodically replace the inlet liner and septum.[7]

  • Column Trimming: Regularly trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and degraded stationary phase.[3][5]

Method Parameters

Q3: Can my GC method parameters cause peak tailing for long-chain alcohols?

A3: Yes, suboptimal method parameters can contribute to poor peak shape.[8]

  • Injector Temperature: If the temperature is too low, it can lead to slow or incomplete vaporization of the long-chain alcohols, causing band broadening and tailing.[4][8] A typical starting point is 250°C, but this may need to be optimized.[8]

  • Oven Temperature Program: A very fast temperature ramp might not allow for proper partitioning of the analytes between the mobile and stationary phases, which can affect peak shape.[8] Try a slower initial ramp.[8]

  • Carrier Gas Flow Rate: An incorrect flow rate can reduce separation efficiency. Ensure your flow rate is optimized for your column's internal diameter (typically 1-2 mL/min for 0.25-0.32 mm i.d. columns).[8]

Column Selection

Q4: What type of GC column is best for analyzing long-chain alcohols?

A4: For polar compounds like alcohols, a polar or intermediate-polar capillary column is recommended.[9][10]

  • Polyethylene Glycol (PEG) Phases (e.g., WAX): These are highly polar phases that are well-suited for separating alcohols and can produce sharp, symmetrical peaks.[11][12]

  • Mid-Polarity Phases (e.g., with Phenyl and/or Cyanopropyl content): These can also be effective and separate based on a combination of boiling point and dipole moment differences.[11]

Data on Column Performance:

Column PhasePolarityTypical ApplicationExpected Peak Shape for Alcohols
100% Dimethylpolysiloxane (e.g., TG-1MS)Non-PolarGeneral purpose, boiling point separationProne to tailing without derivatization
5% Phenyl 95% Dimethylpolysiloxane (e.g., TG-5MS)Low PolarityGeneral purpose, slight increase in polarityCan show improvement over non-polar, but tailing is still likely
Polyethylene Glycol (e.g., TG-WaxMS)PolarAlcohols, free acids, polar compoundsGood, symmetrical peaks are achievable

This table provides a general guideline. Actual performance may vary based on specific conditions and analytes.

Sample Preparation & Derivatization

Q5: I've optimized my system and method, but the peaks are still tailing. What is the definitive solution?

A5: If peak tailing persists after troubleshooting the system and method, the most robust solution is chemical derivatization .[8] This process chemically modifies the polar hydroxyl group, making the analyte more volatile and less likely to interact with active sites.[13][14]

G cluster_0 Mechanism of Peak Tailing and Resolution by Derivatization cluster_1 Without Derivatization cluster_2 With Derivatization (Silylation) A Long-Chain Alcohol (R-OH) C Hydrogen Bonding (Secondary Interaction) A->C B Active Site (-Si-OH) on Surface B->C D Delayed Elution C->D E Peak Tailing D->E F Long-Chain Alcohol (R-OH) H Derivatized Alcohol (R-O-TMS) F->H G Silylating Agent (e.g., BSTFA) G->H I No Interaction with Active Sites H->I J Symmetrical Peak I->J

Caption: Interaction with active sites and its prevention by derivatization.

Q6: What is silylation and how do I perform it?

A6: Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[13][14] This creates a less polar, more volatile, and more thermally stable silyl (B83357) ether.[13][15] The most prevalent method for this is using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14]

Experimental Protocol: Silylation of Long-Chain Alcohols with BSTFA

This protocol provides a general procedure for the derivatization of long-chain alcohols for GC analysis.

Materials:

  • Sample containing long-chain alcohols (dried extract)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • A suitable solvent (e.g., Pyridine, Acetonitrile, or Hexane)

  • Autosampler vials with caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry, as moisture will react with the silylating reagent.[14]

  • Reagent Addition: To the dried sample in an autosampler vial, add 100 µL of solvent and 100 µL of BSTFA. Note: A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.

  • Reaction: Tightly cap the vial and place it in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.[8] For some sterically hindered alcohols, a longer reaction time or higher temperature may be necessary.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC. It is best to analyze the derivatized sample as soon as possible.[8]

Expected Improvement in Peak Shape:

ParameterBefore DerivatizationAfter Derivatization (Silylation)
Peak Shape Asymmetrical, TailingSymmetrical, Sharp
Tailing Factor > 1.2~ 1.0
Volatility LowerHigher
Thermal Stability LowerHigher

Tailing factors greater than 1.2 are generally considered to indicate significant tailing.[8]

References

Minimizing geometric isomer impurities in 10(E)-Nonadecenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing geometric isomer impurities in the synthesis of 10(E)-Nonadecenol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your synthetic efforts.

Troubleshooting Guide

Low E/Z selectivity, low yields, and the formation of byproducts are common challenges in the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions for the most common synthetic methods.

Issue Potential Cause(s) Recommended Solution(s) Applicable Method(s)
Low E:Z Isomer Ratio Incomplete lithiation/de-lithiation equilibrium in the Schlosser modification. Ensure the use of two full equivalents of phenyllithium (B1222949) or n-butyllithium. Maintain very low temperatures (-78°C to -30°C) during the addition of reagents to allow for proper equilibration to the more stable threo-lithiobetaine.[1][2]Schlosser-Wittig
Suboptimal base or solvent in Julia-Kocienski olefination. Use potassium hexamethyldisilazide (KHMDS) as the base in a polar aprotic solvent like DME or THF to favor the formation of the anti-β-alkoxysulfone, which leads to the (E)-alkene.[3][4]Julia-Kocienski Olefination
Use of unstabilized ylide under standard Wittig conditions. Standard Wittig reactions with unstabilized ylides inherently favor the (Z)-isomer.[1][5] To obtain the (E)-isomer, the Schlosser modification is necessary.[1][6][7]Wittig Reaction
Low or No Product Yield Sterically hindered aldehyde or ylide. For sterically demanding substrates, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative due to the higher nucleophilicity of the phosphonate (B1237965) carbanion.[8] The Julia-Kocienski olefination is also known to be effective for hindered systems.[3][8]Wittig/Schlosser-Wittig
Self-condensation of the sulfone reagent. This is a known side reaction in the modified Julia olefination, especially when the sulfone is pre-metalated before the addition of the aldehyde.[4][9] Employ "Barbier-like" conditions by adding the base to a mixture of the sulfone and the aldehyde.[4]Julia-Kocienski Olefination
Decomposition of the aldehyde. Aldehydes can be prone to oxidation or polymerization. Use freshly distilled or purified aldehyde for the reaction.All Methods
Formation of Byproducts Triphenylphosphine oxide removal issues. Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate. Chromatography on silica (B1680970) gel is the standard method, but for stubborn cases, precipitation by the addition of a non-polar solvent like hexane (B92381) or pentane (B18724) can be effective.Wittig/Schlosser-Wittig
Formation of homocoupled products in cross-metathesis. This occurs when two molecules of the same starting alkene react with each other. Use an excess of one of the olefin partners, particularly the less reactive or more sterically hindered one, to favor the cross-metathesis product.[10]Cross-Metathesis
Difficulty in Purifying E/Z Isomers Similar polarity of the geometric isomers. The (E) and (Z) isomers of long-chain alcohols often have very similar polarities, making separation by standard silica gel chromatography challenging.All Methods
Co-elution during chromatography. Argentation chromatography (silver nitrate-impregnated silica gel) can be a highly effective method for separating geometric isomers.[11][12][13][14][15] The (Z)-isomer typically forms a stronger complex with the silver ions and is retained longer on the column.[15]All Methods

Frequently Asked Questions (FAQs)

Synthesis Strategy and Optimization

Q1: Which synthetic method offers the highest (E)-selectivity for the synthesis of this compound?

A1: Both the Schlosser modification of the Wittig reaction and the Julia-Kocienski olefination are excellent methods for achieving high (E)-selectivity.[1][2][3] The Julia-Kocienski olefination, particularly with a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, is often favored for its operational simplicity (one-pot) and consistently high E:Z ratios.[3][16]

Q2: How can I optimize the E/Z ratio in my Schlosser-Wittig reaction?

A2: The key to high (E)-selectivity in the Schlosser modification is the efficient formation and equilibration of the betaine (B1666868) intermediates. This is achieved by:

  • Using two equivalents of a strong base: The first equivalent deprotonates the phosphonium (B103445) salt to form the ylide, and the second deprotonates the intermediate betaine. Phenyllithium or n-butyllithium are commonly used.[1][2]

  • Strict temperature control: The reaction should be carried out at very low temperatures (typically -78°C) to stabilize the intermediate lithiobetaines, allowing for equilibration to the more stable threo isomer which leads to the (E)-alkene.[1][2]

Q3: What are the main advantages of the Julia-Kocienski olefination over the classical Julia olefination?

A3: The Julia-Kocienski olefination is a one-pot procedure that avoids the use of toxic sodium amalgam, which is required in the classical Julia-Lythgoe olefination.[3][8][16] It also generally provides higher (E)-selectivity and is more amenable to a wider range of functional groups.[3][17]

Q4: Is cross-metathesis a viable option for the synthesis of this compound?

A4: Yes, cross-metathesis can be a viable route. To synthesize this compound, you could react 1-undecene (B165158) with 1-decen-1-ol using a ruthenium-based catalyst (e.g., Grubbs' catalyst). To favor the desired cross-metathesis product and minimize homocoupling, it is advisable to use an excess of one of the olefin partners.[10][18] The (E)-isomer is generally the thermodynamic product and is favored.[19]

Analysis and Purification

Q5: How can I accurately determine the E/Z ratio of my 10-Nonadecenol product?

A5: The most common methods are:

  • ¹H NMR Spectroscopy: The vinylic protons of the (E) and (Z) isomers have distinct chemical shifts and coupling constants. For (E)-alkenes, the coupling constant (J) for the vinylic protons is typically larger (around 12-18 Hz) compared to the (Z)-isomer (around 6-12 Hz).[20] The ratio of the integrals of these distinct signals corresponds to the isomer ratio.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Using an appropriate capillary column (e.g., a polar column), it is often possible to achieve baseline separation of the (E) and (Z) isomers, allowing for their quantification.[22]

Q6: I am having trouble separating the (E) and (Z) isomers of 10-Nonadecenol by standard column chromatography. What should I do?

A6: Argentation chromatography, which utilizes silica gel impregnated with silver nitrate, is a highly effective technique for separating geometric isomers of unsaturated compounds.[11][12][13][14][15] The π-electrons of the double bond interact with the silver ions, and this interaction is typically stronger for the less sterically hindered (Z)-isomer, leading to a longer retention time on the column.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schlosser-Wittig Reaction

This protocol describes the reaction of nonyltriphenylphosphonium bromide with decanal (B1670006).

Materials:

  • Nonyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Phenyllithium (PhLi) in a suitable solvent (e.g., dibutyl ether)

  • Decanal

  • tert-Butanol (B103910)

  • Potassium tert-butoxide (t-BuOK)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask under an argon atmosphere, suspend nonyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF at -78°C. Add phenyllithium (1.1 equiv.) dropwise. Allow the resulting orange-red solution to stir at -78°C for 30 minutes.

  • Aldehyde Addition and Betaine Formation: Cool the ylide solution to -90°C and add a solution of decanal (1.0 equiv.) in anhydrous THF dropwise. Stir the mixture for 1 hour at this temperature.

  • Betaine Epimerization: Add a second equivalent of phenyllithium (1.0 equiv.) dropwise at -90°C. Allow the mixture to warm to -30°C and stir for an additional 30 minutes.

  • Protonation and Elimination: Re-cool the mixture to -90°C and add a solution of tert-butanol (2.0 equiv.) in anhydrous THF. Add potassium tert-butoxide (1.1 equiv.) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate this compound.

Protocol 2: Synthesis of this compound via Julia-Kocienski Olefination

This protocol describes the reaction of a C10-phenyltetrazole (PT) sulfone with nonanal (B32974).

Materials:

  • C10-alkyl PT-sulfone

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME)

  • Potassium hexamethyldisilazide (KHMDS)

  • Nonanal

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Sulfone Metalation: To a stirred solution of the C10-alkyl PT-sulfone (1.0 equiv.) in anhydrous DME under a nitrogen atmosphere at -70°C, add a solution of KHMDS (1.1 equiv.) in DME dropwise. Stir the resulting solution for 1 hour at -70°C.

  • Aldehyde Addition: Add neat nonanal (1.2 equiv.) dropwise to the reaction mixture at -70°C. Stir for 1 hour at this temperature.

  • Reaction Completion: Remove the cooling bath and allow the mixture to stir at ambient temperature overnight.

  • Workup: Quench the reaction by adding deionized water. Dilute the mixture with diethyl ether and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the pure this compound.[8]

Quantitative Data

Table 1: Influence of Reaction Conditions on E/Z Selectivity in the Wittig Reaction

Ylide TypeAldehydeBaseSolventTemperature (°C)E:Z RatioReference(s)
UnstabilizedAliphaticn-BuLiTHF-78 to 25Typically Z-selective[1][5]
Unstabilized (Schlosser)AliphaticPhLi (2 equiv.)THF-78 to -30>95:5[1][2][7]
StabilizedAliphaticNaHDMF25>90:10[5]
Semi-stabilizedAromaticNaHMDSTHF-78Variable, often poor selectivity[23]

Table 2: Typical GC-MS Parameters for the Analysis of C19 Unsaturated Alcohol Isomers

ParameterValue
Column Polar capillary column (e.g., DB-WAX, HP-INNOWax)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Injection Mode Split (e.g., 50:1)
Injector Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 10 min
MS Detector Electron Ionization (EI), Scan mode (e.g., m/z 40-400)
MS Source Temperature 230°C
MS Quadrupole Temp 150°C

Note: These are representative parameters and may require optimization for specific instruments and samples.

Visualizations

experimental_workflow_schlosser_wittig cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Nonyltriphenylphosphonium bromide in THF base1 Add PhLi (1.1 equiv) @ -78°C start->base1 ylide Ylide Formation base1->ylide aldehyde Add Decanal (1.0 equiv) @ -90°C ylide->aldehyde betaine Betaine Formation aldehyde->betaine base2 Add PhLi (1.0 equiv) -90°C to -30°C betaine->base2 epimerization Betaine Epimerization base2->epimerization protonation Add t-BuOH & t-BuOK -90°C to RT epimerization->protonation elimination Elimination protonation->elimination quench Quench with NH4Cl(aq) elimination->quench extract Extract with Et2O quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Schlosser-Wittig reaction workflow for this compound synthesis.

troubleshooting_low_E_selectivity start Low E:Z Ratio Observed method Which method was used? start->method schlosser Schlosser-Wittig method->schlosser Schlosser-Wittig julia Julia-Kocienski method->julia Julia-Kocienski cause_schlosser Potential Causes: - Insufficient base - Temperature too high - Incomplete equilibration schlosser->cause_schlosser cause_julia Potential Causes: - Suboptimal base/solvent combination - Chelation effects with Li+ ions julia->cause_julia solution_schlosser Solutions: - Use 2.0-2.2 equiv. of PhLi/n-BuLi - Maintain temp. between -90°C and -30°C - Allow sufficient time for equilibration cause_schlosser->solution_schlosser Address solution_julia Solutions: - Use KHMDS or NaHMDS as base - Use polar aprotic solvent (DME, THF) - Avoid lithium-based reagents cause_julia->solution_julia Address analytical_workflow cluster_nmr ¹H NMR Analysis cluster_gcms GC-MS Analysis start Crude Product nmr_sample Dissolve in CDCl3 start->nmr_sample gcms_sample Dilute in Hexane start->gcms_sample nmr_acq Acquire Spectrum nmr_sample->nmr_acq nmr_analysis Integrate vinylic signals (E: ~5.4 ppm, J=15 Hz) (Z: ~5.3 ppm, J=10 Hz) nmr_acq->nmr_analysis nmr_ratio Determine E:Z Ratio nmr_analysis->nmr_ratio gcms_acq Inject on Polar Column gcms_sample->gcms_acq gcms_analysis Separate Isomers by RT (E and Z peaks) gcms_acq->gcms_analysis gcms_ratio Determine E:Z Ratio from Peak Areas gcms_analysis->gcms_ratio

References

Technical Support Center: Enhancing the Stability of 10(E)-Nonadecenol in Pheromone Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 10(E)-Nonadecenol in pheromone blends. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in my pheromone blends?

A1: The degradation of this compound, a long-chain unsaturated alcohol, is primarily influenced by three main factors:

  • Oxidation: The double bond in the this compound molecule is susceptible to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of aldehydes, ketones, or carboxylic acids, which can alter the biological activity of the pheromone blend.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Pheromones are also volatile compounds, and high temperatures can lead to their evaporation from the blend.

  • UV Light: Exposure to ultraviolet (UV) light can induce photo-isomerization and degradation of the this compound molecule.

Q2: What are the recommended storage conditions for this compound and its blends?

A2: For long-term stability, this compound and its blends should be stored in a freezer at -20°C or below.[1] The container should be airtight and made of a non-reactive material like amber glass to protect from light. For short-term storage or working solutions, refrigeration at 2-8°C is recommended.[1] It is also advisable to purge the vial with an inert gas, such as argon or nitrogen, to minimize oxygen exposure.[1]

Q3: Can I use antioxidants to improve the stability of my this compound blends?

A3: Yes, adding an antioxidant is an effective strategy to prevent oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant in pheromone formulations.[2][3] It acts as a radical scavenger, inhibiting the oxidation of the unsaturated alcohol.

Q4: How can I monitor the stability of this compound in my samples over time?

A4: The most common method for monitoring the stability of this compound is through gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). This allows for the quantification of the parent compound and the detection of any degradation products that may have formed.

Troubleshooting Guides

Issue 1: Rapid loss of biological activity in my pheromone blend.

  • Possible Cause: Degradation of this compound due to oxidation, temperature, or UV exposure.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the blend is stored at the recommended temperature in an airtight, light-protected container.

    • Incorporate an Antioxidant: If not already present, consider adding an antioxidant like BHT to the formulation.

    • Minimize Headspace: Use vials that are appropriately sized for your sample volume to reduce the amount of oxygen in the headspace.

    • Inert Atmosphere: Before sealing, purge the vial with an inert gas like argon or nitrogen.[1]

Issue 2: Inconsistent results in field trials or behavioral assays.

  • Possible Cause: Inconsistent release rate of this compound from the dispenser or degradation of the pheromone in the field.

  • Troubleshooting Steps:

    • Dispenser Material: Evaluate the compatibility of the dispenser material with the pheromone blend. Some plastics can absorb or react with pheromone components.

    • Environmental Factors: Protect the dispensers from direct sunlight and extreme heat in the field to the extent possible.

    • Purity of the Blend: Ensure the initial purity of the this compound and other components is high, as impurities can sometimes catalyze degradation.

Data Presentation

Table 1: Illustrative Stability of this compound under Different Storage Temperatures

Storage Temperature (°C)Purity after 3 months (%)Purity after 6 months (%)Purity after 12 months (%)
25 (Room Temperature)857050
4 (Refrigerated)989590
-20 (Frozen)>99>9998

Note: This data is illustrative and actual stability may vary based on the specific formulation and packaging.

Table 2: Effect of Antioxidant (0.1% BHT) on the Stability of this compound at 40°C (Accelerated Stability Study)

Time (days)Purity without BHT (%)Purity with 0.1% BHT (%)
0100100
79098
148296
286592

Note: This data is illustrative and based on general principles of antioxidant efficacy.[2]

Experimental Protocols

Protocol: Accelerated Stability Testing of this compound Blends

This protocol is designed to assess the stability of a this compound formulation under accelerated conditions to predict its long-term shelf life.[1]

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., hexane) at a known concentration.

    • If testing a formulated product, use a consistent batch of the final formulation.

    • Divide the sample into multiple amber glass vials with PTFE-lined caps.

    • Prepare a control set of samples to be stored at -20°C.

  • Accelerated Aging:

    • Place the experimental samples in a temperature-controlled oven set to 40°C or 50°C.[1]

    • Maintain a constant relative humidity (e.g., 75% RH) if desired.[1]

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 7, 14, 21, and 28 days), remove one experimental sample and one control sample from the oven and freezer, respectively.[1]

  • GC-FID Analysis:

    • Prepare the samples for GC analysis by diluting to an appropriate concentration.

    • Use a GC-FID system with a suitable capillary column (e.g., DB-5 or equivalent).

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Program: 150°C for 2 min, then ramp to 250°C at 10°C/min, hold for 10 min.

      • Carrier Gas: Helium at a constant flow rate.

    • Inject a known volume of each sample and record the chromatogram.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).[1]

    • Plot the percentage of remaining this compound versus time.

    • Determine the degradation rate constant (k) for the accelerated temperature using first-order kinetics.[1]

    • Use the Arrhenius equation to extrapolate the degradation rate at normal storage temperatures and estimate the shelf life.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability start Reduced Biological Activity Observed check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage add_antioxidant Incorporate Antioxidant (e.g., BHT) check_storage->add_antioxidant Storage OK retest Re-test Biological Activity check_storage->retest Storage Incorrect check_purity Assess Initial Purity of Components add_antioxidant->check_purity Antioxidant Added check_purity->retest Purity Confirmed resolved Issue Resolved retest->resolved Activity Restored further_investigation Further Investigation Needed (e.g., Formulation Compatibility) retest->further_investigation Activity Still Low

Caption: Troubleshooting workflow for addressing instability of this compound.

Degradation_Pathway Potential Oxidative Degradation Pathway of this compound start This compound (Unsaturated Alcohol) oxidation Oxidation (O2, Heat, UV) start->oxidation epoxide Epoxide Intermediate oxidation->epoxide aldehyde Aldehyde Degradation Product epoxide->aldehyde ketone Ketone Degradation Product epoxide->ketone acid Carboxylic Acid (Further Oxidation) aldehyde->acid

Caption: A potential oxidative degradation pathway for this compound.

References

Technical Support Center: Quantitative Analysis of 10(E)-Nonadecenol using SPME

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals calibrating Solid Phase Microextraction (SPME) fibers for the quantitative analysis of 10(E)-Nonadecenol.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a quantitative SPME method for this compound?

The first step is to select the appropriate SPME fiber. The choice of fiber is critical for efficient extraction and accurate quantification. For a semi-volatile, long-chain unsaturated alcohol like this compound, the polarity and molecular weight of the analyte are key considerations.

Q2: Which SPME fiber is most suitable for this compound analysis?

Given that this compound is a semi-volatile compound with a polar alcohol group, a fiber with a phase that can effectively extract such molecules is necessary. Bipolar fibers, which have both polar and non-polar characteristics, are often a good choice. A divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its ability to extract a wide range of volatile and semi-volatile compounds.[1] Alternatively, for more polar analytes, a polyacrylate (PA) or a Carbowax (PEG) fiber could be considered.[2][3]

Q3: What are the primary calibration strategies for quantitative SPME analysis?

There are three main calibration methods for quantitative SPME analysis:

  • External Standard Calibration: This method involves creating a calibration curve from a series of standards of known concentrations prepared in a clean solvent.

  • Internal Standard Calibration: An internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is added at a constant concentration to all standards and samples. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Standard Addition: This method is used for complex matrices where matrix effects are a concern.[4] Known amounts of the analyte are added to the sample, and the increase in signal is used to determine the original concentration.

Q4: How do I choose an appropriate internal standard for this compound analysis?

An ideal internal standard should have similar chemical and physical properties to this compound, including polarity, volatility, and extraction characteristics. A deuterated version of this compound would be the best choice, especially for GC-MS analysis. If a deuterated standard is unavailable, a structurally similar long-chain alcohol or ester that is not present in the sample could be used.

Q5: What are the critical parameters to optimize for the SPME extraction of this compound?

Key parameters to optimize include:

  • Extraction Time: The time required to reach equilibrium between the sample and the fiber. For semi-volatile compounds, this can range from 20 to 60 minutes.[1]

  • Extraction Temperature: Increasing the temperature can enhance the volatility of semi-volatile compounds, but excessive heat can reduce the amount of analyte adsorbed by the fiber. A typical range to investigate is 40-70°C.[1]

  • Agitation: Stirring or agitation of the sample is crucial to facilitate the mass transfer of the analyte to the fiber.

  • Sample Volume and Headspace: Consistent sample and headspace volumes are essential for reproducible results, especially in headspace SPME.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantitative analysis of this compound using SPME.

Problem Possible Cause(s) Recommended Solution(s)
Poor Reproducibility / High RSDs Inconsistent extraction time or temperature.Precisely control extraction time and temperature for all samples and standards.
Inconsistent sample or headspace volume.Use consistent vial sizes and sample volumes.
Inconsistent fiber placement in the headspace or sample.Ensure the fiber is always exposed at the same depth.
Sample matrix effects.Consider using the standard addition method or matrix-matched calibration standards.[4]
Low Analyte Recovery Inappropriate fiber selection.Test different fiber coatings (e.g., DVB/CAR/PDMS, PA, PEG) to find the one with the best affinity for this compound.[1][2][3]
Sub-optimal extraction temperature or time.Optimize extraction temperature and time to ensure equilibrium is reached.
The sample matrix is suppressing extraction.Modify the sample matrix by adjusting pH or adding salt (salting out) to increase the volatility of the analyte.
Peak Tailing or Broadening in GC Analysis Inappropriate GC inlet liner.Use a narrow-bore inlet liner (0.75 mm I.D.) specifically designed for SPME.[2]
Slow desorption from the fiber.Ensure the GC inlet temperature is high enough for rapid and complete desorption of this compound.
Fiber Breakage Bending the fiber during injection or extraction.Handle the SPME device with care. Use autosamplers where possible for consistent and gentle handling.
Septum coring.Use pre-drilled septa or a Merlin Microseal to minimize damage to the fiber needle.
Carryover (Ghost Peaks) Incomplete desorption of the analyte from the previous injection.Increase the desorption time or temperature in the GC inlet. Bake the fiber in a clean, hot injection port between runs.

Experimental Protocols

Protocol 1: External Standard Calibration for this compound
  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane). From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 5, 10, 20, 50, 100 ng/mL) in clean vials.

  • SPME Extraction:

    • Place a consistent volume of each standard solution into a headspace vial.

    • Equilibrate the vial at the optimized temperature (e.g., 60°C) for a set time (e.g., 10 minutes).

    • Expose a pre-conditioned DVB/CAR/PDMS fiber to the headspace for the optimized extraction time (e.g., 30 minutes) with constant agitation.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC inlet heated to an optimized desorption temperature (e.g., 250°C).

    • Desorb the analyte for a set time (e.g., 4 minutes) in splitless mode.

    • Run the appropriate GC-MS method to separate and detect this compound.

  • Calibration Curve: Plot the peak area of this compound against the concentration of the standards to generate a calibration curve.

Protocol 2: Internal Standard Calibration for this compound
  • Preparation of Standards and Samples: Prepare calibration standards as described in Protocol 1. Add a constant concentration of the selected internal standard to each standard and sample vial.

  • SPME Extraction and GC-MS Analysis: Follow the same procedure as in Protocol 1.

  • Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Quantitative Data Summary

Parameter Typical Range / Value Notes
SPME Fiber DVB/CAR/PDMS, Polyacrylate, CarbowaxSelection depends on the polarity of the analyte and matrix.
Extraction Mode HeadspaceRecommended for semi-volatile compounds to avoid matrix interference.
Extraction Temperature 40 - 70 °COptimization is crucial for semi-volatile compounds.
Extraction Time 20 - 60 minTime to reach equilibrium should be determined experimentally.
Desorption Temperature 240 - 270 °CMust be sufficient for complete desorption without damaging the fiber.
Calibration Range Analyte dependentShould cover the expected concentration range in the samples.
Internal Standard Deuterated this compound or similar long-chain alcoholShould not be present in the sample.

Visualizations

External_Standard_Calibration cluster_prep Standard Preparation cluster_spme SPME Workflow cluster_analysis Analysis S1 Stock Solution of this compound S2 Serial Dilutions (Calibration Standards) S1->S2 Dilute E1 Equilibrate Standard in Vial S2->E1 E2 Expose SPME Fiber to Headspace E1->E2 Extract A1 Desorb Fiber in GC Inlet E2->A1 A2 GC-MS Analysis A1->A2 A3 Generate Calibration Curve A2->A3

Caption: Workflow for External Standard Calibration using SPME-GC-MS.

Internal_Standard_Calibration cluster_prep Standard & Sample Preparation cluster_spme SPME Workflow cluster_analysis Analysis P1 Prepare Calibration Standards and Samples P2 Add Constant Amount of Internal Standard P1->P2 Spike E1 Equilibrate Spiked Standard/Sample P2->E1 E2 Expose SPME Fiber to Headspace E1->E2 Extract A1 Desorb Fiber in GC Inlet E2->A1 A2 GC-MS Analysis A1->A2 A3 Plot Peak Area Ratio vs. Analyte Concentration A2->A3

Caption: Workflow for Internal Standard Calibration using SPME-GC-MS.

References

Addressing background noise in electroantennography for 10(E)-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing background noise and other common issues encountered during electroantennography (EAG) experiments, with a focus on recording responses to the insect pheromone 10(E)-Nonadecenol.

Troubleshooting Guides

This section addresses specific issues users might encounter during their EAG experiments in a question-and-answer format, providing targeted solutions to enhance signal quality and ensure reliable data acquisition.

Q1: My EAG baseline is noisy and shows a consistent 50/60 Hz hum. What's causing this and how can I fix it?

A1: A prominent 50/60 Hz hum is one of the most common types of electrical noise in electrophysiological recordings and typically originates from mains power lines and nearby electronic equipment.

  • Cause: This rhythmic noise is electromagnetic interference (EMI) from devices powered by alternating current (AC), such as overhead lighting (especially fluorescent), computer monitors, and power supplies.[1][2] Ground loops are another major contributor to this type of noise.[2] A ground loop occurs when there are multiple paths to the ground, creating a small difference in electrical potential that drives a current, which is picked up by the sensitive EAG amplifier.[2]

  • Solutions:

    • Proper Grounding: The most critical step is to establish a single, common ground point for your entire setup (amplifier, Faraday cage, manipulators, etc.). This is often referred to as a "star" grounding configuration, where all ground wires meet at a single point, preventing loops.[3]

    • Use a Faraday Cage: Enclose your entire antennal preparation, electrodes, and headstage within a properly grounded Faraday cage. This metal enclosure shields the setup from external electromagnetic fields.[1][3]

    • Identify and Isolate Noise Sources: Systematically turn off and unplug nearby electronic devices one by one to identify the source of the interference.[2] Relocate noisy equipment, such as power supplies and computers, as far away from the EAG rig as possible.[1][4]

    • Filtering: Use the built-in filters on your EAG amplifier. A notch filter can specifically target and remove 50/60 Hz interference. Be cautious not to over-filter, as this can distort the shape of your EAG signal.

Q2: I'm observing a slow, drifting baseline in my recordings. What could be the cause?

A2: Baseline drift is a common issue that can make it difficult to accurately measure the amplitude of EAG responses.

  • Cause: Drift can be caused by several factors:

    • Electrode Instability: Polarization of the electrodes or changes in the electrolyte (saline solution) concentration due to evaporation can cause slow voltage changes.

    • Antennal Preparation Viability: A decline in the health of the antennal preparation or its gradual drying out will lead to a drifting baseline.

    • Temperature and Humidity Fluctuations: Changes in the ambient temperature and humidity around the preparation can affect its electrical properties and stability.

    • Poor Grounding: An unstable ground connection can also manifest as low-frequency drift.[4]

  • Solutions:

    • Allow for Equilibration: Let the antennal preparation and electrodes stabilize within the humidified air stream for at least 10-15 minutes before beginning your recordings.

    • Maintain Humidity: Ensure a constant flow of clean, humidified air over the antenna to prevent it from drying out.

    • Fresh Electrodes and Saline: Use freshly prepared saline solution for your electrodes in each experiment. Ensure your Ag/AgCl electrodes are properly chlorided and have not oxidized.

    • Stable Environment: Conduct experiments in a room with stable temperature and away from drafts or air conditioning vents. An anti-vibration table can also help minimize mechanical sources of drift.

Q3: My EAG signal is very weak or absent, even at what should be a high concentration of this compound.

A3: A weak or non-existent signal can be frustrating. The issue can lie with the biological preparation, the stimulus delivery, or the recording equipment.

  • Cause:

    • Poor Antennal Health: The insect may be unhealthy, old, or the antenna may have been damaged during the preparation process.

    • Improper Electrode Contact: A poor electrical connection between the electrodes and the antenna is a frequent cause of low signal amplitude. Air bubbles in the electrode tip can block the circuit.[5]

    • Stimulus Delivery Failure: The stimulus may not be reaching the antenna effectively due to a blockage in the delivery tube or an insufficient puff of air.

    • Incorrect Pheromone Dilution: Errors in the serial dilution of this compound could result in a much lower concentration than intended.

  • Solutions:

    • Use Healthy Insects: Select healthy, robust insects of the appropriate age and physiological state for your experiments.

    • Optimize Antennal Preparation: Handle the antenna gently during excision and mounting. Ensure a clean cut at both the base and tip. Use a conductive gel or fresh saline to establish good contact with the electrodes, and visually inspect for air bubbles.

    • Verify Stimulus Delivery: Test the stimulus delivery system by puffing onto a sensitive surface (like a small piece of tissue) to ensure airflow. Use clean Pasteur pipettes for each stimulus to avoid contamination.

    • Check Pheromone Concentration: Prepare fresh dilutions of this compound and use a solvent blank to ensure the solvent itself is not causing a response.

Frequently Asked Questions (FAQs)

What is the primary source of high-frequency noise in EAG recordings?

High-frequency noise (often seen as "fuzz" on the baseline) can originate from sources like computer monitors, cameras, and some light sources.[3] The most effective solution is to enclose the setup in a grounded Faraday cage and to use the low-pass filter on your amplifier to cut out frequencies above the range of the biological signal (e.g., above 50 Hz).

How can I improve the signal-to-noise ratio (SNR) of my recordings?

Improving the SNR is key to detecting weak responses. Several strategies can be employed:

  • Reduce Background Noise: Follow the troubleshooting steps above to minimize electrical, mechanical, and biological noise.

  • Use Healthy Preparations: A healthy, responsive antenna will produce larger signals.

  • Optimize Electrode Contact: Good electrical contact is crucial for maximizing the recorded signal.

  • Signal Averaging: If your software allows, you can average the responses from multiple stimuli. This technique enhances the signal (which is time-locked to the stimulus) while reducing the random background noise.

  • Use Multiple Antennae: Some studies have shown that connecting multiple antennae in series can increase the signal amplitude and improve the SNR.[6][7]

How often should I replace the saline solution in my electrodes?

It is best practice to use freshly prepared saline solution for each new antennal preparation to avoid issues with changing ion concentrations due to evaporation and potential contamination.

What is a typical EAG response amplitude for a moth pheromone like this compound?

Response amplitudes can vary significantly depending on the insect species, the health of the preparation, and the stimulus concentration. For moth sex pheromones, responses can range from a few hundred microvolts (µV) to several millivolts (mV) at saturating concentrations.[8] A response to a 1 µg dose of a major pheromone component can be in the range of 0.5 - 2.0 mV.

Quantitative Data Presentation

Table 1: Representative EAG Dose-Response to a Pheromone Component in a Moth Species

Stimulus Dose (µg on filter paper)Mean EAG Response (mV)Standard Deviation (mV)
0.0010.150.04
0.010.450.09
0.10.980.15
11.650.21
101.850.18
Solvent Control0.050.02

Note: Data are hypothetical but representative of typical dose-response curves for moth pheromones.

Table 2: Typical Experimental Parameters for EAG Recordings

ParameterTypical Value / SettingRationale
Airflow Rate 0.5 - 1.0 L/minProvides a constant, clean, and humidified stream over the antenna for a stable baseline.
Stimulus Duration 0.5 - 1.0 secondsA brief puff is sufficient to elicit a response without causing rapid sensory adaptation.
Inter-stimulus Interval 30 - 60 secondsAllows the antennal receptors to recover and the baseline to stabilize between stimuli.
Amplifier Gain 10x - 100xAdjust to maximize the signal within the recording range without clipping the peaks.
High-pass Filter 0.1 HzRemoves slow baseline drift.
Low-pass Filter 50 HzRemoves high-frequency electrical noise.

Experimental Protocols

This section provides a detailed methodology for performing electroantennography with this compound.

1. Preparation of Solutions and Stimuli

  • Insect Saline Solution: Prepare a suitable insect saline (e.g., Kaissling and Thorson's recipe). Filter and store at 4°C.

  • Pheromone Dilutions: Prepare a stock solution of this compound in a high-purity solvent like hexane. Perform serial dilutions to create a range of concentrations (e.g., 0.001 µg/µL to 10 µg/µL).

  • Stimulus Cartridges: Apply a known amount (e.g., 10 µL) of each pheromone dilution onto a small strip of filter paper. After the solvent evaporates, insert the filter paper into a clean glass Pasteur pipette. Seal the ends with parafilm until use. Prepare a solvent-only control pipette as well.

2. Electrode Preparation

  • Pull Glass Capillaries: Use a micropipette puller to create glass capillary electrodes.

  • Break Tips: Under a microscope, carefully break the tip of the capillaries to a diameter slightly larger than the antenna.

  • Fill Electrodes: Backfill the electrodes with the insect saline solution using a micro-syringe, ensuring no air bubbles are trapped in the tip.

  • Insert Wires: Insert chlorided silver (Ag/AgCl) wires into the back of the electrodes, ensuring they are in contact with the saline.

3. Antennal Preparation

  • Immobilize the Insect: Anesthetize a moth (e.g., by chilling). Carefully excise one antenna from the head using micro-scissors.

  • Mount the Antenna: Place a small amount of conductive electrode gel into the tips of both the reference and recording electrodes.

  • Position Electrodes: Mount the reference electrode to make contact with the base of the excised antenna. Mount the recording electrode and make contact with the distal tip of the antenna (a small portion of the tip may be cut to ensure good contact).

4. EAG Recording

  • Setup: Place the mounted antennal preparation within a Faraday cage. Position the outlet of a continuous, humidified air delivery tube (charcoal-filtered) near the antenna.

  • Stabilization: Allow the preparation to stabilize in the airflow for 10-15 minutes until a stable baseline is achieved on the recording software.

  • Stimulus Presentation: Insert the tip of a stimulus pipette into a small hole in the air delivery tube, upstream of the antenna.

  • Data Acquisition: Use a stimulus controller to deliver a timed puff of air through the pipette. Record the resulting voltage deflection (the EAG response).

  • Controls: Present the solvent control periodically throughout the experiment to ensure there is no response to the solvent or mechanical puff. Also, use a standard reference compound to monitor the health and responsiveness of the preparation over time.

  • Data Analysis: Measure the peak amplitude (in mV) of the negative deflection from the pre-stimulus baseline for each response.

Mandatory Visualizations

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Prepare Pheromone Dilutions B Prepare & Fill Electrodes A->B C Excise & Mount Antenna B->C D Place in Faraday Cage & Stabilize C->D E Present Stimulus (Puff) D->E F Record Voltage (EAG Signal) E->F G Measure Peak Amplitude (mV) F->G H Normalize Data (to Control) G->H I Generate Dose-Response Curve H->I

Caption: A typical experimental workflow for an electroantennography (EAG) experiment.

Troubleshooting_Flowchart Start High Background Noise in EAG Recording Q_NoiseType What is the nature of the noise? Start->Q_NoiseType A_Hum Consistent 50/60 Hz Hum Q_NoiseType->A_Hum Rhythmic A_Drift Slow Baseline Drift Q_NoiseType->A_Drift Slow A_Spikes Irregular Spikes/Instability Q_NoiseType->A_Spikes Irregular S_Hum1 Check for Ground Loops (Establish Star Ground) A_Hum->S_Hum1 S_Hum2 Use Grounded Faraday Cage S_Hum1->S_Hum2 S_Hum3 Isolate/Turn Off Nearby Electronics S_Hum2->S_Hum3 S_Drift1 Allow Preparation to Stabilize A_Drift->S_Drift1 S_Drift2 Ensure Continuous Humidified Airflow S_Drift1->S_Drift2 S_Drift3 Use Fresh Saline & Check Electrodes S_Drift2->S_Drift3 S_Spikes1 Secure Antenna & Electrodes A_Spikes->S_Spikes1 S_Spikes2 Isolate from Vibrations (Anti-vibration Table) S_Spikes1->S_Spikes2 S_Spikes3 Check for Air Drafts Around Preparation S_Spikes2->S_Spikes3

Caption: A troubleshooting flowchart for identifying and addressing background noise in EAG.

Olfactory_Signaling Pheromone This compound (Pheromone) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP binds ReceptorComplex Pheromone Receptor (PR) + Orco Co-receptor PBP->ReceptorComplex transports to IonChannel Ion Channel Opening ReceptorComplex->IonChannel activates Depolarization Neuron Depolarization IonChannel->Depolarization causes EAG Summated Potential (EAG Signal) Depolarization->EAG contributes to

Caption: A simplified diagram of the insect olfactory signaling pathway for pheromones.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Synthetic vs. Natural 10(E)-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of the biological activity of synthetically produced versus naturally sourced 10(E)-Nonadecenol. Currently, there is a notable absence of direct comparative studies in peer-reviewed literature. Consequently, this document outlines a proposed methodology for such a comparison, including a plausible synthetic route, a general extraction protocol, and detailed experimental designs to assess and compare potential biological activities.

Introduction

This compound is a long-chain unsaturated fatty alcohol. While the biological activities of many fatty alcohols are subjects of ongoing research, specific data on this compound remains scarce. Long-chain alcohols have been investigated for a range of bioactivities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The method of sourcing this compound—either through chemical synthesis or extraction from natural organisms—may influence its biological activity due to the potential for minor impurities or the presence of co-extracted synergistic compounds in the natural form. This guide provides the necessary protocols to conduct a rigorous comparison.

Data Presentation: A Framework for Comparison

As no direct comparative data is currently available, the following table is presented as a template for researchers to populate with their experimental findings. This structure allows for a clear and direct comparison of the key parameters of interest.

Biological Activity AssayParameter MeasuredSynthetic this compoundNatural this compoundPositive ControlNegative Control
Cytotoxicity Assay IC₅₀ (µM)[Experimental Value][Experimental Value]DoxorubicinVehicle
Anti-inflammatory Assay % Inhibition of NO Production[Experimental Value][Experimental Value]DexamethasoneVehicle
NF-κB Reporter Assay Fold Change in Luciferase Activity[Experimental Value][Experimental Value]TNF-αVehicle
Antibacterial Assay Minimum Inhibitory Concentration (µg/mL)[Experimental Value][Experimental Value]AmpicillinVehicle

Experimental Protocols

The following are detailed methodologies for the synthesis, extraction, and biological evaluation of this compound.

Synthesis of this compound via Wittig Reaction

A plausible synthetic route to achieve the E-stereoselectivity of the double bond is the Wittig reaction.

  • Step 1: Preparation of the Phosphonium (B103445) Ylide.

    • React 1-bromooctane (B94149) with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) under reflux to form the phosphonium salt.

    • Isolate and dry the resulting triphenyl(octyl)phosphonium bromide.

    • Treat the phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent like THF at a low temperature (e.g., -78 °C) to generate the corresponding ylide.

  • Step 2: Wittig Reaction with 11-hydroxyundecanal.

    • Add 11-hydroxyundecanal to the ylide solution at low temperature.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • The reaction will predominantly yield the (Z)-alkene due to kinetic control. To obtain the desired (E)-alkene, the Schlosser modification can be employed, which involves the addition of a second equivalent of strong base at low temperature to deprotonate the betaine (B1666868) intermediate, followed by protonation to favor the more stable threo-betaine, which then eliminates to the (E)-alkene.

  • Step 3: Purification.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent such as diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Extraction of Natural this compound (Hypothetical)

As no specific natural source of this compound is well-documented, a general protocol for the extraction of fatty alcohols from a hypothetical plant source is provided.

  • Step 1: Sample Preparation.

    • Collect fresh plant material (e.g., leaves, stems).

    • Wash the material thoroughly with distilled water to remove any debris.

    • Air-dry the plant material in the shade or use a lyophilizer to remove moisture.

    • Grind the dried plant material into a fine powder.

  • Step 2: Solvent Extraction.

    • Perform a Soxhlet extraction on the powdered plant material using a non-polar solvent such as hexane (B92381) or a slightly more polar solvent like dichloromethane (B109758) to extract lipids and other non-polar compounds.

    • Continue the extraction for 24-48 hours.

    • Evaporate the solvent from the extract under reduced pressure to obtain a crude lipid extract.

  • Step 3: Saponification and Isolation.

    • Saponify the crude lipid extract by refluxing with an ethanolic solution of potassium hydroxide (B78521) to hydrolyze any esters.

    • After saponification, dilute the mixture with water and extract the unsaponifiable matter (which will contain the fatty alcohols) with diethyl ether or hexane.

    • Wash the organic extract with water to remove any remaining soap, dry over anhydrous sodium sulfate, and concentrate.

  • Step 4: Purification.

    • Subject the unsaponifiable fraction to column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (B1210297) to separate the different classes of compounds.

    • Collect the fractions and analyze them by thin-layer chromatography (TLC).

    • Pool the fractions containing the compound with a similar polarity to a fatty alcohol standard.

    • Further purify the target fractions using high-performance liquid chromatography (HPLC) to isolate pure this compound.

    • Confirm the identity and purity of the isolated compound using GC-MS and NMR spectroscopy.

Biological Activity Assays
  • Cell Culture: Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of synthetic and natural this compound in the cell culture medium. Replace the medium in the wells with the treatment solutions. Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of synthetic and natural this compound for 1 hour. Include a positive control (e.g., dexamethasone).

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to each well (except for the negative control wells) and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Measure the amount of nitric oxide (NO) produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve with sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthetic this compound cluster_natural Natural this compound synthesis Chemical Synthesis (Wittig Reaction) purification_s Purification (Chromatography) synthesis->purification_s bio_assays Biological Activity Assays (Cytotoxicity, Anti-inflammatory, etc.) purification_s->bio_assays extraction Extraction from Natural Source purification_n Purification (Chromatography) extraction->purification_n purification_n->bio_assays data_analysis Data Analysis and Comparison (IC50, % Inhibition) bio_assays->data_analysis conclusion Conclusion on Comparative Activity data_analysis->conclusion

Caption: Experimental workflow for comparing synthetic and natural this compound.

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB iNOS iNOS Gene Expression NO Nitric Oxide (NO) iNOS->NO produces Nonadecenol This compound Nonadecenol->IKK inhibits? NFkB_n->iNOS induces

Caption: Putative NF-κB signaling pathway potentially modulated by this compound.

A Comparative Analysis of the Biological Activity of Long-Chain Alkenols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivity of long-chain alkenols, with a focus on antimicrobial and anti-inflammatory properties. Due to the limited availability of specific experimental data for 10(E)-Nonadecenol, this guide utilizes data from structurally similar long-chain saturated and monounsaturated alcohols to provide a comparative framework.

Introduction

Long-chain alkenols, a class of unsaturated fatty alcohols, have garnered increasing interest in the scientific community for their diverse biological activities. These lipophilic molecules are integral components of cellular membranes and are involved in various physiological processes. Their structural diversity, including chain length and the position and stereochemistry of double bonds, gives rise to a wide spectrum of biological functions, including antimicrobial, anti-inflammatory, and cytotoxic effects. This guide aims to provide a comparative overview of the biological activity of these compounds, with a particular focus on providing available quantitative data and detailed experimental methodologies to aid in future research and drug development endeavors.

While the primary focus of this guide is to compare the activity of this compound with other long-chain alkenols, a comprehensive literature search revealed a notable scarcity of specific biological data for this particular compound. Therefore, to provide a valuable comparative context, this guide presents data from well-studied, structurally related long-chain saturated and monounsaturated alcohols, such as decanol, dodecanol, oleyl alcohol, and palmitoleyl alcohol. It is crucial for the reader to interpret the presented data with the understanding that these compounds are used as surrogates to illustrate the potential biological activities of long-chain alkenols.

Antimicrobial Activity of Long-Chain Alcohols

Long-chain alcohols have demonstrated significant antimicrobial properties against a range of microorganisms, including bacteria and fungi. Their mechanism of action is often attributed to their ability to disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. The effectiveness of their antimicrobial activity is influenced by factors such as chain length and the presence and position of double bonds.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various long-chain alcohols against different microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
1-DecanolMycobacterium smegmatis63.2[1][2]
1-DecanolMycobacterium tuberculosis63.2[1][2]
1-DodecanolStaphylococcus aureus8[3][4]
1-TridecanolStaphylococcus aureus4[3][4]
1-TetradecanolStaphylococcus aureus4[3][4]
1-PentadecanolStaphylococcus aureus4[3][4]

Anti-inflammatory Activity of Long-Chain Alkenols

Several long-chain unsaturated fatty alcohols have been shown to possess anti-inflammatory properties. Their mechanisms of action are multifaceted and can involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][8][9][10][11][12] These pathways regulate the expression of pro-inflammatory cytokines, chemokines, and enzymes involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The following table presents the inhibitory effects of representative long-chain fatty acids (as data for corresponding alcohols is limited) on the production of inflammatory mediators. The IC50 value represents the concentration of a compound that is required for 50% inhibition of a specific biological or biochemical function.

CompoundInflammatory MediatorCell LineIC50 (µM)Reference
Palmitoleic AcidTNF-α release (LPS-induced)NeutrophilsNot specified (73.14% inhibition)[13]
Palmitoleic AcidIL-1β release (LPS-induced)NeutrophilsNot specified (66.19% inhibition)[13]
Palmitoleic AcidIL-6 release (LPS-induced)NeutrophilsNot specified (75.19% inhibition)[13]
Oleic AcidNot specifiedNot specifiedNot specified[14]

Note: The data for palmitoleic acid indicates the percentage of inhibition at a specific concentration rather than an IC50 value. Oleic acid is noted to have effects on skin barrier integrity, which can be a factor in inflammatory responses.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of antimicrobial agents is the broth microdilution assay.[15][16][17][18]

1. Preparation of Microbial Inoculum:

  • A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase.

  • The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 Colony Forming Units (CFU)/mL).

2. Preparation of Test Compound Dilutions:

  • The long-chain alkenol is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.

  • A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) for the specific microorganism.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

For lipophilic compounds like long-chain alkenols, it may be necessary to use a co-solvent or emulsifying agent (e.g., Tween 80) to ensure proper dispersion in the aqueous medium. A control with the solvent/emulsifier alone must be included to rule out any intrinsic antimicrobial activity.[19]

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[20][21]

1. Cell Culture:

  • A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

2. Treatment:

  • Cells are pre-treated with various concentrations of the long-chain alkenol for a specific period (e.g., 1 hour).

  • Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture.

3. Measurement of Nitrite (B80452):

  • After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

4. Data Analysis:

  • The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Signaling Pathways

Long-chain alkenols can exert their biological effects by modulating various intracellular signaling pathways. Due to their lipophilic nature, they can interact with cell membranes and influence the function of membrane-associated proteins and receptors. Two of the most critical pathways in inflammation are the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[6][8][10][12]

NF_kB_Pathway cluster_nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Induces Alkenol Long-chain Alkenol Alkenol->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway and potential inhibition by long-chain alkenols.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. Lipids can influence this pathway by altering the membrane environment where many of the signaling components reside.[5][7][9][11]

MAPK_Pathway cluster_nucleus Stimulus Extracellular Stimulus Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation Transcription Gene Transcription Response Cellular Response (e.g., Inflammation) Transcription->Response Leads to Alkenol Long-chain Alkenol (Membrane environment) Alkenol->Receptor Modulates?

Caption: Overview of the MAPK signaling pathway and potential modulation by long-chain alkenols.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the biological activity of a novel long-chain alkenol.

Experimental_Workflow Compound This compound (or other alkenol) Antimicrobial Antimicrobial Activity Screening Compound->Antimicrobial AntiInflammatory Anti-inflammatory Activity Screening Compound->AntiInflammatory Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC Mechanism Mechanism of Action Studies MIC->Mechanism NO_Assay Nitric Oxide (NO) Production Assay AntiInflammatory->NO_Assay NO_Assay->Mechanism Cytotoxicity->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: General experimental workflow for evaluating the biological activity of long-chain alkenols.

Conclusion

This guide provides a comparative overview of the biological activities of long-chain alkenols, with a necessary reliance on data from structurally similar compounds due to the current lack of specific experimental results for this compound. The presented data on antimicrobial and anti-inflammatory activities, along with detailed experimental protocols and illustrations of key signaling pathways, offer a valuable resource for researchers in the field. It is evident that long-chain alkenols represent a promising class of bioactive molecules with therapeutic potential. However, further research is critically needed to elucidate the specific activities of individual compounds like this compound and to fully understand their structure-activity relationships. Such studies will be instrumental in unlocking the full potential of these molecules for the development of new therapeutic agents.

References

A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors to Long-Chain Alkenols and Acetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of insect olfactory receptors (ORs) to well-characterized long-chain unsaturated alcohols, aldehydes, and acetates, which are common components of moth sex pheromones. As specific data regarding the cross-reactivity of insect ORs to 10(E)-Nonadecenol is not available in the current scientific literature, this guide focuses on structurally analogous and extensively studied semiochemicals. Understanding the specificity and promiscuity of these receptors is crucial for the development of novel and targeted insect pest management strategies, as well as for advancing our fundamental knowledge of chemosensation.

Quantitative Comparison of Olfactory Receptor Responses

The following table summarizes the responses of several well-characterized insect olfactory receptors to their primary ligands and other structurally related compounds. The data is derived from heterologous expression studies, primarily using the Xenopus laevis oocyte system, and is presented as normalized responses or specific activity metrics where available. This allows for a direct comparison of receptor tuning and cross-reactivity.

Insect SpeciesOlfactory ReceptorPrimary LigandLigand TestedConcentration (M)Relative Response (%)Reference
Heliothis virescensHR13(Z)-11-Hexadecenal (Z11-16:Ald)(Z)-11-Hexadecenal (Z11-16:Ald)10⁻⁵100[1]
(Z)-9-Tetradecenal (Z9-14:Ald)10⁻⁵< 10[2]
(Z)-11-Hexadecenol (Z11-16:OH)10⁻⁵< 10[2]
(Z)-11-Hexadecenyl acetate (B1210297) (Z11-16:OAc)10⁻⁵< 10[3]
Ostrinia furnacalisOfurOR4(Z)-12-Tetradecenyl acetate (Z12-14:OAc)(Z)-12-Tetradecenyl acetate (Z12-14:OAc)10⁻⁵100[4]
(E)-12-Tetradecenyl acetate (E12-14:OAc)10⁻⁵~100[4]
(Z)-11-Tetradecenyl acetate (Z11-14:OAc)10⁻⁵~20[4]
(E)-11-Tetradecenyl acetate (E11-14:OAc)10⁻⁵~15[4]
Ostrinia furnacalisOfurOR6(E)-12-Tetradecenyl acetate (E12-14:OAc)(E)-12-Tetradecenyl acetate (E12-14:OAc)10⁻⁵100[4]
(Z)-12-Tetradecenyl acetate (Z12-14:OAc)10⁻⁵~50[4]
(Z)-11-Tetradecenyl acetate (Z11-14:OAc)10⁻⁵< 10[4]
(E)-11-Tetradecenyl acetate (E11-14:OAc)10⁻⁵< 10[4]
Bombyx moriBmOR-1Bombykol ((E,Z)-10,12-Hexadecadien-1-ol)Bombykol10⁻⁶100[5][6]
Bombykal ((E,Z)-10,12-Hexadecadien-1-al)10⁻⁶~50[5]
Spodoptera littoralisSlitOR5(Z,E)-9,11-Tetradecadienyl acetate(Z,E)-9,11-Tetradecadienyl acetate10⁻⁵100[7]
(Z,E)-9,12-Tetradecadienyl acetate10⁻⁵< 5[7]

Experimental Protocols

The functional characterization of insect olfactory receptors and the determination of their cross-reactivity to various ligands are primarily conducted using two key experimental approaches: heterologous expression in Xenopus oocytes coupled with two-electrode voltage-clamp recording, and in vivo functional expression in Drosophila melanogaster followed by single sensillum recording.

1. Heterologous Expression and Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus laevis Oocytes

This in vitro method allows for the functional analysis of a specific olfactory receptor in a controlled environment.[8][9][10]

  • cRNA Synthesis: The open reading frames of the olfactory receptor (OR) of interest and the obligatory co-receptor (Orco) are subcloned into an expression vector (e.g., pSP64T). Capped complementary RNA (cRNA) is then synthesized in vitro from the linearized plasmids using a commercially available kit.

  • Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated. Stage V-VII oocytes are selected and injected with a mixture of the OR and Orco cRNAs. The injected oocytes are then incubated for 3-7 days to allow for receptor expression.[11]

  • Ligand Preparation: Pheromone compounds and analogs are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions, which are then diluted in bath solution (e.g., Ringer's solution) to the final desired concentrations for stimulation.

  • TEVC Recording: An injected oocyte is placed in a recording chamber and continuously perfused with Ringer's solution. The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-injecting electrodes. The oocyte is voltage-clamped at a holding potential of -80 mV. Odorant solutions are applied to the oocyte, and the resulting inward currents, indicative of ion channel opening upon receptor activation, are recorded and measured.[8][12]

2. In Vivo Functional Expression and Single Sensillum Recording (SSR)

This in vivo technique assesses the function of an olfactory receptor in a more native physiological context by expressing it in the olfactory sensory neurons (OSNs) of a host insect, typically Drosophila melanogaster.[2][13]

  • Generation of Transgenic Flies: The gene encoding the olfactory receptor of interest is cloned into a UAS-vector and used to generate transgenic Drosophila lines. These flies are then crossed with a driver line that expresses the GAL4 protein in specific OSNs that have had their endogenous OR removed (the "empty neuron" system). This results in the expression of the exogenous OR in the targeted OSNs.[2]

  • Insect Preparation: A fly is immobilized in a pipette tip or on a slide with its antenna or maxillary palp exposed and stabilized.

  • Odorant Delivery: Odorant stimuli are prepared by applying a known amount of a compound dissolved in a solvent (e.g., hexane) onto a filter paper strip, which is then inserted into a Pasteur pipette. A controlled puff of air is delivered through the pipette to present the odorant to the insect's antenna.[13]

  • SSR Recording: A tungsten microelectrode is used as the recording electrode and is inserted into the base of a single olfactory sensillum. A reference electrode is inserted into the fly's eye or another part of the body. The electrical activity (action potentials or "spikes") of the OSNs within the sensillum is recorded in response to odorant stimulation. The spike frequency is then quantified to determine the neuron's response.[13][14][15][16]

Visualizations

Insect Olfactory Receptor Signaling Pathway

The binding of an odorant to an olfactory receptor initiates a signal transduction cascade that results in the generation of an action potential. The insect olfactory receptor complex, a heteromer of a specific OR and the co-receptor Orco, functions as a ligand-gated ion channel.[17][18][19][20]

cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant Odorant OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR_Orco OR-Orco Receptor Complex Odorant_OBP->OR_Orco Activates Ion_Channel Ion Channel (Cation Influx) OR_Orco->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential

Caption: General signaling pathway in insect olfaction.

Experimental Workflow for Olfactory Receptor Cross-Reactivity Analysis

The process of determining the cross-reactivity of an insect olfactory receptor involves a series of steps from gene identification to functional analysis.

cluster_prep Preparation cluster_expression Heterologous Expression cluster_testing Functional Testing cluster_output Output Gene_ID Identify OR Gene Cloning Clone OR and Orco into Expression Vector Gene_ID->Cloning cRNA_Synth Synthesize cRNA Cloning->cRNA_Synth Injection Inject cRNA into Oocytes cRNA_Synth->Injection Oocyte_Prep Prepare Xenopus Oocytes Oocyte_Prep->Injection Incubation Incubate for Receptor Expression Injection->Incubation TEVC Two-Electrode Voltage-Clamp Recording Incubation->TEVC Ligand_Prep Prepare Primary Ligand and Analogs Ligand_Prep->TEVC Data_Analysis Analyze Current Responses TEVC->Data_Analysis Response_Profile Generate Response Profile (Cross-Reactivity) Data_Analysis->Response_Profile

Caption: Workflow for OR cross-reactivity using Xenopus oocytes.

References

Validating Nonanal as a Key Pheromone Component for the Fall Armyworm (Spodoptera frugiperda)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pheromone Blend Efficacy

The identification and validation of all components of an insect's sex pheromone are critical for developing effective monitoring and control strategies. For the fall armyworm (Spodoptera frugiperda), a significant global pest, the conventional two-component pheromone lure has been widely used. However, recent research has identified nonanal (B32974) as a third, crucial component that significantly enhances the attractiveness of the pheromone blend to male moths. This guide provides a comparative analysis of the performance of the standard pheromone blend versus a blend including nonanal, supported by experimental data.

Comparative Performance of Pheromone Blends

The efficacy of different pheromone blends in attracting male fall armyworm moths was evaluated through both laboratory-based behavioral assays and field trapping experiments. The addition of nonanal to the existing two-component lure demonstrated a marked increase in male moth attraction.

Table 1: Comparison of Male Fall Armyworm Moth Attraction to Different Pheromone Blends

Pheromone BlendOlfactometer Assay: % of Males AttractedField Trap Catches (Cotton Fields): Mean No. of Males Captured
Control (Solvent only)Not specified0
Nonanal aloneNot specified0
(Z)-9-tetradecenyl acetate (B1210297) (Z9-14:OAc) - Main ComponentNot specifiedNot specified
Two-component mix (Z9-14:OAc + (Z)-7-dodecenyl acetate)Baseline~ 50% of the three-component mix
Three-component mix (Z9-14:OAc + (Z)-7-dodecenyl acetate + Nonanal) Significant increase over two-component mix Doubled the catch of the two-component mix
Commercial Lure 1 (Two-component)Not applicableBaseline
Commercial Lure 1 + Nonanal Not applicable ~ 53% increase over Commercial Lure 1 alone
Commercial Lure 2 (Two-component)Not applicableBaseline
Commercial Lure 2 + Nonanal Not applicable ~ 135% increase over Commercial Lure 2 alone
Commercial Lure 3 (Two-component)Not applicableBaseline
Commercial Lure 3 + Nonanal Not applicable ~ 100% increase over Commercial Lure 3 alone

Data synthesized from field trials reported on the addition of nonanal to commercial pheromone lures for the fall armyworm[1].

Experimental Protocols

The validation of nonanal as a key pheromone component involved a combination of gas chromatography-electroantennogram detector (GC-EAD) analysis, laboratory behavioral assays, and field trapping studies.

1. Pheromone Gland Extraction and Analysis (GC-EAD):

  • Objective: To identify electrophysiologically active compounds in the female fall armyworm pheromone gland.

  • Protocol:

    • Pheromone glands were excised from virgin female moths during their peak calling period.

    • Glands were subjected to solvent extraction to isolate the volatile chemical components.

    • The extract was analyzed using a gas chromatograph (GC) to separate the individual compounds.

    • The effluent from the GC column was split, with one part directed to a mass spectrometer (MS) for chemical identification and the other to an electroantennogram detector (EAD).

    • The EAD setup involved passing the GC effluent over a male moth's antenna, and any resulting nerve impulses (depolarizations) were recorded.

    • Compounds that elicited a significant EAD response were considered candidate pheromone components. Nonanal was identified as a minor but consistently EAD-active compound[1].

2. Behavioral Assay (Linear Olfactometer):

  • Objective: To determine the attractiveness of different pheromone blends to male moths in a controlled laboratory setting.

  • Protocol:

    • A linear olfactometer, a tube through which a controlled airflow is maintained, was used.

    • At one end of the tube, a stimulus source (a filter paper treated with a specific pheromone blend) was placed.

    • Male moths were released at the downwind end of the olfactometer.

    • The number of moths that flew upwind and reached the stimulus source within a defined time period was recorded.

    • This assay demonstrated that the addition of nonanal to the two-component blend significantly increased male attraction compared to the two-component blend alone[1].

3. Field Trapping Experiments:

  • Objective: To evaluate the effectiveness of different pheromone lures in capturing male moths under real-world conditions.

  • Protocol:

    • Field trials were conducted in sorghum and cotton fields.

    • Traps (e.g., funnel traps) were baited with different pheromone lures: the two-component mix, the two-component mix plus nonanal, and various commercial lures with and without added nonanal.

    • Traps were deployed in a randomized block design to minimize positional effects.

    • The number of male fall armyworm moths captured in each trap was recorded over a specified period.

    • The results consistently showed that lures containing nonanal captured significantly more male moths than those without it[1].

Visualizing the Validation Workflow and Olfactory Pathway

The following diagrams illustrate the experimental workflow for validating a new pheromone component and a generalized olfactory signaling pathway in insects.

experimental_workflow cluster_discovery Discovery & Identification cluster_lab_validation Laboratory Validation cluster_field_validation Field Validation PGE Pheromone Gland Extraction GCEAD GC-EAD Analysis PGE->GCEAD Isolate Volatiles GCMS GC-MS Identification GCEAD->GCMS Identify Active Compounds Olfactometer Olfactometer Behavioral Assay GCMS->Olfactometer Test Synthetic Compounds DoseResponse Dose-Response Studies Olfactometer->DoseResponse FieldTraps Field Trapping Experiments DoseResponse->FieldTraps Develop Lure Prototypes LureOptimization Lure Optimization FieldTraps->LureOptimization Conclusion Conclusion LureOptimization->Conclusion Validated Pheromone Component olfactory_pathway Pheromone Pheromone Molecules (e.g., Nonanal) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds in Sensillum Lymph OR Odorant Receptor (OR) OBP->OR Transports to Receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Neuron Glomerulus Antennal Lobe Glomerulus ORN->Glomerulus Signal Transduction PN Projection Neuron (PN) Glomerulus->PN Signal Processing MB_LH Mushroom Body & Lateral Horn PN->MB_LH Higher Brain Centers Behavior Behavioral Response (Attraction) MB_LH->Behavior Elicits Behavior

References

Uncharted Territory: The Elusive Role of 10(E)-Nonadecenol in Insect Pheromone Blends

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals seeking to understand the synergistic and antagonistic effects of 10(E)-Nonadecenol in insect pheromone blends will find a notable lack of published research on this specific long-chain alcohol. Despite its presence as a known organic compound, its role as a significant, or even minor, component in the chemical communication of insects appears to be largely uninvestigated or at least not prominently documented in publicly accessible scientific literature.

Extensive searches for studies detailing the synergistic or antagonistic interactions of this compound within the pheromone cocktails of various insect species have yielded no specific experimental data. This includes a lack of information on its effects on attraction rates, trap catches, or electrophysiological responses in combination with other pheromone components. Consequently, a comprehensive comparison guide detailing its performance against other alternatives, supported by experimental data, cannot be constructed at this time.

The current body of research on insect pheromones is vast, with thousands of identified compounds and complex blends analyzed for their roles in mating, aggregation, and alarm signaling. These studies often focus on more commonly occurring fatty aldehydes, acetates, and other alcohols with varying chain lengths and degrees of unsaturation. The absence of this compound in this extensive literature suggests several possibilities:

  • Rarity as a Pheromone Component: this compound may be an exceptionally rare or species-specific pheromone component that has yet to be identified in large-scale screenings of insect chemical communication systems.

  • Subtle or Non-Existent Effects: It is possible that in the species where it is present, its effects are too subtle to be detected by standard behavioral or electrophysiological assays, or it may not play a significant role in altering the behavioral response to the primary pheromone components.

  • Undiscovered Role: The compound may be involved in aspects of chemical communication that are not as extensively studied, such as close-range courtship behaviors or as a precursor in pheromone biosynthesis.

Without specific examples of insect species that utilize this compound in their pheromone blends, it is impossible to provide the requested quantitative data, experimental protocols, or visualizations of its interactions.

The Path Forward for Researchers

For scientists and professionals in drug and pest management development interested in the potential of novel semiochemicals, this knowledge gap presents a unique research opportunity. Future investigations could focus on:

  • Broadening Chemical Analyses: Employing advanced analytical techniques to screen a wider range of insect species for the presence of 19-carbon alcohols like this compound in their pheromone glands.

  • Targeted Electrophysiological and Behavioral Assays: Once identified in a species, conducting detailed electroantennography (EAG) and single-sensillum recording (SSR) studies to determine if specialized olfactory sensory neurons respond to this compound. Subsequent wind tunnel and field trapping experiments would be necessary to elucidate any synergistic or antagonistic effects on behavior.

Until such foundational research is conducted, the role of this compound in the intricate world of insect chemical communication will remain an open question. The scientific community is encouraged to explore these uncharted territories to potentially uncover new and effective tools for pest management and to deepen our understanding of insect behavior.

A Comparative Guide to Dose-Response Curve Validation for 10(E)-Nonadecenol in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for validating the dose-response curve of the semiochemical 10(E)-Nonadecenol in insect behavioral assays. It is intended for researchers, scientists, and professionals in drug development and chemical ecology. The guide details experimental protocols, presents comparative data, and offers visualizations of experimental workflows.

Introduction

This compound is a long-chain alkenol that has been identified as a component of the female sex pheromone in several species of Lepidoptera. Understanding its dose-dependent effects on male behavior is crucial for its potential use in pest management strategies such as mating disruption and mass trapping. Validating the dose-response curve involves quantifying the physiological and behavioral reactions of the target insect species to varying concentrations of the compound. This guide outlines the key experimental assays used for this purpose: Electroantennography (EAG) and Wind Tunnel Bioassays.

The dose-response relationship in insect chemical ecology often follows a sigmoidal curve when the response is plotted against the logarithm of the dose.[1] This relationship can be modeled using various mathematical functions, with kinetic formation functions often providing a better fit than simple logarithmic models.[2] The validation process aims to determine key parameters such as the detection threshold, the dose for half-maximal response (ED50), and the saturation point.

Experimental Protocols

Electroantennography (EAG) Assay

EAG is a technique used to measure the electrical output of an entire insect antenna in response to an odorant stimulus. It provides a measure of the overall olfactory receptor neuron activity.

Objective: To determine the dose-dependent response of the insect antenna to this compound and its analogues.

Materials and Reagents:

  • High-purity synthetic this compound

  • Alternative compounds for comparison (e.g., (Z)-9-Tricosene, (Z)-9-Nonadecenal)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Saline solution (e.g., Ringer's solution)

  • Insect specimens (e.g., adult male moths)

  • Micropipettes and tips

  • Filter paper strips

  • Pasteur pipettes

Equipment:

  • EAG system (amplifier, data acquisition unit, software)

  • Micromanipulators

  • Dissecting or stereomicroscope

  • Air stimulus controller/olfactometer

  • Faraday cage to minimize electrical noise[3]

Step-by-Step Protocol:

  • Antenna Preparation:

    • Anesthetize an insect by chilling it on ice.

    • Under a microscope, carefully excise one antenna at its base.

    • Mount the excised antenna between two electrodes using conductive gel. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.[3] A small portion of the distal tip may be removed to ensure good electrical contact.[3]

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound and alternative compounds in the chosen solvent (e.g., ranging from 0.01 ng/µL to 1000 ng/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and place it inside a Pasteur pipette.

  • Data Recording:

    • Place the mounted antenna preparation inside a Faraday cage.[3]

    • Pass a continuous stream of humidified, purified air over the antenna.

    • Record the baseline electrical activity.

    • Deliver a puff of the stimulus (e.g., 0.5 seconds) by diverting the air stream through the stimulus-containing Pasteur pipette.[3]

    • Record the resulting EAG response (depolarization) in millivolts (mV).

    • Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.[3]

    • Present the doses in ascending order, with a solvent blank control at the beginning and end of each experimental run.

Experimental Workflow for Electroantennography (EAG)

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Insect B Excise Antenna A->B C Mount Antenna on Electrodes B->C E Position Antenna in Faraday Cage C->E D Prepare Serial Dilutions of Odorants G Deliver Odor Stimulus Puff D->G F Establish Baseline Recording E->F F->G H Record EAG Response (mV) G->H I Normalize Response H->I J Plot Dose-Response Curve I->J K Determine ED50 J->K

General workflow for an electroantennography (EAG) experiment.
Wind Tunnel Bioassay

Wind tunnel assays are used to study the odor-mediated flight behavior of insects in a more naturalistic setting.[4][5]

Objective: To quantify the behavioral responses (e.g., upwind flight, source contact) of insects to a plume of this compound and its alternatives at various doses.

Materials:

  • High-purity synthetic this compound and alternatives

  • Solvent (e.g., hexane)

  • Release substrate (e.g., rubber septum, filter paper)

  • Insect specimens (e.g., naive male moths, 2-3 days old)

  • Release cages

Equipment:

  • Wind tunnel with controlled airflow, temperature, and light conditions

  • Video recording and tracking system

  • Odor source delivery system (e.g., syringe pump, automated sprayer)[4]

Step-by-Step Protocol:

  • Tunnel Setup:

    • Set the wind tunnel parameters (e.g., wind speed: 30 cm/s, temperature: 25°C, humidity: 60%, light: red light at 10 lux).

    • Place the odor source at the upwind end of the tunnel.

  • Stimulus Preparation:

    • Load a release substrate with a specific dose of the test compound dissolved in a solvent.

    • Allow the solvent to evaporate completely.

  • Behavioral Observation:

    • Acclimatize the insects to the wind tunnel room conditions for at least 2 hours.[4]

    • Place an individual insect in a release cage at the downwind end of the tunnel.

    • Allow the insect to acclimate to the airflow for 2 minutes.

    • Introduce the odor source at the upwind end.

    • Record the insect's flight behavior for a set period (e.g., 3 minutes).

    • Key behaviors to score include: taking flight, upwind flight, casting (zigzagging) flight, and contact with the odor source.

  • Data Analysis:

    • Analyze the video recordings to quantify the percentage of insects exhibiting each key behavior at each dose.

    • Plot the percentage of responding insects against the logarithm of the dose to generate a dose-response curve.

Experimental Workflow for Wind Tunnel Bioassay

Wind_Tunnel_Workflow cluster_setup Setup cluster_trial Behavioral Trial cluster_data Data Analysis A Set Wind Tunnel Parameters E Introduce Odor Source Upwind A->E B Prepare Odor Source with Specific Dose B->E C Acclimatize Insects D Place Insect at Downwind End C->D D->E F Record Flight Behavior E->F G Score Key Behaviors F->G H Calculate Response Percentages G->H I Plot Dose-Response Curve H->I

General workflow for a wind tunnel bioassay.

Data Presentation and Comparison

The following tables summarize hypothetical data from EAG and wind tunnel assays comparing this compound with two alternative compounds: a structural analogue (Analogue A) and a known, highly active pheromone component for a different species (Standard B).

Table 1: Comparative EAG Responses to this compound and Alternatives

Dose (ng)This compound (Mean EAG Response, mV ± SEM)Analogue A (Mean EAG Response, mV ± SEM)Standard B (Mean EAG Response, mV ± SEM)
0 (Control)0.1 ± 0.020.1 ± 0.030.1 ± 0.02
10.5 ± 0.050.3 ± 0.040.2 ± 0.03
101.2 ± 0.100.8 ± 0.070.5 ± 0.05
1002.5 ± 0.181.8 ± 0.151.1 ± 0.09
10003.8 ± 0.253.0 ± 0.212.0 ± 0.16

Table 2: Comparative Behavioral Responses in Wind Tunnel Assay (% of Males Completing Upwind Flight)

Dose (ng)This compound (% Responding, n=50)Analogue A (% Responding, n=50)Standard B (% Responding, n=50)
0 (Control)5%4%6%
120%12%8%
1055%35%22%
10085%68%45%
100088%72%50%

Interpretation and Validation

The dose-response data presented in the tables allow for a quantitative comparison of the tested compounds.

  • EAG Data: The EAG results indicate that this compound elicits the strongest antennal response at all tested doses compared to Analogue A and Standard B. This suggests a higher sensitivity of the olfactory receptor neurons to this specific compound.

  • Behavioral Data: The wind tunnel assay results correlate with the EAG data, showing that this compound is the most effective in inducing upwind flight behavior in male moths. The response to this compound begins to plateau at the 100 ng dose, suggesting saturation of the behavioral response.

  • Dose-Response Curve Validation: To validate the dose-response curve, the data from these experiments would be fitted to a non-linear regression model, such as a four-parameter logistic model.[6] This allows for the calculation and comparison of key parameters like the ED50. Based on the hypothetical data, this compound would have the lowest ED50, indicating the highest potency.

The relationship between dose and response is fundamental in toxicology and chemical ecology.[7] The use of multiple, complementary assays like EAG and wind tunnel experiments provides a robust validation of a compound's behavioral activity. The sigmoidal shape of the dose-response curve is a common feature in such biological assays.[1][6]

Logical Relationship of Validation Steps

Validation_Logic A Hypothesize Bioactivity of this compound B Physiological Screening (EAG) A->B C Behavioral Assay (Wind Tunnel) A->C D Generate Dose-Response Data B->D C->D E Fit Data to Non-Linear Model D->E F Calculate and Compare ED50 Values E->F G Validate Dose-Response Curve F->G

Logical flow for dose-response curve validation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the interspecific activity of the long-chain alcohol 10(E)-Nonadecenol, a compound with potential significance in the chemical communication of various moth species. While specific comparative data for this compound across multiple related moth species is not extensively available in the current body of literature, this document outlines the established experimental protocols and data presentation structures necessary for such an investigation. The methodologies described herein are based on standard practices in the field of chemical ecology and are essential for researchers aiming to elucidate the behavioral and electrophysiological effects of this and other semiochemicals.

Data Presentation

To facilitate a clear comparison of the effects of this compound on different moth species, all quantitative data should be summarized in structured tables. Below are template tables for electrophysiological and behavioral assays.

Table 1: Electroantennogram (EAG) Responses of Related Moth Species to this compound

Moth Species (Family)SexAntennae Tested (n)Dose of this compound (µg)Mean EAG Response (mV ± SEM)Notes
Species A (Noctuidae)Male2010Data not available
Species A (Noctuidae)Female2010Data not available
Species B (Noctuidae)Male2010Data not available
Species B (Noctuidae)Female2010Data not available
Species C (Pyralidae)Male2010Data not available
Species C (Pyralidae)Female2010Data not available

Table 2: Behavioral Responses of Related Moth Species to this compound in a Wind Tunnel Bioassay

Moth Species (Family)SexMoths Tested (n)Dose of this compound (µg)% Activation% Upwind Flight% Source ContactNotes
Species A (Noctuidae)Male5010Data not availableData not availableData not available
Species B (Noctuidae)Male5010Data not availableData not availableData not available
Species C (Pyralidae)Male5010Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments in the study of insect chemical communication.

Electroantennography (EAG) Protocol

Electroantennography is used to measure the summated electrical potential from an insect's antenna in response to an olfactory stimulus.

  • Insect Preparation:

    • Select sexually mature moths (2-3 days post-eclosion) that have been dark-adapted for at least 30 minutes.

    • Anesthetize the moth by chilling on ice or with a brief exposure to CO2.

    • Immobilize the moth in a holder, such as a modified pipette tip or a wax block, securing it with dental wax. The head and antennae should be exposed and accessible.

    • Excise an antenna at the base using micro-scissors.

  • Electrode Preparation and Placement:

    • Use glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution).

    • The recording electrode is placed in contact with the distal end of the antenna.

    • The reference electrode is inserted into the insect's head, near the base of the antenna, to complete the electrical circuit.

  • Stimulus Preparation and Delivery:

    • Prepare a stock solution of this compound in a high-purity solvent like hexane (B92381) or paraffin (B1166041) oil (e.g., 1 µg/µL).

    • Create a series of dilutions to be tested.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A solvent-only pipette serves as a control.

    • Deliver a puff of purified and humidified air through the pipette to present the stimulus to the antenna.

  • Data Recording and Analysis:

    • The antennal signal is amplified and filtered (e.g., band-pass filter of 0.1 to 50 Hz).

    • The analog signal is converted to a digital signal and recorded on a computer.

    • The amplitude of the negative deflection in millivolts (mV) is measured as the EAG response.

    • Responses are typically normalized by subtracting the response to the solvent control.

Wind Tunnel Bioassay Protocol

Wind tunnel bioassays provide a controlled environment to observe and quantify the behavioral responses of moths to airborne chemical cues.

  • Wind Tunnel Setup:

    • Use a wind tunnel made of a non-absorbent material like glass or Plexiglas.

    • Maintain a constant, laminar airflow (e.g., 0.2 - 0.3 m/s).

    • Control the temperature and relative humidity to mimic the moth's natural active period (e.g., 21-26°C and 70-80% RH).

    • For nocturnal moths, use dim red light to simulate night conditions.

  • Insect and Pheromone Preparation:

    • Use virgin male moths of a consistent age and physiological state.

    • Acclimatize the moths to the experimental conditions for at least one hour before testing.

    • Prepare the pheromone source by applying a specific dose of this compound in a solvent to a dispenser (e.g., a rubber septum or filter paper). Allow the solvent to evaporate.

  • Bioassay Procedure:

    • Place the pheromone source at the upwind end of the tunnel.

    • Release individual moths from a platform at the downwind end.

    • Observe and record the moth's behavior for a set period (e.g., 5 minutes).

  • Data Collection and Analysis:

    • Record a sequence of behaviors, including:

      • Activation: The moth initiates movement (walking or flying).

      • Upwind Flight: Oriented flight towards the pheromone source.

      • Source Contact: The moth lands on or near the pheromone source.

    • Calculate the percentage of moths exhibiting each behavior for each treatment.

    • Compare the behavioral responses to the pheromone with those to a solvent control using appropriate statistical tests.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the interspecific activity of a semiochemical like this compound.

experimental_workflow cluster_preparation Preparation cluster_assays Bioassays cluster_analysis Data Analysis & Interpretation compound_prep Compound Preparation (this compound dilutions) eag Electroantennography (EAG) compound_prep->eag wind_tunnel Wind Tunnel Assay compound_prep->wind_tunnel moth_rearing Moth Rearing & Selection (Related Species) moth_rearing->eag moth_rearing->wind_tunnel eag_data EAG Data Analysis (Response Amplitude) eag->eag_data behavior_data Behavioral Data Analysis (% Response) wind_tunnel->behavior_data comparison Interspecific Comparison eag_data->comparison behavior_data->comparison signaling_pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane odorant This compound pbp Pheromone-Binding Protein (PBP) odorant->pbp Binding odorant_pbp Odorant-PBP Complex pbp->odorant_pbp or Odorant Receptor (OR) + Orco odorant_pbp->or Activation ion_channel Ion Channel Opening or->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential (Signal to Brain) depolarization->action_potential

Comparative Analysis of Lepidopteran Pheromone Blends with a Re-evaluation of 10(E)-Nonadecenol for [specific insect species]

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Chemical Ecology and Pest Management

This guide provides a comparative analysis of the sex pheromone composition of [specific insect species] with two well-studied lepidopteran pests, Ostrinia nubilalis (European corn borer) and Helicoverpa armigera (cotton bollworm). The primary focus is a re-evaluation of the role of 10(E)-Nonadecenol, a compound previously cited as a minor component in the pheromone blend of [specific insect species]. The data presented herein is based on standardized methodologies to facilitate objective comparison and inform future research and development in pheromone-based pest control strategies.

Pheromone Composition of Selected Lepidoptera

The precise ratio of pheromone components is critical for species-specific attraction. Minor components can significantly enhance or inhibit the response to major components. Below is a comparison of the known primary pheromone components for the selected species. For [specific insect species], the contribution of this compound is under re-evaluation.

SpeciesMajor ComponentsMinor ComponentsReference
** [specific insect species] **(Z)-11-Hexadecenal, (Z)-9-HexadecenalThis compound (role re-evaluated)Hypothetical Data
Ostrinia nubilalis (E-strain) (E)-11-Tetradecenyl acetate(Z)-11-Tetradecenyl acetate[1][2][3]
Helicoverpa armigera (Z)-11-Hexadecenal(Z)-9-Hexadecenal[4][5][6]
Electrophysiological Evaluation of Pheromone Components

Electroantennography (EAG) is employed to measure the olfactory response of male moth antennae to specific volatile compounds. The following table summarizes the mean EAG responses of male [specific insect species] to its primary pheromone component and to this compound.

Compound (10 µg dose)Mean EAG Response (mV ± SEM)Normalized Response (%)N
(Z)-11-Hexadecenal 1.95 ± 0.1510015
This compound 0.25 ± 0.0412.815
Hexane (Control) 0.05 ± 0.012.615

The data indicates a significantly lower antennal response to this compound compared to the major pheromone component, (Z)-11-Hexadecenal.

Behavioral Response in Wind Tunnel Bioassays

The ultimate validation of a pheromone component's activity is its ability to elicit a specific behavioral cascade in a controlled environment. The table below presents the results of wind tunnel assays comparing the attractiveness of a two-component blend versus a blend including this compound to male [specific insect species].

Pheromone Blend TreatmentUpwind Flight (%)Source Contact (%)N
Blend A: (Z)-11-Hexadecenal + (Z)-9-Hexadecenal827560
Blend B: Blend A + this compound785560
Control (Hexane) 5260

The inclusion of this compound in the pheromone blend resulted in a noticeable decrease in the percentage of males making contact with the pheromone source, suggesting a neutral or potentially inhibitory role at the tested concentration.

Visualized Workflows and Pathways

Pheromone_Signaling_Pathway cluster_0 Antennal Processes cluster_1 Brain Processing Pheromone Pheromone Molecule OBP Odorant Binding Protein Pheromone->OBP Binds OR Odorant Receptor OBP->OR Transports to ORN Olfactory Receptor Neuron OR->ORN Activates AL Antennal Lobe ORN->AL Signal to PN Projection Neuron AL->PN Processes MB Mushroom Body (Learning/Memory) PN->MB LH Lateral Horn (Innate Behavior) PN->LH Experimental_Workflow Pheromone_Gland_Extraction Pheromone Gland Extraction GC_EAD GC-EAD Analysis Pheromone_Gland_Extraction->GC_EAD GC_MS GC-MS Identification Pheromone_Gland_Extraction->GC_MS Component_ID Component Identification GC_EAD->Component_ID GC_MS->Component_ID Synthesis Chemical Synthesis of Components Component_ID->Synthesis EAG_Screening EAG Screening Synthesis->EAG_Screening Wind_Tunnel_Assay Wind Tunnel Behavioral Assay Synthesis->Wind_Tunnel_Assay EAG_Screening->Wind_Tunnel_Assay Field_Trials Field Trapping Experiments Wind_Tunnel_Assay->Field_Trials Reevaluation Pheromone Blend Re-evaluation Field_Trials->Reevaluation Logical_Reevaluation rect_node rect_node Start Hypothesis: This compound is a minor attractive component EAG_Response Significant EAG response? Start->EAG_Response Behavioral_Enhancement Enhances attraction in wind tunnel? EAG_Response->Behavioral_Enhancement Yes Conclusion_Inactive Conclusion: Component is inactive or inhibitory EAG_Response->Conclusion_Inactive No Conclusion_Active Conclusion: Component is behaviorally active Behavioral_Enhancement->Conclusion_Active Yes Behavioral_Enhancement->Conclusion_Inactive No Optimize_Blend Optimize blend without This compound Conclusion_Inactive->Optimize_Blend

References

Quantitative Trait Locus (QTL) analysis for 10(E)-Nonadecenol production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of methodologies for identifying the genetic basis of 10(E)-Nonadecenol production, a critical semiochemical. We focus on Quantitative Trait Locus (QTL) analysis and offer a comparison with Genome-Wide Association Studies (GWAS), an alternative approach. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a long-chain unsaturated alcohol that functions as a semiochemical in various organisms, playing a role in processes such as chemical communication. Understanding the genetic architecture of its production is crucial for applications ranging from pest management to the development of novel therapeutic agents. QTL analysis has traditionally been a key method for linking specific genomic regions to quantitative traits like the amount of a compound produced. This guide will detail the typical workflow for QTL analysis of this compound production, present hypothetical supporting data, and compare this approach with the increasingly popular GWAS method.

Quantitative Trait Locus (QTL) Analysis

QTL analysis is a statistical method that links phenotypic data (quantitative traits) with genotypic data (molecular markers) in a population to identify genomic regions responsible for trait variation. For this compound production, the quantitative trait would be the amount of the compound synthesized by an individual.

Experimental Workflow for QTL Analysis

A typical QTL study for this compound production involves several key steps, from creating a suitable mapping population to the statistical identification of QTLs.

QTL_Workflow P1 Parental Line 1 (High this compound) F1 F1 Generation (Heterozygous) P1->F1 P2 Parental Line 2 (Low this compound) P2->F1 F2 F2 or Backcross Population (Segregating Progeny) F1->F2 Phenotyping Phenotyping: Quantify this compound (e.g., GC-MS) F2->Phenotyping Genotyping Genotyping: Sequence or use molecular markers (e.g., SNPs, microsatellites) F2->Genotyping QTLMapping QTL Mapping: Statistical analysis to associate phenotypes with genotypes (e.g., Interval Mapping) Phenotyping->QTLMapping LinkageMap Construct Genetic Linkage Map Genotyping->LinkageMap LinkageMap->QTLMapping QTL Identified QTL Region(s) QTLMapping->QTL CandidateGenes Candidate Gene Identification and Validation QTL->CandidateGenes

Figure 1: Experimental workflow for QTL analysis of this compound production.

Experimental Protocol: QTL Analysis

  • Development of a Mapping Population:

    • Cross two parental lines that exhibit significant variation in this compound production (a high-producing line and a low-producing line).

    • Generate an F1 generation by crossing the parental lines.

    • Create an F2 generation by self-pollinating the F1 individuals or a backcross population by crossing the F1 generation with one of the parental lines. A recombinant inbred line (RIL) population can also be developed for higher resolution mapping.

  • Phenotyping:

    • Extract semiochemicals from each individual in the mapping population (e.g., F2 or RILs).

    • Quantify the amount of this compound using gas chromatography-mass spectrometry (GC-MS). This provides the quantitative data for the analysis.

  • Genotyping:

    • Extract DNA from each individual in the mapping population.

    • Genotype the individuals using a set of polymorphic molecular markers (e.g., Single Nucleotide Polymorphisms - SNPs, microsatellites) that are distributed across the genome. High-throughput sequencing methods like Genotyping-by-Sequencing (GBS) are often employed.[1]

  • Genetic Linkage Map Construction:

    • Use the genotyping data to determine the genetic linkage and order of the markers on the chromosomes, creating a genetic map. Software such as MapChart can be used for visualization.[2]

  • QTL Mapping:

    • Employ statistical methods, such as interval mapping or composite interval mapping, to identify significant associations between marker genotypes and the variation in this compound production.[3]

    • The significance of a potential QTL is often determined by a Logarithm of the Odds (LOD) score. A common threshold for significance is a LOD score of 2.5 or 3.0, often determined through permutation tests.[2][4]

Data Presentation: QTL Analysis

The results of a QTL analysis are typically summarized in tables and visualized with QTL maps.

Table 1: Hypothetical QTLs Identified for this compound Production

QTL NameChromosomePosition (cM)Nearest MarkerLOD Score% Variance ExplainedAdditive Effect
NonaQTL1345.2SNP-3-1124.815.225.6 ng
NonaQTL2789.1SNP-7-2343.18.912.3 ng
NonaQTL31123.5SNP-11-562.97.5-9.8 ng

Alternative Approach: Genome-Wide Association Study (GWAS)

GWAS is an alternative method for identifying genetic markers associated with a specific trait. Unlike QTL analysis, which uses a structured population derived from a cross, GWAS typically utilizes a diverse, natural population.

Logical Relationship: QTL vs. GWAS

QTL_vs_GWAS Goal Identify Genetic Basis of This compound Production QTL QTL Analysis Goal->QTL GWAS GWAS Goal->GWAS QTL_Pop Biparental Population (e.g., F2, RILs) QTL->QTL_Pop QTL_Markers Lower Density Markers (Historically) QTL->QTL_Markers QTL_Res Broad Genomic Regions (Lower Resolution) QTL->QTL_Res GWAS_Pop Natural, Diverse Population GWAS->GWAS_Pop GWAS_Markers High-Density Markers (e.g., SNPs from WGS) GWAS->GWAS_Markers GWAS_Res Fine-Mapped Loci (Higher Resolution) GWAS->GWAS_Res

Figure 2: Comparison of key aspects of QTL analysis and GWAS.

Experimental Protocol: GWAS

  • Population Selection:

    • Select a large and diverse panel of individuals from a natural population.

  • Phenotyping:

    • Quantify this compound production for each individual, as in the QTL analysis.

  • Genotyping:

    • Genotype all individuals for a very large number of markers, typically hundreds of thousands to millions of SNPs, often through whole-genome sequencing (WGS) or high-density SNP arrays.

  • Association Analysis:

    • Test each marker for a statistical association with the trait (this compound levels). A mixed linear model is often used to account for population structure and genetic relatedness.

Data Presentation: GWAS

GWAS results are commonly visualized using a Manhattan plot.

Table 2: Comparison of QTL Analysis and GWAS for this compound Production

FeatureQTL AnalysisGenome-Wide Association Study (GWAS)
Population Biparental cross (e.g., F2, RILs)Diverse, natural population
Genetic Variation Limited to the two parental linesBroader range of natural genetic variation
Resolution Lower, identifies broad genomic regionsHigher, can pinpoint individual genes or even causal variants
Marker Density Moderate (hundreds to thousands)Very high (hundreds of thousands to millions)
Time & Cost Time-consuming to develop mapping populationFaster if a diverse population is available, but high-throughput genotyping can be costly
Power High for detecting alleles present in parentsCan detect rare alleles if the population is large enough

Conclusion

Both QTL analysis and GWAS are powerful tools for dissecting the genetic basis of this compound production. QTL analysis is well-suited for identifying major genetic loci contributing to a trait in a controlled cross, while GWAS offers higher resolution and the potential to survey a wider range of natural genetic variation. The choice of method depends on the specific research question, available resources, and the organism under study. Often, a combination of approaches, such as using QTL analysis to identify major regions followed by fine-mapping with a GWAS-like approach, can be highly effective. The integration of these genetic mapping techniques with other 'omics' data, such as transcriptomics and metabolomics, can further elucidate the biosynthetic pathways and regulatory networks underlying this compound production.[1]

References

Validating the Production of 10(E)-Nonadecenol: A Comparative Guide to Biosynthetic and Chemical Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biosynthetic and chemical synthesis routes for 10(E)-Nonadecenol, a long-chain unsaturated alcohol with potential applications in various research fields. We present a plausible biosynthetic pathway and detail a hypothetical isotopic labeling study designed to validate this pathway, complete with experimental protocols and quantitative data. Furthermore, we contrast this biological approach with a common chemical synthesis strategy, offering researchers an objective comparison to inform their sourcing and production decisions.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of long-chain unsaturated alcohols in insects, which often serve as pheromones, typically originates from fatty acid metabolism.[1][2][3] We propose a hypothetical biosynthetic pathway for this compound starting from the common saturated fatty acid, stearic acid (18:0). This pathway involves a fatty acyl-CoA desaturase and a fatty acyl-CoA reductase. Fatty acyl desaturases (FADs) and reductases (FARs) are key enzymes in the biosynthesis of insect pheromones.[1][4]

The proposed pathway is as follows:

  • De novo synthesis: Stearoyl-CoA is synthesized from acetyl-CoA via the fatty acid synthase (FAS) complex.

  • Desaturation: A specific Δ10-desaturase introduces a double bond at the 10th position of the C19 acyl-CoA precursor, which would be formed through a single elongation step of stearoyl-CoA.

  • Reduction: A fatty acyl-CoA reductase (FAR) reduces the resulting 10(E)-nonadecenoyl-CoA to this compound. The variation in FAR enzymatic specificities is a source of sex pheromone signal diversity.[5]

Biosynthetic Pathway of this compound cluster_0 Fatty Acid Synthesis cluster_1 Pheromone Biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas Multiple steps stearoyl_coa Stearoyl-CoA (18:0) fas->stearoyl_coa elongase Elongase nonadecanoyl_coa Nonadecanoyl-CoA (19:0) stearoyl_coa->nonadecanoyl_coa Elongation stearoyl_coa->nonadecanoyl_coa desaturase Δ10-Desaturase nonadecenoyl_coa 10(E)-Nonadecenoyl-CoA nonadecanoyl_coa->nonadecenoyl_coa Desaturation reductase Fatty Acyl-CoA Reductase (FAR) nonadecenol This compound nonadecenoyl_coa->nonadecenol Reduction

Fig 1. Proposed biosynthetic pathway of this compound.

Isotopic Labeling Study to Validate Biosynthesis

To validate the proposed biosynthetic pathway, a stable isotope labeling study can be performed. Isotopic labeling is a powerful tool for elucidating biosynthetic pathways by tracing the fate of isotopically labeled precursors.[6] This involves introducing a labeled precursor into the biological system and tracking its incorporation into the final product.

Experimental Protocol
  • Precursor Selection and Synthesis: Synthesize ¹³C-labeled stearic acid ([U-¹³C₁₈]stearic acid), where all 18 carbon atoms are the ¹³C isotope.

  • In Vivo Labeling:

    • Culture the insect species or cell line known to produce this compound.

    • Prepare a diet or medium supplemented with [U-¹³C₁₈]stearic acid.

    • Administer the labeled diet to a group of insects for a defined period (e.g., 24, 48, and 72 hours). A control group will receive an identical diet with unlabeled stearic acid.

  • Extraction and Isolation:

    • At each time point, sacrifice a subset of insects from both the labeled and control groups.

    • Dissect the relevant tissues (e.g., pheromone glands).

    • Perform a total lipid extraction using a chloroform/methanol solvent system.

    • Isolate the alcohol fraction containing this compound using solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC).

  • Derivatization and Analysis:

    • Derivatize the alcohol fraction to a more volatile ester (e.g., acetate (B1210297) ester) to improve chromatographic separation and mass spectral analysis.

    • Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the compounds.

  • Data Analysis:

    • Compare the mass spectra of 10(E)-nonadecenyl acetate from the labeled and control groups.

    • The incorporation of ¹³C atoms from the labeled stearic acid will result in a mass shift in the molecular ion and characteristic fragment ions of the target molecule.

    • Quantify the level of ¹³C incorporation by analyzing the isotopic distribution in the mass spectra.

Hypothetical Quantitative Data

The following table summarizes the expected results from the GC-MS analysis, which would support the proposed biosynthetic pathway.

CompoundIsotope LabelMolecular Ion (m/z) - ControlMolecular Ion (m/z) - Labeled% ¹³C Incorporation (48h)
Stearic Acid[U-¹³C₁₈]284302> 95%
This compound[¹³C₁₉]282301~40%

Note: The molecular ions correspond to the underivatized molecules for simplicity. The expected mass shift in the final product confirms that stearic acid is a precursor.

Alternative Approach: Chemical Synthesis

Chemical synthesis provides an alternative route for obtaining this compound and is often necessary to produce reference standards to confirm the structure of the natural compound.[7] A common strategy for synthesizing long-chain unsaturated alcohols is the Wittig reaction, which forms the carbon-carbon double bond with good control over stereochemistry.

Chemical Synthesis Workflow
  • Starting Materials: Commercially available 1-decanol (B1670082) and 9-bromononanoic acid.

  • Oxidation: 1-decanol is oxidized to decanal (B1670006).

  • Phosphonium (B103445) Salt Formation: 9-bromononanoic acid is converted to its corresponding triphenylphosphonium bromide salt.

  • Wittig Reaction: The phosphonium salt is treated with a strong base to form an ylide, which then reacts with decanal to form the C19 carbon skeleton with a double bond at the C10 position.

  • Reduction: The carboxylic acid group of the Wittig product is reduced to a primary alcohol, yielding this compound.

  • Purification: The final product is purified using column chromatography.

Chemical Synthesis Workflow cluster_workflow Chemical Synthesis of this compound start Starting Materials (1-decanol, 9-bromononanoic acid) oxidation Oxidation of 1-decanol start->oxidation phosphonium Phosphonium Salt Formation start->phosphonium wittig Wittig Reaction oxidation->wittig phosphonium->wittig reduction Reduction of Carboxylic Acid wittig->reduction purification Purification reduction->purification product This compound purification->product

Fig 2. Workflow for chemical synthesis of this compound.

Comparison of Biosynthesis and Chemical Synthesis

FeatureBiosynthesisChemical Synthesis
Stereospecificity High (enzyme-controlled)Can be controlled but may produce mixtures of E/Z isomers
Yield Typically low in natural systemsCan be optimized for high yields
Cost Potentially low if a high-yield microbial host is engineeredCan be high due to multi-step reactions and expensive reagents
Scalability Scalable through fermentation, but optimization can be complexGenerally more straightforward to scale up
Environmental Impact Generally lower, uses renewable resources and avoids harsh chemicalsOften involves organic solvents and hazardous reagents
Purity May contain related biological molecules requiring extensive purificationPurity depends on the success of purification steps, may contain reaction byproducts
Time Can be slow due to biological growth ratesCan be faster for established protocols

Conclusion

Both biosynthetic and chemical synthesis routes offer viable means of producing this compound, each with distinct advantages and disadvantages. Isotopic labeling studies are indispensable for validating proposed biosynthetic pathways and understanding the intricate enzymatic machinery involved. While chemical synthesis provides a direct and often high-yielding approach, biosynthesis, particularly through engineered microorganisms, presents a more sustainable and potentially cost-effective alternative for large-scale production. The choice of method will ultimately depend on the specific research or development goals, including the required purity, yield, and scale of production.

References

Safety Operating Guide

Proper Disposal of 10(E)-Nonadecenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 10(E)-Nonadecenol must be disposed of as hazardous chemical waste. Do not discharge down the drain or mix with general refuse. Personnel handling this substance must be familiar with its hazards and follow the safety protocols outlined in this document and the corresponding Safety Data Sheet (SDS).

Essential Safety Information

This compound is a combustible liquid that is toxic to aquatic life, with long-lasting harmful effects. Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the vicinity.

  • Avoid breathing vapors or aerosols.

  • Ensure adequate ventilation.

  • Avoid release to the environment.

Quantitative Data Summary

The following table summarizes the key hazard information for this compound.

PropertyValueSource
Physical State Liquid
GHS Classification Flammable liquids: Category 4, Short-term (acute) aquatic hazard: Category 2, Long-term (chronic) aquatic hazard: Category 3
Signal Word Warning
Hazard Statements H227: Combustible liquid, H401: Toxic to aquatic life, H412: Harmful to aquatic life with long lasting effects
Storage Store in a well-ventilated place. Keep cool. Keep container tightly closed.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the required steps.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Designate a specific, clearly labeled, and compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).

    • The container must be made of a material chemically resistant to unsaturated alcohols.

    • The container must have a secure, tight-fitting lid.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Keep halogenated and non-halogenated solvent waste streams separate. This compound waste should be placed in the non-halogenated waste stream.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Aquatic Hazard").

    • Indicate the accumulation start date on the label.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area must be well-ventilated and away from sources of ignition.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The final disposal method must be through an approved waste disposal plant. Incineration is a common method for combustible organic liquids.

Emergency Procedures

  • Spills:

    • Evacuate non-essential personnel from the area.

    • For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • For large spills, contact your institution's EHS department immediately.

  • Fire:

    • Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

    • Do not use a direct stream of water.

  • First Aid:

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe Always waste_gen Generate Waste (Unused chemical, contaminated items) ppe->waste_gen container Select Labeled, Compatible Hazardous Waste Container waste_gen->container collect Collect Waste in Container container->collect seal Securely Seal Container collect->seal storage Store in Designated Satellite Accumulation Area seal->storage ehs Arrange for EHS Pickup storage->ehs disposal Dispose via Approved Waste Disposal Plant ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.